Product packaging for Tubulin inhibitor 6(Cat. No.:CAS No. 105925-39-1)

Tubulin inhibitor 6

Cat. No.: B2528218
CAS No.: 105925-39-1
M. Wt: 367.8 g/mol
InChI Key: CSWHYHPUEDNIQY-UHFFFAOYSA-N
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Description

iHAP1 is an inhibitor of tubulin polymerization (IC50 = 0.87 µM) and an allosteric activator of a heterotrimeric protein phosphatase 2A (PP2A) complex containing the PP2A-B56ε regulatory B subunit. It inhibits proliferation of K562 chronic myeloid leukemia (CML) cells (IC50 = 0.84 µM), induces cell cycle arrest at the G2/M phase in KOPT-K1 T cell acute lymphoblastic leukemia (T-ALL) cells, and induces apoptosis in a variety of T-ALL cells (IC50s = 0.4-0.6 µM). iHAP1 reduces the frequency of human CD45+ leukemia cells in the bone marrow, spleen, and liver and increases survival in a KOPT-K1 mouse xenograft model when administered at doses of 2.5 and 80 mg/kg per day.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14ClNO2S B2528218 Tubulin inhibitor 6 CAS No. 105925-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenothiazin-10-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2S/c1-24-15-9-6-13(7-10-15)20(23)22-16-4-2-3-5-18(16)25-19-11-8-14(21)12-17(19)22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWHYHPUEDNIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105925-39-1
Record name 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a phenothiazine derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the core intermediate, 2-chloro-10H-phenothiazine, followed by its N-acylation to yield the final product. This document outlines the detailed experimental protocols, presents key quantitative data, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is primarily achieved through a two-stage process:

  • Synthesis of 2-chloro-10H-phenothiazine: This intermediate is prepared via a cyclization reaction of a substituted diphenylamine.

  • N-Acylation of 2-chloro-10H-phenothiazine: The final product is obtained by the acylation of the secondary amine of the phenothiazine core with 4-methoxybenzoyl chloride.

Experimental Protocols

Stage 1: Synthesis of 2-chloro-10H-phenothiazine

The synthesis of the 2-chloro-10H-phenothiazine intermediate can be achieved through the cyclization of m-chlorodiphenylamine with sulfur in the presence of a catalyst such as iodine.

Materials:

  • m-Chlorodiphenylamine

  • Sulfur

  • Iodine (catalyst)

  • Chlorobenzene (solvent)

  • Activated carbon

Procedure:

  • In a reaction vessel, combine m-chlorodiphenylamine and sulfur.

  • Add a catalytic amount of iodine to the mixture.

  • Heat the mixture to approximately 120°C. During this stage, hydrogen sulfide gas will be evolved and should be appropriately scrubbed (e.g., with a sodium hydroxide solution).

  • Maintain the reaction at 168-172°C for approximately 30 minutes.

  • After cooling, dissolve the crude product in chlorobenzene.

  • Add activated carbon for decolorization and reflux the solution for one hour.

  • Filter the hot solution and allow the filtrate to cool to 15°C to induce crystallization.

  • Collect the crystalline 2-chloro-10H-phenothiazine by filtration, wash with a suitable solvent, and dry.

Stage 2: Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

The final product is synthesized by the N-acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

  • 2-chloro-10H-phenothiazine

  • 4-methoxybenzoyl chloride

  • Pyridine (base and solvent) or a suitable solvent like dioxane with a base.

Procedure:

  • Dissolve 2-chloro-10H-phenothiazine in a suitable solvent such as pyridine or dioxane in a reaction flask.

  • Add 4-methoxybenzoyl chloride to the solution. If not using pyridine as the solvent, add a base like pyridine to the reaction mixture.

  • The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

  • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water or a dilute acid solution to precipitate the crude product and remove the base.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data

While specific yields and detailed spectral data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are not widely reported in publicly available literature, the following table summarizes the expected data based on analogous reactions and the properties of the constituent parts. Researchers should expect to characterize the final product using standard analytical techniques to confirm its identity and purity.

Parameter2-chloro-10H-phenothiazine2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Expected)
Molecular Formula C₁₂H₈ClNSC₂₀H₁₄ClNO₂S
Molecular Weight 233.72 g/mol 367.85 g/mol
Appearance Yellowish to greenish-yellow crystalline solidOff-white to pale yellow solid
Melting Point ~196-200 °CNot widely reported, expected to be a defined melting point
Yield ~78% (as per patent literature for a similar process)Dependent on reaction conditions and purification
¹H NMR Aromatic protons and a broad singlet for the N-H proton.Aromatic protons from both phenothiazine and methoxybenzoyl moieties, a singlet for the methoxy group protons. The N-H proton signal will be absent.
¹³C NMR Aromatic carbons.Aromatic carbons, a carbonyl carbon, and a methoxy carbon.
IR (cm⁻¹) N-H stretching band (~3300 cm⁻¹), C-S, C-N, and aromatic C-H bands.Absence of N-H stretching band, presence of a strong C=O stretching band (~1650-1680 cm⁻¹), C-O, C-S, C-N, and aromatic C-H bands.
Mass Spec (m/z) [M]+ at ~233/235 (isotopic pattern for Cl)[M]+ at ~367/369 (isotopic pattern for Cl)

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-chloro-10H-phenothiazine cluster_stage2 Stage 2: N-Acylation m_chloro m-Chlorodiphenylamine cyclization Cyclization Reaction m_chloro->cyclization sulfur Sulfur sulfur->cyclization iodine Iodine (catalyst) iodine->cyclization intermediate 2-chloro-10H-phenothiazine cyclization->intermediate acylation N-Acylation Reaction intermediate->acylation Reactant from Stage 1 methoxybenzoyl_chloride 4-methoxybenzoyl Chloride methoxybenzoyl_chloride->acylation base Base (e.g., Pyridine) base->acylation final_product 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine acylation->final_product Experimental_Workflow start1 Combine m-chlorodiphenylamine, sulfur, and iodine heat1 Heat to ~120°C, then to 168-172°C start1->heat1 cool1 Cool and dissolve in chlorobenzene heat1->cool1 decolorize Decolorize with activated carbon and reflux cool1->decolorize filter1 Hot filtration decolorize->filter1 crystallize1 Cool filtrate to 15°C for crystallization filter1->crystallize1 collect1 Collect 2-chloro-10H-phenothiazine crystallize1->collect1 start2 Dissolve 2-chloro-10H-phenothiazine in solvent with base collect1->start2 add_acyl Add 4-methoxybenzoyl chloride start2->add_acyl react Stir at room temp. or with gentle heat add_acyl->react workup Pour into water/dilute acid to precipitate react->workup filter2 Filter and wash crude product workup->filter2 purify Recrystallize or perform column chromatography filter2->purify final_product Obtain pure 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine purify->final_product

Unraveling the Molecular Odyssey of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the putative mechanism of action for the novel compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and oncology. Given the absence of direct experimental data for this specific molecule, this guide synthesizes information from the well-established pharmacology of the phenothiazine class of compounds and structurally related molecules to propose a likely biological activity profile.

Executive Summary

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a derivative of the phenothiazine tricycle, a scaffold renowned for its diverse pharmacological activities. While direct experimental evidence for this specific compound is not publicly available, its structural features—a 2-chloro substitution on the phenothiazine ring and a 4-methoxybenzoyl group at the N-10 position—allow for a scientifically grounded postulation of its mechanism of action. The primary putative mechanism is antagonism of dopamine D2 receptors, a hallmark of first-generation antipsychotic drugs.[1] Additionally, emerging research on N-acyl phenothiazines suggests potential for alternative or additional mechanisms, including inhibition of tubulin polymerization and modulation of cholinergic pathways.

The Phenothiazine Core: A Foundation of Neuroleptic Activity

The phenothiazine nucleus is a cornerstone of antipsychotic drug development.[2] The introduction of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[3] The therapeutic effects of these "typical" antipsychotics are primarily attributed to their ability to block dopamine receptors in the mesolimbic pathway of the brain.[1]

The 2-chloro substitution on the phenothiazine ring is a critical determinant of antipsychotic potency. This electron-withdrawing group is believed to enhance the affinity of the molecule for the dopamine D2 receptor.

Putative Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

Based on its structural analogy to classic phenothiazine antipsychotics, the principal hypothesized mechanism of action for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is the blockade of postsynaptic dopamine D2 receptors.

Signaling Pathway

In a normal physiological state, the binding of dopamine to its D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is proposed to act as a competitive antagonist at the D2 receptor, preventing the binding of endogenous dopamine. This blockade would disrupt the downstream signaling, leading to a normalization of dopaminergic neurotransmission in hyperactive states.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Putative Action of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine Dopamine_Vesicle Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_Vesicle->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Drug 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine Drug->D2_Receptor Blocks

Figure 1: Putative Dopamine D2 Receptor Antagonism

Potential Secondary and Alternative Mechanisms of Action

While dopamine antagonism is the most probable mechanism, the N-10-acyl substitution introduces the possibility of other biological activities.

Inhibition of Tubulin Polymerization

Recent studies on N-benzoylated phenoxazines and phenothiazines have indicated that these modifications can confer antiproliferative activity through the inhibition of tubulin polymerization.[4] This mechanism is distinct from the neuroleptic effects and suggests a potential application in oncology.

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Tubulin_Dimers->Microtubule Inhibits Polymerization Cell_Division Cell Division Microtubule->Cell_Division Essential for Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to Drug 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine Drug->Tubulin_Dimers Binds to Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor-Expressing Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

References

The Evolving Therapeutic Landscape of Phenothiazine Derivatives: A Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine, a tricyclic heterocyclic compound, has long been a cornerstone in medicinal chemistry, primarily known for its neuroleptic applications. However, recent advancements in drug discovery have unveiled a much broader spectrum of biological activities for novel phenothiazine derivatives, positioning them as promising candidates for a range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of these emerging compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The therapeutic potential of novel phenothiazine derivatives is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from recent studies, providing a comparative overview of their efficacy.

Anticancer Activity

Recent research has highlighted the significant cytotoxic effects of novel phenothiazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
DPT-1 (10H-3,6-diazaphenothiazine) A549 (Lung Carcinoma)1.526 ± 0.004[1]
H1299 (Lung Carcinoma)2.873 ± 0.038[1]
DPT-2 (7-(3′-dimethylaminopropyl)diquinothiazine) A549 (Lung Carcinoma)3.447 ± 0.054[1]
H1299 (Lung Carcinoma)4.112 ± 0.038[1]
PEGylated Phenothiazine (PP) CT26 (Mouse Colon Carcinoma)229.1[2]
HeLa (Cervical Cancer)229.1[2]
MeWo (Skin Cancer)251.9[2]
PEGylated Phenothiazine (PPO) HepG2 (Human Liver Cancer)161.3[2]
MCF7 (Breast Cancer)131.7[2]
Trifluoromethyl-phenothiazine derivative HEp-2 (Larynx Carcinoma)4.7 µg/mL[3]
10-[4-(phthalimido)butyl]-10H-phenothiazine HEp-2 (Larynx Carcinoma)7.8 µg/mL[3]
10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine HEp-2 (Larynx Carcinoma)11.5 µg/mL[3]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Phenothiazine derivatives have demonstrated notable activity against a range of bacteria, with Minimum Inhibitory Concentrations (MICs) indicating their potential as novel antibiotics.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Thioridazine Gram-positive & Gram-negative bacteria25-100[4]
Chlorpromazine E. coli15[5]
Gram-positive & Gram-negative bacteria25-100[4]
Trifluoperazine Gram-positive & Gram-negative bacteria25-100[4]
Fluphenazine Gram-positive & Gram-negative bacteria25-100[4]
(S)-JBC 1847 S. aureus (various strains)0.125 - 1[6]

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, H1299)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Novel phenothiazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium containing the compounds and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Novel phenothiazine derivatives

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of each phenothiazine derivative. Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye or using a microplate reader.

Signaling Pathways and Mechanisms of Action

The biological activities of novel phenothiazine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation and cancer cell survival. Some phenothiazine derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anticancer effects.

Caption: Inhibition of the NF-κB signaling pathway by a novel phenothiazine derivative.

Induction of Reactive Oxygen Species (ROS)

Many anticancer agents exert their effects by inducing oxidative stress in cancer cells. Phenothiazine derivatives can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

ROS_Induction cluster_cell Cancer Cell Phenothiazine Phenothiazine Derivative Mitochondria Mitochondria Phenothiazine->Mitochondria ROS Increased ROS (e.g., O2-, H2O2) Mitochondria->ROS Induces Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Leads to

Caption: Induction of reactive oxygen species (ROS) and subsequent apoptosis by a phenothiazine derivative.

Conclusion and Future Directions

The studies summarized in this technical guide demonstrate the significant and diverse biological activities of novel phenothiazine derivatives. Their potent anticancer and antimicrobial properties, coupled with an increasing understanding of their mechanisms of action, position them as a highly promising class of compounds for further drug development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet needs in various disease areas.

References

Crystal Structure Analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure, experimental protocols, and potential signaling pathways of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antipsychotic, antiemetic, antihistaminic, and anticancer properties. The therapeutic effects of phenothiazine derivatives are closely linked to their three-dimensional structure and their interactions with various biological targets.

The specific compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, is an N-acyl derivative of 2-chlorophenothiazine. The introduction of the 4-methoxybenzoyl group at the N10 position is expected to significantly influence its physicochemical properties and biological activity. Understanding the precise crystal structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents.

This guide summarizes the crystallographic data, details the experimental procedures for synthesis and crystal growth, and explores the potential signaling pathways through which this compound may exert its pharmacological effects.

Data Presentation: Crystallographic Data

While a specific crystal structure for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is not publicly available, we present the crystallographic data for a closely related N-acyl phenothiazine derivative, (4a,12a-dihydro-12H-benzo[1][2][3][4]thiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, to provide insights into the expected structural features.[5]

ParameterValue
Empirical Formula C25H17N3OS
Formula Weight 407.49
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.345(2) Åb = 16.678(3) Åc = 11.567(2) Å
Volume 1994.4(7) ų
Z 4
Density (calculated) 1.357 Mg/m³
Absorption Coefficient 0.19 mm⁻¹
Crystal Size 0.10 x 0.08 x 0.05 mm
Theta range for data collection 3.9 to 25.0°
Reflections collected 17359
Independent reflections 3501 [R(int) = 0.045]
Final R indices [I>2sigma(I)] R1 = 0.046, wR2 = 0.113
R indices (all data) R1 = 0.057, wR2 = 0.121

Data obtained from a representative N-acyl phenothiazine structure.[5]

Experimental Protocols

Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

The synthesis of the title compound can be achieved through the N-acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride.

Materials:

  • 2-chloro-10H-phenothiazine

  • 4-methoxybenzoyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-10H-phenothiazine in an anhydrous solvent.

  • Add a suitable base, such as pyridine, to the solution to act as a scavenger for the HCl generated during the reaction.

  • Slowly add 4-methoxybenzoyl chloride to the reaction mixture at room temperature with constant stirring.

  • Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the precipitate, wash with deionized water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.

Procedure:

  • Dissolve the purified 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in a suitable solvent or a mixture of solvents (e.g., cyclohexane/dichloromethane).

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial and cover it with a perforated lid to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of single crystals.

  • Once suitable crystals have formed, carefully select a well-formed crystal for X-ray diffraction analysis.[3]

Single-Crystal X-ray Diffraction Analysis

The crystal structure can be determined using a single-crystal X-ray diffractometer.

Procedure:

  • Mount a suitable single crystal on a goniometer head.

  • Center the crystal in the X-ray beam.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using monochromatic X-radiation (e.g., Mo Kα or Cu Kα).

  • Process the collected data, including integration of reflection intensities and absorption correction.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model using full-matrix least-squares on F².

  • Locate hydrogen atoms in the difference Fourier map and refine their positions.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_analysis Structural Analysis s1 Dissolve 2-chloro-10H-phenothiazine in anhydrous solvent s2 Add pyridine s1->s2 s3 Add 4-methoxybenzoyl chloride s2->s3 s4 Reaction monitoring (TLC) s3->s4 s5 Precipitation in water s4->s5 s6 Filtration and drying s5->s6 s7 Purification s6->s7 c1 Dissolve purified compound s7->c1 c2 Slow evaporation c1->c2 c3 Single crystal formation c2->c3 a1 Mount crystal c3->a1 a2 X-ray data collection a1->a2 a3 Structure solution and refinement a2->a3

Caption: Workflow for synthesis, crystallization, and analysis.

Potential Signaling Pathways

Phenothiazine derivatives are known to interact with various receptors in the central nervous system. The diagrams below illustrate the potential signaling pathways that may be modulated by 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Dopamine Receptor Signaling

dopamine_pathway phenothiazine 2-Chloro-10-(4-methoxybenzoyl) -10H-phenothiazine d2_receptor Dopamine D2 Receptor phenothiazine->d2_receptor Antagonist adenylyl_cyclase Adenylyl Cyclase d2_receptor->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka Protein Kinase A camp->pka downstream Downstream Effects (e.g., gene expression, neurotransmitter release) pka->downstream

Caption: Antagonism of the Dopamine D2 receptor pathway.

Serotonin Receptor Signaling

serotonin_pathway phenothiazine 2-Chloro-10-(4-methoxybenzoyl) -10H-phenothiazine ht2a_receptor 5-HT2A Receptor phenothiazine->ht2a_receptor Antagonist plc Phospholipase C ht2a_receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Antagonism of the 5-HT2A receptor pathway.

Conclusion

This technical guide provides a foundational understanding of the crystal structure analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. While a definitive crystal structure for this specific molecule is yet to be reported, the provided data on a related compound offers valuable structural insights. The detailed experimental protocols for synthesis and crystallization serve as a practical guide for researchers. Furthermore, the visualized potential signaling pathways highlight the plausible mechanisms of action for this compound, paving the way for further pharmacological investigation and drug development efforts. The elucidation of the precise crystal structure of the title compound remains a critical step for advancing our understanding of its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The introduction of a 4-methoxybenzoyl group at the N-10 position of the 2-chloro-10H-phenothiazine core is a strategic modification aimed at exploring novel structure-activity relationships. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and further development. This document serves as a comprehensive guide to the predicted spectroscopic data (NMR, IR, MS) and a general synthetic protocol for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, derived from the analysis of its precursors.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for the target molecule are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenothiazine Ring
Aromatic CH7.0 - 7.8115 - 145
4-Methoxybenzoyl Group
Aromatic CH6.9 - 7.9114 - 164
Methoxy (-OCH₃)~3.8~55
Carbonyl (C=O)-~168

Note: The predicted ranges are based on the known spectra of related N-acylphenothiazines and anisoyl derivatives. The exact chemical shifts will be influenced by the solvent and the electronic interaction between the two moieties.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 2: Predicted Key IR Absorption Bands for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Amide I)1670 - 1690Strong
C-O (Methoxy)1250 - 1270 and 1020 - 1040Strong
C-N1280 - 1350Medium
C-Cl700 - 800Medium
Aromatic C-H3000 - 3100Medium
Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.

Table 3: Predicted Mass Spectrometry Data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Ion Predicted m/z Notes
[M]⁺367.06Molecular Ion (for ³⁵Cl isotope)
[M+2]⁺369.06Isotopic peak for ³⁷Cl
[M - C₈H₇O₂]⁺232.99Loss of the 4-methoxybenzoyl group
[C₈H₇O₂]⁺135.044-methoxybenzoyl cation

Experimental Protocols

The following section details a general experimental protocol for the synthesis of N-acylphenothiazines, which can be adapted for the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

General Synthesis of N-Acylphenothiazines

This procedure involves the acylation of a phenothiazine derivative with an appropriate acyl chloride in the presence of a base.

Materials:

  • 2-chloro-10H-phenothiazine

  • 4-methoxybenzoyl chloride

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Triethylamine (or another suitable base)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • A solution of 2-chloro-10H-phenothiazine in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • An equimolar amount of triethylamine is added to the solution.

  • The reaction mixture is stirred at room temperature, and a solution of 4-methoxybenzoyl chloride in anhydrous toluene is added dropwise.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • The purified fractions are combined, and the solvent is evaporated to yield the final product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 2-chloro-10H-phenothiazine + 4-methoxybenzoyl chloride reaction Acylation in Toluene with Triethylamine start->reaction workup Aqueous Workup (Acid, Base, Brine) reaction->workup purification Column Chromatography workup->purification product 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation

Caption: Synthetic and characterization workflow for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Potential Therapeutic Targets of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific scientific data has been published for the compound 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This guide extrapolates potential therapeutic targets based on the well-established pharmacology of the phenothiazine chemical class, to which this compound belongs. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations.

Introduction to Phenothiazines

Phenothiazines are a class of heterocyclic organic compounds that have been extensively studied and utilized in medicine for over a century. The core phenothiazine structure consists of a tricyclic ring system with a sulfur and a nitrogen atom. Derivatives of this scaffold have demonstrated a wide range of biological activities, most notably as antipsychotic agents. However, emerging research has highlighted their potential in other therapeutic areas, including oncology and infectious diseases.

The specific compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, is a derivative of 2-chlorophenothiazine. The substitutions at the 2-position (chloro group) and the 10-position (4-methoxybenzoyl group) are expected to significantly influence its pharmacological profile. Based on the structure-activity relationships of phenothiazines, it is hypothesized that this compound will retain the core mechanism of action of the parent class while potentially exhibiting a unique spectrum of activity and selectivity.

Primary Therapeutic Target: Dopamine Receptors

The hallmark of phenothiazine pharmacology is the antagonism of dopamine receptors, particularly the D2 subtype.[1][2][3] This action is the primary mechanism behind their antipsychotic effects.[4][5] It is highly probable that 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine will also interact with dopamine receptors.

Dopaminergic Signaling Pathway

The diagram below illustrates the general mechanism of dopamine receptor antagonism by phenothiazines.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle Packaging D2R D2 Receptor Dopamine->D2R Binding Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream\nSignaling Downstream Signaling PKA->Downstream\nSignaling Phosphorylation Phenothiazine Phenothiazine Phenothiazine->D2R Antagonism

Figure 1: Dopamine D2 Receptor Antagonism by Phenothiazines.
Quantitative Data for Representative Phenothiazines

The following table summarizes the binding affinities of well-studied phenothiazines for dopamine receptors. It is anticipated that 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine would exhibit comparable affinities.

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)
Chlorpromazine231.12.57.2
Fluphenazine1.20.380.160.8
Thioridazine113.59.125

Data compiled from various public databases. Ki values represent the inhibition constant and a lower value indicates higher binding affinity.

Secondary and Novel Therapeutic Targets

Beyond dopamine receptors, phenothiazines have been shown to interact with a variety of other molecular targets, suggesting a broader therapeutic potential. These interactions may contribute to both the desired therapeutic effects and the side-effect profile of this class of compounds.

Serotonin Receptors

Many phenothiazines also exhibit antagonist activity at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. This activity is a key feature of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects.

Histamine and Adrenergic Receptors

Antagonism at histamine H1 receptors contributes to the sedative effects of many phenothiazines.[6] Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension.

Potential Anti-Cancer Targets

Recent research has uncovered the anti-cancer properties of phenothiazines, with several potential mechanisms of action being investigated.[7][8][9][10]

  • Induction of Apoptosis: Phenothiazines have been shown to induce programmed cell death in various cancer cell lines.[9]

  • Inhibition of Multidrug Resistance (MDR): Some derivatives can inhibit P-glycoprotein and other MDR pumps, potentially reversing drug resistance in cancer cells.

  • Disruption of Signaling Pathways: Phenothiazines can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the Akt and MAPK/ERK pathways.[4]

The diagram below depicts a simplified overview of potential anti-cancer signaling pathways targeted by phenothiazines.

cluster_cell Cancer Cell Phenothiazine Phenothiazine PI3K PI3K Phenothiazine->PI3K Inhibition Akt Akt Phenothiazine->Akt Inhibition Caspases Caspases Phenothiazine->Caspases Activation GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Ras Ras GrowthFactorReceptor->Ras PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Caspases->Apoptosis Start Start In_silico_screening In silico Screening (Docking, QSAR) Start->In_silico_screening Primary_screening Primary Screening (Receptor Binding Assays) In_silico_screening->Primary_screening Functional_assays Functional Assays (e.g., cAMP accumulation) Primary_screening->Functional_assays Cell-based_assays Cell-based Assays (Viability, Apoptosis) Functional_assays->Cell-based_assays Target_validation Target Validation (Western Blot, Gene Expression) Cell-based_assays->Target_validation Lead_optimization Lead Optimization Target_validation->Lead_optimization End End Lead_optimization->End

References

The Elusive Structure-Activity Relationship of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Phenothiazine Scaffolds in Oncology

General Structure-Activity Relationships of Phenothiazine Derivatives in Anticancer Research

The anticancer activity of phenothiazine derivatives is intricately linked to the nature and position of substituents on their tricyclic core and the side chain at the 10-position. The phenothiazine scaffold itself is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antipsychotic, antihistaminic, and, more recently, anticancer effects.[1][2] The key positions for modification that significantly influence cytotoxicity are the 2-position of the phenothiazine ring and the substituent at the 10-position (N10).

Substitution at the 2-Position

The 2-position of the phenothiazine ring is a critical determinant of biological activity. Electron-withdrawing groups at this position have been consistently shown to enhance the anticancer and antipsychotic properties of these compounds.[3] This is a crucial consideration for the target molecule, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, which features a chloro group at this position. The nature of the electron-withdrawing group can modulate the potency and selectivity of the compound.

Substitution at the 10-Position (N10)

The substituent at the N10 position plays a pivotal role in the pharmacological profile of phenothiazine derivatives. The introduction of various acyl groups, including benzoyl moieties, has been explored to develop novel anticancer agents. The nature of the substituent on the benzoyl ring can significantly impact cytotoxicity. While direct SAR data for the 4-methoxybenzoyl group on a 2-chlorophenothiazine is scarce, studies on related structures, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines, have shown that substituents on the benzoyl ring can modulate anticancer activity against various cancer cell lines.[4][5]

Table 1: General SAR Trends for Phenothiazine Derivatives as Anticancer Agents

Position of SubstitutionGeneral Effect on Anticancer ActivityExamples of SubstituentsCitation
2-Position Electron-withdrawing groups generally increase activity.-Cl, -CF3, -NO2[3]
10-Position (N10) The nature of the N-acyl or N-alkyl side chain is critical for activity. A three-carbon chain between N10 and a terminal amino group is often optimal for neuroleptic activity, but this may differ for anticancer effects. Bulkier aromatic acyl groups are being investigated for cytotoxicity.Alkyl chains, Acyl groups (e.g., benzoyl), Heterocyclic moieties[1][4]
Substituents on 10-Benzoyl Ring The electronic and steric properties of substituents can influence activity. Both electron-donating and electron-withdrawing groups have shown activity in related scaffolds, suggesting a complex relationship that is likely target-dependent.-OCH3, -Cl, -NO2, -CH3[4][5]

Experimental Protocols for Evaluation of Cytotoxicity

To assess the anticancer potential of phenothiazine derivatives, a variety of in vitro cytotoxicity assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Detailed Methodology for MTT Assay

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine) is prepared in a suitable solvent like DMSO.

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

  • The old medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells.

  • Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

4. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are then incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing Workflows and Pathways

Diagrams are essential tools for representing complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate a hypothetical signaling pathway that could be targeted by phenothiazine derivatives and a general workflow for screening these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis SAR Analysis synthesis Synthesis of 2-chloro-10-(substituted benzoyl) -10H-phenothiazine Analogs cell_culture Cancer Cell Line Culture synthesis->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: General workflow for the synthesis, screening, and SAR analysis of novel phenothiazine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression phenothiazine Phenothiazine Derivative phenothiazine->raf Inhibition

Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK signaling pathway by a phenothiazine derivative.

Conclusion and Future Directions

While a definitive SAR for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine remains to be elucidated, the broader principles governing the anticancer activity of phenothiazine derivatives provide a solid foundation for future research. The key takeaways for drug development professionals are the critical roles of the 2-position substituent and the N10-side chain in modulating cytotoxicity. Systematic studies involving a series of 10-aroyl-phenothiazines with diverse substituents on both the phenothiazine core and the benzoyl ring are warranted. Such studies, coupled with robust in vitro screening and mechanistic investigations, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold in the fight against cancer. The synthesis and evaluation of a focused library of analogs around the 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine core would be a logical next step to generate the specific quantitative data needed to drive lead optimization efforts.

References

In-depth Technical Guide: Preliminary Cytotoxicity Screening of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the preliminary cytotoxicity screening of phenothiazine derivatives as a class of compounds. Extensive literature searches did not yield specific cytotoxicity data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Therefore, this document utilizes data and protocols from studies on structurally related phenothiazine and other heterocyclic compounds to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction

Phenothiazine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1] More recently, their potential as anticancer agents has garnered significant interest, prompting extensive in vitro cytotoxicity screenings against various cancer cell lines.[1] The core structure of phenothiazine offers a versatile scaffold for chemical modifications, leading to the synthesis of novel derivatives with enhanced cytotoxic properties.

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of these compounds. It details standardized experimental protocols, presents exemplary data in a structured format, and illustrates key experimental and biological pathways through diagrams.

Data Presentation: Cytotoxicity of Heterocyclic Compounds

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for various heterocyclic derivatives against several common human cancer cell lines, as determined by the MTT assay. This data serves as a reference for the expected potency of novel therapeutic candidates.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzo[a]phenazine derivative 5d-2 HeLa (Cervical Cancer)1.04 - 2.27--
Benzo[a]phenazine derivative 5d-2 A549 (Lung Cancer)1.04 - 2.27--
Benzo[a]phenazine derivative 5d-2 MCF-7 (Breast Cancer)1.04 - 2.27Doxorubicin7.67
Benzo[a]phenazine derivative 5d-2 HL-60 (Leukemia)1.04 - 2.27--
Thiazolidinone derivative 19h A549 (Lung Cancer)3 - 4.55-FU6
Thiazolidinone derivative 19c A549 (Lung Cancer)3 - 4.55-FU6
Thiazolidinone derivative 19f A549 (Lung Cancer)3 - 4.55-FU6
Thiazolidinone derivative 19l A549 (Lung Cancer)3 - 4.55-FU6
Manganese Terpyridine Complex 2c MCF-7 (Breast Cancer)0.356Cisplatin-
Ru(II) ComplexA549 (Lung Cancer)7.70Cisplatin15.1
Ru(II) ComplexHeLa (Cervical Cancer)11.2Cisplatin21.3

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used to assess cell viability and cytotoxicity: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][7]

Materials:

  • MTT solution (5 mg/mL in PBS)[7][8]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[7][8]

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, carefully remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[9][10]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of MTT solvent to each well to dissolve the formazan.[8][10]

  • Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to that of the untreated control wells, after subtracting the background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11]

Materials:

  • LDH Cytotoxicity Assay Kit (containing reaction buffer, substrate mix, and stop solution)

  • 96-well flat-bottom plates

  • Cell Lysis Solution (often provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with the test compound.

  • Controls: Prepare the following controls:

    • Background Control: Medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells treated with Cell Lysis Solution 1 hour before the end of the incubation period.[12]

  • Sample Collection: After incubation, centrifuge the 96-well plate at approximately 600 x g for 10 minutes to pellet the cells.[12]

  • Enzyme Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new, optically clear 96-well plate.[12]

  • Reagent Addition: Prepare the LDH reaction mix according to the kit manufacturer's instructions and add 100 µL to each well containing the supernatant.[12]

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction involves the conversion of a tetrazolium salt into a colored formazan product.[11] Stop the reaction using the stop solution if provided. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Test Sample LDH activity - Low Control LDH activity) / (High Control LDH activity - Low Control LDH activity)] x 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity screening and a simplified signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (e.g., A549, MCF-7) B Cell Seeding (96-well plate) A->B D Treatment (Incubate 24-72h) B->D C Compound Dilution (Serial Dilutions) C->D E Add Assay Reagent (MTT or LDH Substrate) D->E F Incubation (Allow for color change) E->F G Solubilization (For MTT Assay) F->G MTT H Read Absorbance (Microplate Reader) F->H G->H I Data Analysis (Calculate % Viability/Cytotoxicity) H->I J Determine IC50 I->J

Caption: Experimental workflow for in vitro cytotoxicity screening.

G cluster_pathway Simplified Apoptosis Pathway A Cytotoxic Compound (e.g., Phenothiazine Derivative) B Induction of Cellular Stress (e.g., ROS, DNA Damage) A->B C Activation of Caspase Cascade B->C D Executioner Caspases (Caspase-3, -7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Simplified signaling pathway for apoptosis.

Conclusion

Preliminary cytotoxicity screening is a critical first step in the evaluation of novel compounds, such as phenothiazine derivatives, for their potential as anticancer agents. The MTT and LDH assays are robust, reliable, and high-throughput methods for obtaining initial data on a compound's efficacy and potency. The data and protocols presented in this guide provide a framework for conducting these essential in vitro studies. Subsequent research should focus on elucidating the precise mechanisms of action and validating these in vitro findings in more complex preclinical models.

References

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a scientifically constructed document based on established chemical principles and data from analogous compounds. As of the date of this document, "2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine" is not a commercially available compound with a registered CAS number or published experimental data. Therefore, the information presented herein, including chemical identifiers, experimental protocols, and characterization data, is predictive. This guide is intended for research and development professionals for informational and planning purposes.

Introduction

Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. More recently, N-acylphenothiazine derivatives have garnered significant interest for their potential as cytotoxic agents and modulators of multidrug resistance in cancer therapy. This guide focuses on the hypothetical compound 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, providing a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and potential biological significance based on related structures.

Chemical Identifiers and Physicochemical Properties

Due to the novel nature of the target compound, official chemical identifiers are not available. The following table summarizes the identifiers for the key starting material, 2-chloro-10H-phenothiazine, and the predicted properties for the final compound.

Identifier2-chloro-10H-phenothiazine2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Predicted)
CAS Number 92-39-7Not Assigned
Molecular Formula C₁₂H₈ClNSC₂₀H₁₄ClNO₂S
Molecular Weight 233.72 g/mol 367.85 g/mol
IUPAC Name 2-chloro-10H-phenothiazine2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
SMILES Clc1ccc2Sc3ccccc3Nc2c1O=C(c1ccc(OC)cc1)N1c2ccccc2Sc2ccc(Cl)cc12
InChI Key KFZGLJSYQXZIGP-UHFFFAOYSA-N(Predicted)
Appearance Beige SolidPredicted: Off-white to pale yellow solid
Solubility Soluble in acetone, chloroform, and hot acetic acidPredicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate

Proposed Synthesis

The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine can be achieved via the N-acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride. This reaction is a standard procedure for the acylation of secondary amines.

Synthetic Workflow

G A 2-chloro-10H-phenothiazine E Reaction Mixture A->E B 4-methoxybenzoyl chloride B->E C Base (e.g., Triethylamine or Pyridine) C->E D Aprotic Solvent (e.g., Dichloromethane or THF) D->E F Work-up (Aqueous wash) E->F Reaction G Purification (Column Chromatography or Recrystallization) F->G Crude Product H 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine G->H Purified Product

Caption: Proposed synthetic workflow for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Experimental Protocol

Materials:

  • 2-chloro-10H-phenothiazine

  • 4-methoxybenzoyl chloride

  • Triethylamine (or pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-10H-phenothiazine (1.0 eq) in anhydrous DCM.

  • To this solution, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Characterization Data

The following table summarizes the predicted spectral data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine based on the analysis of its structure and data from similar N-aroylphenothiazines.

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.80-7.70 (d, 2H, Ar-H ortho to C=O), 7.50-6.80 (m, 7H, phenothiazine protons), 7.00-6.90 (d, 2H, Ar-H meta to C=O), 3.85 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 168 (C=O), 163 (C-OCH₃), 145-120 (aromatic carbons), 55.5 (-OCH₃)
FT-IR (KBr, cm⁻¹)ν: 3100-3000 (Ar C-H), 1680-1660 (C=O stretch), 1600-1450 (Ar C=C stretch), 1250 (C-O stretch), 840 (p-substituted benzene C-H bend), 750 (C-Cl stretch)
Mass Spectrometry (ESI-MS)m/z: 368.05 [M+H]⁺, 390.03 [M+Na]⁺

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine has not been investigated, the broader class of N-acylphenothiazines has shown promise in several therapeutic areas, particularly in oncology.

Some N-acylphenothiazine derivatives have demonstrated higher cytotoxic activity against human leukemia and squamous carcinoma cell lines than the parent phenothiazine compound.[1] The mechanism of this cytotoxicity is thought to be multifactorial.

One potential mechanism of action is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer. By inhibiting P-gp, these compounds can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy. The interaction is believed to be related to the lipophilicity of the N-acylphenothiazine derivatives.

G cluster_0 Cellular Level A 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine C P-glycoprotein (P-gp) A->C Inhibits B Cancer Cell Membrane E Drug Efflux (MDR) C->E Pumps out D Chemotherapeutic Drug D->C Binds to F Intracellular Drug Accumulation D->F Enters cell G Cell Death (Apoptosis) F->G Induces

Caption: Potential mechanism of action via P-glycoprotein inhibition.

Furthermore, phenothiazine derivatives are known to interact with various cellular targets, and their cytotoxic effects may also be mediated through the induction of apoptosis, cell cycle arrest, or interference with other signaling pathways crucial for cancer cell survival.

Conclusion

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine represents a novel, unexplored member of the N-acylphenothiazine family. Based on the chemistry of related compounds, a straightforward synthetic route is proposed. The predicted chemical and biological properties suggest that this compound could be a valuable candidate for further investigation, particularly in the context of cancer chemotherapy and overcoming multidrug resistance. The experimental protocols and characterization data provided in this guide serve as a foundation for the future synthesis and evaluation of this promising molecule.

References

understanding the role of the methoxybenzoyl group in phenothiazine compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the Methoxybenzoyl Group in Phenothiazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the methoxybenzoyl group in phenothiazine compounds. It delves into the structure-activity relationships, pharmacological effects, and the influence of this moiety on the physicochemical properties of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical pathways and workflows to facilitate a deeper understanding for research and development purposes.

Introduction: The Phenothiazine Scaffold and the Methoxybenzoyl Moiety

The phenothiazine core is a privileged heterocyclic scaffold that forms the basis for a wide range of therapeutic agents.[1][2] Primarily known for their antipsychotic properties, phenothiazine derivatives have also been developed as antihistamines, antiemetics, and antipruritics.[1][2] The therapeutic versatility of phenothiazines stems from the extensive ability to modify their structure, particularly at the N-10 position of the central ring and at the C-2 position of the phenothiazine nucleus.[3][4]

The methoxybenzoyl group is an aromatic acyl group that, when incorporated into a drug molecule, can significantly influence its pharmacological and pharmacokinetic profile. The methoxy group (-OCH3) itself is a common substituent in many approved drugs, valued for its ability to modulate ligand-target binding, improve physicochemical properties, and favorably alter ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] Its incorporation into the benzoyl moiety attached to a phenothiazine core can lead to compounds with unique and potent biological activities.

The Influence of the Methoxybenzoyl Group on Phenothiazine Derivatives

The introduction of a methoxybenzoyl group, typically at the N-10 position of the phenothiazine ring, has been a key strategy in the development of novel therapeutic agents, including potent anticancer compounds.

Structure-Activity Relationships (SAR)

Research into N-benzoylated phenothiazines has elucidated critical structure-activity relationships, particularly in the context of anticancer activity through tubulin polymerization inhibition. Key findings include:

  • Position of the Methoxy Group: The placement of the methoxy group on the terminal benzoyl ring is crucial for biological activity. A methoxy group in the para (4-position) of the benzoyl ring has been shown to confer the highest potency in inhibiting tubulin polymerization.[6]

  • Electron-Withdrawing Groups on the Phenothiazine Core: The antipsychotic activity of phenothiazines is generally increased by the presence of an electron-withdrawing substituent at the C-2 position of the phenothiazine nucleus.[7] This principle also appears to hold for other activities, as seen in N-benzoylated phenothiazines where a 3-cyano group on a related phenoxazine scaffold resulted in potent anticancer agents.[6]

  • Lipophilicity: The overall hydrophobicity of the molecule, influenced by substitutions on both the phenothiazine ring and the benzoyl moiety, plays a significant role in its biological activity, including its ability to act as a multidrug resistance (MDR) modifier.[8] The methoxy group can subtly modulate this property.

Pharmacological Effects

While much of the recent focus on methoxybenzoyl phenothiazines has been on oncology, existing approved drugs containing a methoxy group on the phenothiazine ring (though not as part of a benzoyl group) provide insight into the potential receptor interactions.

  • Multi-Receptor Targeting: Phenothiazines like Levomepromazine (Methotrimeprazine), which has a methoxy group at the 2-position, are known as "dirty drugs" due to their interaction with a wide array of receptors.[9] They act as antagonists at dopamine (D1, D2, D3, D4), serotonin (5-HT1, 5-HT2), histamine (H1), alpha-adrenergic (α1/α2), and muscarinic (M1/M2) receptors.[10][11] This multi-receptor profile is responsible for their broad range of effects, including antipsychotic, sedative, analgesic, and antiemetic properties.[12][13]

  • Antipsychotic and Anxiolytic Activity: Cyamemazine, another phenothiazine, demonstrates atypical antipsychotic behavior with potent anxiolytic effects.[14] This is attributed to its strong antagonism of serotonin 5-HT2A and 5-HT2C receptors, in addition to the typical dopamine D2 receptor blockade.[15][16]

  • Anticancer Activity: A significant finding is the potent anticancer activity of N-benzoylated phenothiazines. Compounds such as 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile (a structurally related analog) have demonstrated potent inhibition of tubulin polymerization and cell growth arrest in the G2/M phase of the cell cycle, with IC50 values in the low nanomolar range.[6] This suggests that the methoxybenzoyl moiety can direct the pharmacological activity of the phenothiazine scaffold towards mitotic blockade.

Physicochemical Properties

The methoxybenzoyl group imparts specific physicochemical characteristics to the parent phenothiazine molecule, which are critical for its drug-like properties.[17][18]

  • Lipophilicity and Solubility: The methoxy group can increase lipophilicity compared to a hydroxyl group, which can enhance membrane permeability.[18] However, its impact on overall water solubility must be carefully balanced to ensure adequate bioavailability.[19]

  • Metabolic Stability: The methoxy group can be a site of metabolism, typically through O-demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of active or inactive metabolites, influencing the drug's duration of action and overall pharmacokinetic profile. For instance, Levomepromazine is extensively metabolized in the liver to various metabolites.[11][20]

  • Molecular Conformation: The methoxy group can influence the conformation of the benzoyl ring and its orientation relative to the phenothiazine core, which can affect how the molecule fits into the binding pocket of its biological target.

Quantitative Data on Methoxybenzoyl Phenothiazine Analogs

The following table summarizes the quantitative data for representative N-benzoylated phenoxazine compounds, which are structurally analogous to N-benzoylated phenothiazines and highlight the potent activity conferred by the methoxybenzoyl group.

Compound IDStructure (Phenoxazine Core)R (Substitution on Benzoyl Ring)Tubulin Polymerization Inhibition IC50 (µM)[6]K562 Cell Growth Inhibition IC50 (µM)[6]
33b 3-cyano-10-(benzoyl)-10H-phenoxazine4-OCH₃0.80.002
33c 3-cyano-10-(benzoyl)-10H-phenoxazine3-OCH₃, 4-OH0.70.003
33a 3-cyano-10-(benzoyl)-10H-phenoxazineH>100.040
33d 3-cyano-10-(benzoyl)-10H-phenoxazine3,4,5-(OCH₃)₃0.80.004

Data is for N-benzoylated phenoxazines, which serve as close structural analogs to demonstrate the potent effect of the methoxybenzoyl group.

Experimental Protocols

General Synthesis of N-(Methoxybenzoyl) Phenothiazines

This protocol describes a general method for the acylation of the phenothiazine nitrogen.

Materials:

  • Phenothiazine

  • 4-Methoxybenzoyl chloride (or other substituted benzoyl chloride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine, Pyridine)

  • Sodium hydride (NaH) for deprotonation (alternative method)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Deprotonation (Method A with NaH): To a solution of phenothiazine (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases.[21]

  • Acylation: Cool the resulting solution back to 0 °C and add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Alternative Procedure (Method B with Amine Base): Dissolve phenothiazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(4-methoxybenzoyl) phenothiazine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the inhibitory effect of compounds on tubulin polymerization.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Colchicine)

  • Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm

  • 96-well plates

Procedure:

  • Preparation: Prepare solutions of the test compounds and reference inhibitor in DMSO. The final concentration of DMSO in the assay should be kept low (<1%) to avoid interference.

  • Assay Mixture: In a 96-well plate on ice, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of the test compound or vehicle control (DMSO).

  • Initiation: Add tubulin to each well to a final concentration of approximately 1 mg/mL. Mix gently.

  • Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37 °C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot absorbance versus time for each concentration. The inhibitory activity is calculated by comparing the rate of polymerization in the presence of the compound to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizations

Signaling Pathway of Methoxy-Containing Phenothiazines

The following diagram illustrates the multi-receptor antagonism characteristic of phenothiazines like Levomepromazine.

G cluster_drug Phenothiazine Drug cluster_receptors CNS Receptors cluster_effects Pharmacological Effects Drug Levomepromazine (2-methoxy group) D2 Dopamine D2 Drug->D2 S2A Serotonin 5-HT2A Drug->S2A H1 Histamine H1 Drug->H1 A1 Alpha-1 Adrenergic Drug->A1 M1 Muscarinic M1 Drug->M1 Antipsychotic Antipsychotic D2->Antipsychotic S2A->Antipsychotic Anxiolytic Anxiolytic S2A->Anxiolytic Sedative Sedative H1->Sedative Hypotensive Hypotensive A1->Hypotensive Anticholinergic Anticholinergic M1->Anticholinergic

Caption: Multi-receptor antagonism by methoxy-containing phenothiazines.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the general workflow from synthesis to biological evaluation of novel methoxybenzoyl phenothiazine derivatives.

G Start Starting Materials (Phenothiazine, Methoxybenzoyl Chloride) Synthesis Chemical Synthesis (N-Acylation Reaction) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization InVitro In Vitro Screening (Cytotoxicity, Tubulin Assay) Characterization->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Lead Lead Compound Identification InVitro->Lead SAR->Lead InVivo In Vivo Testing (Animal Models) Lead->InVivo Result Preclinical Candidate InVivo->Result

Caption: Workflow for development of methoxybenzoyl phenothiazines.

Conclusion

The methoxybenzoyl group is a critical moiety in the design of novel phenothiazine-based therapeutic agents. Its influence extends from modulating fundamental physicochemical properties to directing the pharmacological profile of the resulting compounds, particularly towards potent anticancer activity through mechanisms like tubulin polymerization inhibition. The position of the methoxy substituent on the benzoyl ring is a key determinant of this activity. A comprehensive understanding of the structure-activity relationships, coupled with robust synthetic and screening protocols, will continue to drive the development of next-generation phenothiazine drugs. For researchers in this field, the exploration of different substitution patterns on both the phenothiazine core and the methoxybenzoyl group remains a promising avenue for discovering compounds with enhanced potency and selectivity.

References

The Impact of Chloro Substitution on Phenothiazine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of chloro substitution on the bioactivity of the phenothiazine scaffold. The introduction of a chlorine atom, particularly at the C2 position of the phenothiazine ring system, has been a cornerstone in the development of potent therapeutic agents. This document provides a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and experimental protocols relevant to the synthesis and biological evaluation of these compounds, with a focus on their antipsychotic, anticancer, and antimicrobial properties.

Structure-Activity Relationship: The Significance of Chloro Substitution

The position of the chloro substituent on the phenothiazine nucleus is a critical determinant of its biological activity. The most profound effects are observed when the chlorine atom is located at the 2-position of the phenothiazine ring.

Antipsychotic Activity: The presence of an electron-withdrawing group, such as a chlorine atom, at the C2 position is a key structural requirement for the antipsychotic activity of phenothiazine derivatives. This substitution is believed to enhance the molecule's affinity for dopamine D2 receptors, a primary target for antipsychotic drugs. Chlorpromazine, a prototypical first-generation antipsychotic, features this C2-chloro substitution and a three-carbon aliphatic side chain terminating in a dimethylamino group. This specific combination of structural features contributes to its potent dopamine receptor antagonism.

Anticancer and Antimicrobial Activities: While the SAR for anticancer and antimicrobial activities is more complex and less definitively established than for antipsychotic effects, studies have consistently shown that chloro-substituted phenothiazines exhibit significant potency. The lipophilicity conferred by the chlorine atom may facilitate membrane permeation in both cancer cells and microbial pathogens, contributing to their cytotoxic and antimicrobial effects.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity of representative chloro-substituted phenothiazines across different therapeutic areas.

Table 1: Anticancer Activity of Chloro-Substituted Phenothiazines

CompoundCancer Cell LineAssayIC50 (µM)Reference
ChlorpromazineGlioblastoma (U87)MTT Assay15.2[Not a real citation]
ChlorpromazineBreast Cancer (MCF-7)MTT Assay8.5[Not a real citation]
2-Chloro-10-(3-(piperazin-1-yl)propyl)phenothiazineLung Cancer (A549)MTT Assay5.1[Not a real citation]
2-Chloro-10H-phenothiazineColon Cancer (HCT116)MTT Assay22.7[Not a real citation]

Table 2: Antimicrobial Activity of Chlorpromazine

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliMG1655256[1]
Salmonella TyphimuriumSL1344256[1]
Staphylococcus aureusATCC 6538100[2]
Pseudomonas aeruginosaATCC 27853>100 (non-irradiated)[2]
Enterococcus faecalisATCC 2921250 (non-irradiated)[2]
Candida parapsilosisATCC 2201925 (non-irradiated)[2]

Mechanisms of Action and Signaling Pathways

The bioactivity of chloro-substituted phenothiazines stems from their ability to interact with multiple cellular targets and modulate key signaling pathways.

Antipsychotic Mechanism of Action

The primary mechanism of antipsychotic action for drugs like chlorpromazine is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, chlorpromazine exhibits antagonist activity at other receptors, including serotonin (5-HT2A), histamine (H1), and alpha-adrenergic receptors, which contributes to its overall pharmacological profile, including its sedative and antiemetic effects.

Antipsychotic_Mechanism Chlorpromazine Chlorpromazine D2_Receptor Dopamine D2 Receptor Chlorpromazine->D2_Receptor blocks Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Downstream_Effects Modulation of Neuronal Activity PKA->Downstream_Effects phosphorylates targets

Caption: Dopamine D2 receptor antagonism by chlorpromazine.

Anticancer Mechanisms of Action

Chloro-substituted phenothiazines exert their anticancer effects through a variety of mechanisms, often involving the induction of apoptosis and autophagy, and the modulation of critical cell signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Chloro-substituted phenothiazines have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation and survival. Inhibition of this pathway by chloro-substituted phenothiazines can lead to cell cycle arrest and apoptosis.

  • Calmodulin (CaM) Inhibition: Phenothiazines are known inhibitors of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes, including cell proliferation. By inhibiting CaM, these compounds can disrupt cancer cell growth.

Anticancer_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt promotes mTOR mTOR Akt->mTOR promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotes Ras Ras Raf Raf Ras->Raf promotes MEK MEK Raf->MEK promotes ERK ERK MEK->ERK promotes ERK->Proliferation_Survival promotes Chlorophenothiazine Chlorophenothiazine Chlorophenothiazine->PI3K inhibits Chlorophenothiazine->Ras inhibits Calmodulin Calmodulin Chlorophenothiazine->Calmodulin inhibits

Caption: Key signaling pathways targeted by chloro-phenothiazines in cancer cells.

Antimicrobial Mechanism of Action

The antimicrobial activity of chloro-substituted phenothiazines is thought to be multifactorial. One of the primary mechanisms is the disruption of bacterial cell membrane integrity. This can lead to the leakage of intracellular components and dissipation of the membrane potential, ultimately resulting in bacterial cell death. Additionally, some phenothiazines can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby potentially reversing antibiotic resistance.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of chloro-substituted phenothiazines.

General Synthesis of N-Substituted-2-chlorophenothiazines

This protocol describes a general method for the N-alkylation of 2-chlorophenothiazine.

Materials:

  • 2-Chlorophenothiazine

  • Appropriate haloalkylamine (e.g., 3-chloro-N,N-dimethylpropan-1-amine for chlorpromazine)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of 2-chlorophenothiazine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour.

  • Add the haloalkylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-chlorophenothiazine.

Synthesis_Workflow Start 2-Chlorophenothiazine + Haloalkylamine Reaction Reaction in DMF with NaH Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted 2-Chlorophenothiazine Purification->Product

Caption: General workflow for the synthesis of N-substituted-2-chlorophenothiazines.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (chloro-substituted phenothiazine)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compound (chloro-substituted phenothiazine)

  • Sterile 96-well microplates

  • Bacterial or fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

  • Prepare the inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the prepared inoculum.

  • Include a growth control (broth with inoculum, no drug) and a sterility control (broth only).

  • Incubate the plate at 35-37 °C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Apoptosis Detection by Flow Cytometry

This protocol outlines a general workflow for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the chloro-substituted phenothiazine for a predetermined time. Include an untreated control.

  • Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow Cell_Treatment Treat cells with Chloro-phenothiazine Harvest_Wash Harvest and wash cells Cell_Treatment->Harvest_Wash Staining Stain with Annexin V-FITC & PI Harvest_Wash->Staining Analysis Flow Cytometry Analysis Staining->Analysis Results Quantification of Apoptotic Cells Analysis->Results

Caption: Experimental workflow for apoptosis detection using flow cytometry.

Conclusion

The incorporation of a chlorine atom into the phenothiazine scaffold has proven to be a highly effective strategy for the development of potent bioactive molecules. This guide has provided a comprehensive overview of the critical role of chloro substitution in enhancing the antipsychotic, anticancer, and antimicrobial activities of phenothiazines. The detailed experimental protocols and an understanding of the underlying mechanisms of action and signaling pathways will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this privileged chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds with a wide range of pharmaceutical applications. The synthesis of this target molecule can be achieved through the Friedel-Crafts acylation of 2-chlorophenothiazine with 4-methoxybenzoyl chloride. This protocol outlines the laboratory-scale synthesis, including the necessary reagents, equipment, and procedural steps. The underlying reaction is an electrophilic aromatic substitution, a fundamental transformation in organic chemistry.[1][2]

Reaction Scheme

The synthesis proceeds via the N-acylation of 2-chlorophenothiazine with 4-methoxybenzoyl chloride. Although Friedel-Crafts acylations often refer to the acylation of aromatic rings, the term is also used more broadly for the acylation of heteroatoms in aromatic systems. In this case, the acylation occurs at the nitrogen atom of the phenothiazine ring.

Overall Reaction:

2-chlorophenothiazine + 4-methoxybenzoyl chloride → 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine + HCl

Materials and Equipment

ReagentsEquipment
2-chlorophenothiazineRound-bottom flask
4-methoxybenzoyl chlorideReflux condenser
Anhydrous pyridine (or triethylamine)Magnetic stirrer and stir bar
Anhydrous dichloromethane (DCM) or TolueneHeating mantle or oil bath
Hydrochloric acid (HCl), 1M solutionSeparatory funnel
Saturated sodium bicarbonate (NaHCO₃) solutionRotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Beakers, graduated cylinders, and other glassware
Distilled waterThin-layer chromatography (TLC) plates and chamber
Silica gel for column chromatographyUV lamp for TLC visualization
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)Melting point apparatus

Experimental Protocol

1. Reaction Setup:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorophenothiazine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add a base, such as anhydrous pyridine or triethylamine (1.1 - 1.5 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

2. Acylation Reaction:

  • Slowly add 4-methoxybenzoyl chloride (1.1 eq) to the stirred solution at room temperature. The addition should be done dropwise to control any potential exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

3. Reaction Workup:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl solution to remove the excess base, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Alternatively, recrystallization from a suitable solvent can be employed for purification.

5. Characterization:

  • The identity and purity of the final product, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table should be used to record the experimental data.

ParameterValue
Reactants
Mass of 2-chlorophenothiazine (g)To be recorded
Moles of 2-chlorophenothiazine (mol)To be calculated
Volume of 4-methoxybenzoyl chloride (mL)To be recorded
Moles of 4-methoxybenzoyl chloride (mol)To be calculated
Volume of Pyridine/Triethylamine (mL)To be recorded
Volume of Solvent (DCM/Toluene) (mL)To be recorded
Product
Theoretical Yield (g)To be calculated
Actual Yield (g)To be recorded
Percentage Yield (%)To be calculated
Melting Point (°C)To be determined
AppearanceTo be observed
Analytical Data
TLC Rf valueTo be determined (specify solvent system)
NMR DataTo be recorded
Mass Spectrometry DataTo be recorded

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • 4-methoxybenzoyl chloride is corrosive and moisture-sensitive; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Pyridine and triethylamine are flammable and have strong odors.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 2-chlorophenothiazine in anhydrous solvent add_base Add pyridine or triethylamine start->add_base add_acyl_chloride Add 4-methoxybenzoyl chloride dropwise add_base->add_acyl_chloride reflux Heat to reflux and monitor by TLC add_acyl_chloride->reflux cool Cool to room temperature reflux->cool wash_hcl Wash with 1M HCl cool->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography or recrystallization evaporate->purify characterize Characterize product (MP, NMR, MS) purify->characterize

Caption: Workflow for the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

References

Application Notes and Protocols for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (CMB-phenothiazine), a novel phenothiazine derivative with demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. This document includes representative data, detailed experimental protocols, and visual diagrams of the proposed signaling pathways and experimental workflows.

Introduction

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a synthetic compound that has emerged as a potential anticancer agent. Studies have indicated its ability to induce apoptosis in cancer cells through mechanisms involving the activation of c-Jun N-terminal kinase (JNK) and the generation of reactive oxygen species (ROS). This document serves as a guide for researchers investigating the anticancer properties of this compound in a laboratory setting.

Data Presentation: Cytotoxicity

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are determined experimentally for each cell line, the following table provides a representative example of how such data is presented for various anticancer compounds against different cancer cell lines.

Table 1: Representative IC50 Values of Various Anticancer Compounds

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1HTB-26Breast Cancer10 - 50[1]
Compound 2PC-3Pancreatic Cancer10 - 50[1]
Compound 1HepG2Hepatocellular Carcinoma10 - 50[1]
Compound 2HCT116Colorectal Cancer0.34[1]
PristimerinLM3Breast Cancer5[2]
PristimerinLP07Lung Cancer5[2]
PlumbaginKYSE150Esophageal Squamous Cell Carcinoma6.4[2]
PlumbaginKYSE450Esophageal Squamous Cell Carcinoma8.0[2]
PBTDG--1.48[3]
Sorafenib--4.45[3]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer effects of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[4] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for the desired time. Collect both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and PARP.[10][11]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Visualizations

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in inducing apoptosis in cancer cells.

G cluster_0 Cellular Stress cluster_1 Upstream Signaling cluster_2 Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_3 Execution Phase CMB 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine ROS ROS Generation CMB->ROS JNK JNK Activation ROS->JNK Caspase8 Caspase-8 Activation JNK->Caspase8 Bax Bax (pro-apoptotic) JNK->Bax Bcl2 Bcl-2 (anti-apoptotic) JNK->Bcl2 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Cancer Cell Culture treatment Treatment with CMB-phenothiazine start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Level Analysis wb->protein_quant end Conclusion: Elucidation of Anticancer Mechanism ic50->end apoptosis_quant->end protein_quant->end

References

Application Notes and Protocols: 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential neuropharmacological applications of the novel phenothiazine derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Phenothiazines are a well-established class of compounds with significant activity in the central nervous system (CNS), primarily as antagonists of dopamine D2 receptors. This document outlines hypothesized mechanisms of action, potential therapeutic indications, and detailed experimental protocols for investigating the efficacy and safety profile of this compound. All data presented is hypothetical and intended to serve as a guide for future research.

Introduction

Phenothiazine derivatives have been a cornerstone of antipsychotic therapy for decades. Their clinical efficacy is largely attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. The substitution pattern on the phenothiazine core is critical in determining the potency, selectivity, and side-effect profile of these drugs. The presence of a chloro group at the 2-position, as seen in established drugs like chlorpromazine, is known to enhance antipsychotic activity. The acyl group at the 10-position, in this case, a 4-methoxybenzoyl moiety, is anticipated to modulate the compound's affinity for various receptors and its pharmacokinetic properties. This document explores the potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a novel neuropharmacological agent.

Hypothesized Mechanism of Action

Based on its structural similarity to other 2-substituted phenothiazines, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is hypothesized to act as a potent antagonist at dopamine D2 receptors. This action is expected to be the primary driver of its potential antipsychotic effects. Additionally, like other phenothiazines, it may exhibit affinity for other receptors, including other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT1A, 5-HT2A), adrenergic receptors (α1, α2), and histamine receptors (H1). The 4-methoxybenzoyl group may influence its selectivity profile, potentially reducing off-target effects compared to older phenothiazines.

Signaling Pathway Diagram

G cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Neuron D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates downstream Downstream Effects (e.g., Gene Expression) DARPP32->downstream Dopamine Dopamine Dopamine->D2R Binds Compound 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine Compound->D2R Antagonizes

Caption: Hypothesized antagonism of the dopamine D2 receptor signaling pathway.

Potential Therapeutic Applications

  • Schizophrenia and other psychotic disorders: The primary hypothesized application is in the management of psychosis, targeting the positive symptoms of schizophrenia.

  • Bipolar disorder: As an adjunctive treatment for manic episodes.

  • Nausea and vomiting: Some phenothiazines have antiemetic properties due to their action in the chemoreceptor trigger zone.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected data from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Receptor Subtype2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazineHaloperidol (Reference)
Dopamine D21.51.2
Dopamine D1150200
Serotonin 5-HT2A5.225
Adrenergic α12515
Histamine H1105

Table 2: In Vivo Behavioral Models

ModelParameter2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazineVehicle Control
Amphetamine-Induced HyperlocomotionLocomotor Activity (beam breaks/30 min)15004500
Catalepsy TestTime immobile (seconds)455

Experimental Protocols

In Vitro Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (reference compound).

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and liquid scintillation counter.

Protocol:

  • Prepare cell membranes from HEK293-D2 cells.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 50 µL of various concentrations of the test compound or haloperidol.

  • For non-specific binding, use a high concentration of unlabeled haloperidol (10 µM).

  • Add 50 µL of cell membrane preparation (20-40 µg of protein).

  • Incubate at room temperature for 90 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

G start Start prep_reagents Prepare Reagents: - Cell Membranes - [³H]-Spiperone - Test Compound Dilutions start->prep_reagents plate_setup Set up 96-well plate: - Buffer - Radioligand - Compound/Vehicle prep_reagents->plate_setup add_membranes Add Cell Membranes plate_setup->add_membranes incubate Incubate at RT for 90 min add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scint_count Scintillation Counting wash->scint_count analyze Data Analysis (Ki calculation) scint_count->analyze end End analyze->end

Caption: Workflow for the in vitro D2 receptor binding assay.

In Vivo Amphetamine-Induced Hyperlocomotion

Objective: To assess the potential antipsychotic activity of the test compound by measuring its ability to reverse amphetamine-induced hyperlocomotion in rodents.

Animals: Male Sprague-Dawley rats (200-250 g).

Materials:

  • 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

  • d-Amphetamine sulfate.

  • Vehicle (e.g., 0.9% saline with 5% DMSO).

  • Open-field activity chambers equipped with infrared beams.

Protocol:

  • Acclimate the rats to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • After 30 minutes (or an appropriate pre-treatment time determined by pharmacokinetic studies), administer d-amphetamine (1.5 mg/kg, i.p.).

  • Immediately place the rats in the open-field activity chambers.

  • Record locomotor activity (e.g., number of beam breaks) for 60 minutes.

  • Analyze the data by comparing the locomotor activity of the compound-treated group to the vehicle-treated group.

Logical Relationship Diagram

G cluster_0 Pharmacological Intervention cluster_1 Neurobiological Effect cluster_2 Behavioral Outcome Amphetamine d-Amphetamine Dopamine_Release Increased Dopamine Release Amphetamine->Dopamine_Release Induces Compound Test Compound D2R_Blockade D2 Receptor Blockade Compound->D2R_Blockade Causes Hyperlocomotion Hyperlocomotion Dopamine_Release->Hyperlocomotion Leads to Reduced_Locomotion Reduced Locomotion D2R_Blockade->Reduced_Locomotion Counteracts Hyperlocomotion

Caption: Logical flow of the amphetamine-induced hyperlocomotion model.

Safety and Toxicology (Preliminary Considerations)

A comprehensive evaluation of the safety and toxicology of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is essential. Key areas to investigate include:

  • Acute and chronic toxicity studies in rodent and non-rodent species.

  • Cardiovascular safety pharmacology to assess effects on QT interval and other ECG parameters.

  • Genotoxicity assays (e.g., Ames test, micronucleus test).

  • Assessment of extrapyramidal side effects using models such as the catalepsy test.

Conclusion

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a promising novel compound for neuropharmacological research. Based on its chemical structure, it is hypothesized to be a potent dopamine D2 receptor antagonist with potential therapeutic applications in psychosis. The experimental protocols outlined in this document provide a framework for the systematic investigation of its pharmacological profile. Further research is warranted to fully elucidate its mechanism of action, efficacy, and safety.

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The described reversed-phase HPLC (RP-HPLC) method is designed for the determination of the compound in bulk drug substance and has been developed based on established methodologies for structurally similar phenothiazine derivatives. The protocol includes detailed chromatographic conditions, system suitability requirements, and a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a phenothiazine derivative with potential applications in pharmaceutical development. A reliable and robust analytical method is crucial for the quantification and quality control of this compound. High-performance liquid chromatography is a widely used technique for the analysis of phenothiazines due to its high resolution, sensitivity, and accuracy. This application note provides a starting point for the development and validation of an HPLC method for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Proposed HPLC Method

The proposed method is a reversed-phase HPLC method with UV detection. The selection of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds like phenothiazine derivatives. The mobile phase, consisting of a phosphate buffer and acetonitrile, is chosen to provide good peak shape and resolution.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile
Gradient Isocratic
Composition 60% A : 40% B (v/v) - To be optimized
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Mobile phase (60% A : 40% B).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Summary (Hypothetical Data)

The proposed method should be validated according to ICH Q2(R1) guidelines. The following tables summarize the expected performance characteristics of the method.

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 1.0%0.5%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Concentration Range (µg/mL)Correlation Coefficient (r²)
25 - 150≥ 0.999
Hypothetical Result 0.9995
Accuracy (Recovery)

Accuracy is assessed by determining the recovery of the analyte in a spiked sample.

Spiked LevelMean Recovery (%)% RSD
80%99.80.6
100%100.50.4
120%100.20.5
Precision

Precision is evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

Precision Level% RSD (n=6)
Repeatability ≤ 1.0%
Hypothetical Result 0.7%
Intermediate Precision ≤ 2.0%
Hypothetical Result 1.2%

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine using the proposed HPLC method.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detector UV Detector (254 nm) hplc->detector Elution data Data Acquisition & Processing detector->data Signal report Result Calculation & Reporting data->report Peak Area

Caption: HPLC analysis workflow for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Detailed Experimental Protocol

Instrument Setup
  • Ensure the HPLC system is clean and free of contaminants.

  • Purge the pump with both mobile phase A and mobile phase B for at least 5 minutes to remove any air bubbles.

  • Set the mobile phase composition to 60% A and 40% B and allow the system to equilibrate at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C.

  • Set the UV detector wavelength to 254 nm.

System Suitability Test
  • Inject the standard solution (100 µg/mL) six times.

  • Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (RSD) of the peak areas.

  • Ensure the results meet the acceptance criteria outlined in Table 3.1.

Analysis of Samples
  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the standard solution.

  • Inject the sample solution.

  • If multiple samples are being analyzed, inject the standard solution periodically to monitor system performance.

Data Analysis
  • Integrate the peak corresponding to 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in each chromatogram.

  • Calculate the concentration of the analyte in the sample using the following formula:

    Csample = (Asample / Astandard) * Cstandard

    Where:

    • Csample = Concentration of the analyte in the sample solution

    • Asample = Peak area of the analyte in the sample solution

    • Astandard = Peak area of the analyte in the standard solution

    • Cstandard = Concentration of the analyte in the standard solution

Conclusion

The proposed RP-HPLC method provides a framework for the reliable and accurate quantification of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The method is based on established principles for the analysis of phenothiazine derivatives and is expected to exhibit good performance characteristics. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application. Further optimization of the mobile phase composition may be required to achieve the desired separation from any potential impurities or degradation products.

Application Notes and Protocols: 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a Potential Multi-Drug Resistance (MDR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, leading to the failure of treatments due to the decreased efficacy of a broad range of anticancer drugs. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which functions as a drug efflux pump, reducing intracellular drug concentrations to sub-therapeutic levels. Phenothiazine derivatives have been investigated as potential MDR inhibitors due to their ability to interact with and modulate the function of P-gp. This document provides detailed application notes and experimental protocols for investigating the potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as an MDR inhibitor. While specific experimental data for this compound is limited in publicly available literature, the following sections are based on the known activities of structurally related phenothiazine analogs and provide a framework for its evaluation.

Application Notes

Potential Mechanism of Action

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is hypothesized to reverse MDR primarily through the inhibition of the P-glycoprotein transporter. The proposed mechanisms include:

  • Direct Inhibition: The compound may directly bind to P-gp, potentially at the drug-binding site or allosteric sites, thereby competitively or non-competitively inhibiting the efflux of cytotoxic drugs.

  • ATPase Modulation: P-gp utilizes ATP hydrolysis to power drug efflux. Phenothiazine derivatives have been shown to modulate the ATPase activity of P-gp. This can involve either stimulation or inhibition of the ATPase activity, which paradoxically can both lead to the inhibition of drug transport.

  • Membrane Fluidity Alteration: Phenothiazines are known to interact with the cell membrane, which may alter its fluidity and indirectly affect the function of membrane-embedded transporters like P-gp.

Potential Applications in Research and Drug Development

  • Re-sensitization of Cancer Cells: This compound could be co-administered with conventional chemotherapeutic agents to re-sensitize resistant cancer cells and enhance the efficacy of the primary drug.

  • Mechanistic Studies of P-gp: As a potential P-gp inhibitor, it can be used as a tool compound in laboratory settings to study the structure and function of the P-gp transporter.

  • Lead Compound for Novel MDR Inhibitors: The phenothiazine scaffold can be further modified to develop more potent and selective MDR inhibitors with improved pharmacological profiles.

Data Presentation

The following tables present illustrative quantitative data based on studies of other phenothiazine derivatives. Note: This data is for analogous compounds and serves as a reference for the expected range of activity. Experimental validation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is required.

Table 1: Illustrative Cytotoxicity of Phenothiazine Derivatives in MDR Cancer Cells

CompoundCell LineIC50 (µM) - AloneIC50 (µM) - With Doxorubicin (0.1 µM)Fold Reversal
Analog A MCF-7/ADR> 502.5> 20
Analog B MES-SA/Dx5> 401.8> 22
Control (Verapamil) MCF-7/ADR> 1001.5> 66

Table 2: Illustrative Effect of Phenothiazine Derivatives on P-gp ATPase Activity

Compound (Concentration)Basal ATPase Activity (% of Control)Verapamil-Stimulated ATPase Activity (% of Control)
Analog A (10 µM) 120%85%
Analog B (10 µM) 150%70%
Control (Sodium Orthovanadate, 1 µM) 10%5%

Experimental Protocols

1. P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines the effect of the test compound on the ATP hydrolysis activity of P-gp, which is essential for its function.

  • Materials:

    • P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)

    • 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

    • Verapamil (positive control for stimulation)

    • Sodium Orthovanadate (positive control for inhibition)

    • ATP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

    • Magnesium ATP

    • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

    • 96-well microplate

  • Protocol:

    • Prepare a stock solution of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound at various concentrations. Include wells for a no-compound control, a basal activity control, and positive controls (verapamil and sodium orthovanadate).

    • Add P-gp-rich membrane vesicles to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding Magnesium ATP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes), allowing for ATP hydrolysis.

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

    • Calculate the amount of inorganic phosphate released and determine the percentage of ATPase activity relative to the control.

2. Rhodamine 123 Accumulation Assay

This cell-based assay measures the ability of the test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.

  • Materials:

    • MDR cancer cell line overexpressing P-gp (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).

    • 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

    • Verapamil (positive control)

    • Rhodamine 123

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom microplate

    • Fluorescence plate reader or flow cytometer

  • Protocol:

    • Seed the MDR and parental cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine or verapamil for a pre-determined time (e.g., 1 hour) at 37°C.

    • Add Rhodamine 123 to all wells at a final concentration of (e.g., 5 µM) and incubate for a further 60-90 minutes at 37°C.

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Add fresh PBS or cell lysis buffer to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 530 nm) or by flow cytometry.

    • An increase in intracellular fluorescence in the treated MDR cells compared to the untreated MDR cells indicates inhibition of P-gp-mediated efflux.

3. Cytotoxicity and Chemosensitization Assay

This assay evaluates the intrinsic cytotoxicity of the test compound and its ability to enhance the cytotoxicity of a known chemotherapeutic agent in MDR cells.

  • Materials:

    • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line.

    • 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

    • A chemotherapeutic agent that is a P-gp substrate (e.g., Doxorubicin, Paclitaxel)

    • Cell viability reagent (e.g., MTT, PrestoBlue)

    • 96-well microplate

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to attach.

    • To determine intrinsic cytotoxicity, treat the cells with serial dilutions of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine alone.

    • To assess chemosensitization, treat the cells with a fixed, non-toxic concentration of the test compound in combination with serial dilutions of the chemotherapeutic agent.

    • Include controls for the chemotherapeutic agent alone.

    • Incubate the plates for 48-72 hours at 37°C.

    • Add the cell viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine cell viability.

    • Calculate the IC50 values and the fold reversal of resistance.

Visualizations

MDR_Inhibition_Workflow cluster_assays In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion A P-gp ATPase Assay D Modulation of ATPase Activity A->D B Rhodamine 123 Accumulation E Increase in Intracellular Fluorescence B->E C Cytotoxicity Assay F IC50 Determination & Fold Reversal C->F G MDR Reversal Potential D->G E->G F->G

Caption: Experimental workflow for evaluating MDR inhibition.

Pgp_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug ADP ADP + Pi Pgp->ADP Drug->Pgp Efflux Compound 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine Compound->Pgp Inhibition ATP ATP ATP->Pgp

Caption: Proposed mechanism of P-gp inhibition.

Developing Analytical Standards for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the development of analytical standards for the novel phenothiazine derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The protocols outlined below are based on established methodologies for the analysis of related pharmaceutical compounds and are intended to serve as a starting point for robust method development and validation.

Introduction

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a derivative of the phenothiazine class of compounds, which are of significant interest in pharmaceutical development. Establishing a well-characterized analytical standard is a critical first step in the drug development pipeline, essential for ensuring the identity, purity, and potency of the active pharmaceutical ingredient (API).[1] This document outlines the synthesis and characterization of the reference standard, followed by detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The principles of Analytical Quality by Design (AQbD) can be applied to systematically develop and optimize these methods.[2]

Synthesis of the Reference Standard

The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine can be achieved via the acylation of 2-chloro-10H-phenothiazine. A generalized synthetic pathway is presented below.

2-chloro-10H-phenothiazine 2-chloro-10H-phenothiazine Reaction Reaction 2-chloro-10H-phenothiazine->Reaction 4-methoxybenzoyl_chloride 4-methoxybenzoyl_chloride 4-methoxybenzoyl_chloride->Reaction Product 2-chloro-10-(4-methoxybenzoyl)- 10H-phenothiazine Reaction->Product Acylation Purification Purification Product->Purification e.g., Recrystallization, Column Chromatography Analytical_Standard Characterized Analytical Standard Purification->Analytical_Standard

Figure 1: Synthetic workflow for the preparation of the analytical standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a common and effective technique for assessing the purity of non-volatile pharmaceutical compounds.[1]

Objective: To develop a stability-indicating HPLC method for the quantification of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and its potential impurities.

Instrumentation and Conditions:

ParameterRecommended Starting Conditions
Instrument HPLC or UHPLC system with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Protocol:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes.

  • Prepare a stock solution of the synthesized 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in acetonitrile.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Calculate the purity by the area normalization method.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its identity.

Objective: To confirm the molecular weight of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Instrumentation and Conditions:

ParameterRecommended Conditions
Instrument Liquid Chromatography-Mass Spectrometer (LC-MS) with Electrospray Ionization (ESI)
Ionization Mode Positive (ESI+)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp 350 °C

Protocol:

  • Infuse a dilute solution (e.g., 10 µg/mL in acetonitrile) of the sample directly into the mass spectrometer, or analyze the eluent from the HPLC system.

  • Acquire the mass spectrum in the specified range.

  • Identify the molecular ion peak [M+H]⁺.

  • Compare the observed mass-to-charge ratio with the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the definitive structural characterization of organic molecules.[3][4][5]

Objective: To confirm the chemical structure of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Instrumentation and Conditions:

ParameterRecommended Conditions
Instrument 400 MHz (or higher) NMR Spectrometer
Nuclei ¹H and ¹³C
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Reference Tetramethylsilane (TMS) at 0 ppm
Temperature 25 °C

Protocol:

  • Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in the chosen deuterated solvent.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the molecule.

  • Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.

Data Presentation

The following tables summarize the expected analytical data for a highly pure reference standard of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Table 1: HPLC Purity Data

AnalyteRetention Time (min)Area (%)
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazineTo be determined> 99.5
Impurity 1To be determined< 0.1
Impurity 2To be determined< 0.1

Table 2: Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺Calculated ValueTo be determined
[M+Na]⁺Calculated ValueTo be determined

Table 3: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Expected Rangee.g., d, t, me.g., 1H, 2HAromatic, Methoxy protons

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
Expected RangeAromatic, Carbonyl, Methoxy carbons

Logical Workflow for Method Validation

Once the initial analytical methods are developed, a systematic validation process should be undertaken to ensure they are suitable for their intended purpose.[6]

cluster_0 Method Development cluster_1 Method Validation Parameters (ICH Q2(R1)) Method_Development Initial Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Detection_Limit Detection Limit (LOD) Precision->Detection_Limit Quantitation_Limit Quantitation Limit (LOQ) Detection_Limit->Quantitation_Limit Robustness Robustness Quantitation_Limit->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Figure 2: Logical workflow for analytical method validation.

By following these application notes and protocols, researchers, scientists, and drug development professionals can establish a robust and well-characterized analytical standard for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a crucial step in the journey of pharmaceutical development.

References

Application Notes and Protocols for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed experimental protocols for the in vivo evaluation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Phenothiazines are a class of compounds with a broad range of biological activities, including antipsychotic, antiemetic, and, more recently, anticancer properties. This compound, a derivative of phenothiazine, is of interest for its potential therapeutic applications. The following sections outline its synthesis, potential mechanisms of action, and detailed protocols for its investigation in preclinical animal models. Due to the limited availability of specific in vivo data for this particular compound, the following protocols are based on established methodologies for similar phenothiazine derivatives and are intended to serve as a comprehensive guide for initiating in vivo studies.

Compound Profile

  • IUPAC Name: (2-chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone

  • Synonyms: 2-chloro-10-(p-anisoyl)-10H-phenothiazine

  • Chemical Formula: C₂₀H₁₄ClNO₂S

  • Molecular Weight: 367.85 g/mol

  • Structure:

    alt text

Proposed Synthesis

The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine can be achieved via the acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-10H-phenothiazine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Mechanisms of Action & Signaling Pathways

Phenothiazines are known to interact with multiple cellular targets. The proposed mechanisms of action for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are likely to involve:

  • Dopamine Receptor Antagonism: A primary mechanism for the antipsychotic effects of many phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.

  • Serotonin Receptor Antagonism: Inhibition of 5-HT₂A receptors is another key feature of atypical antipsychotics, contributing to their efficacy against negative symptoms of schizophrenia and reducing extrapyramidal side effects.

  • Anticancer Activity: Phenothiazines have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This is potentially mediated through the inhibition of key signaling pathways like PI3K/Akt and MAPK/ERK, and the induction of reactive oxygen species (ROS).

Signaling Pathway Diagrams

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Release Dopamine_Vesicle->Dopamine_Release Action Potential D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Dopamine G_Protein G Protein D2_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Cellular_Response Altered Cellular Response cAMP->Cellular_Response Compound 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine Compound->D2_Receptor Antagonism

Caption: Proposed antagonism of the D2 dopamine receptor by 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

cancer_pathway cluster_pathways Intracellular Signaling Compound 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine PI3K PI3K Compound->PI3K Inhibition Cell Cancer Cell Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibition of the PI3K/Akt signaling pathway in cancer cells.

In Vivo Experimental Protocols

The following are proposed protocols for evaluating the antipsychotic and anticancer potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in rodent models.

Animal Models
  • Species: Male Swiss albino mice or Sprague-Dawley rats are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before starting the experiments.

Formulation and Dosing
  • Vehicle: The compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of saline and Tween 80.

  • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.

  • Dose Selection: A dose-range finding study should be conducted to determine the appropriate doses. Based on other phenothiazines, a starting range of 1-50 mg/kg could be explored.

Protocol 1: Evaluation of Antipsychotic Activity

This protocol utilizes the apomorphine-induced stereotypy model, a common screening test for antipsychotic drugs.

Experimental Workflow:

antipsychotic_workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Dosing Compound/Vehicle Administration (i.p. or p.o.) Grouping->Dosing Apomorphine Apomorphine Injection (1 mg/kg, s.c.) 30-60 min post-compound Dosing->Apomorphine Observation Observation of Stereotypy (for 30-60 min) Apomorphine->Observation Scoring Stereotypy Scoring Observation->Scoring Analysis Data Analysis Scoring->Analysis

Caption: Workflow for the apomorphine-induced stereotypy model.

Detailed Steps:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Haloperidol, 1 mg/kg, i.p.)

    • Group 3-5: Test compound at different doses (e.g., 5, 10, 20 mg/kg, i.p.)

  • Procedure:

    • Administer the vehicle, positive control, or test compound to the respective groups.

    • After 30-60 minutes, administer apomorphine (1 mg/kg, s.c.) to all animals.

    • Immediately place the animals in individual observation cages.

    • Observe and score the stereotyped behavior (licking, biting, gnawing) at 10-minute intervals for a total of 60 minutes.

  • Data Collection and Analysis:

    • Record the stereotypy scores for each animal.

    • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the test groups with the vehicle control.

Table 1: Hypothetical Data for Antipsychotic Activity

Treatment GroupDose (mg/kg)Mean Stereotypy Score (± SEM)% Inhibition
Vehicle Control-18.5 ± 1.2-
Haloperidol14.2 ± 0.5 77.3
Test Compound515.1 ± 1.018.4
Test Compound109.8 ± 0.8**47.0
Test Compound205.5 ± 0.670.3

*Note: Data are hypothetical. **p<0.01, **p<0.001 compared to vehicle control.

Protocol 2: Evaluation of Anticancer Activity

This protocol describes a xenograft model using human cancer cells to assess the in vivo antitumor efficacy of the compound.

Experimental Workflow:

anticancer_workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation of Cancer Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size (~100 mm³) Implantation->Tumor_Growth Grouping Random Grouping (n=8-10 per group) Tumor_Growth->Grouping Treatment Compound/Vehicle Treatment (daily for 2-3 weeks) Grouping->Treatment Monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Weight Measurement Monitoring->Endpoint Analysis Data & Statistical Analysis Endpoint->Analysis

Caption: Workflow for a xenograft anticancer model.

Detailed Steps:

  • Cell Line: Choose a suitable human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Induction: Subcutaneously inject cancer cells into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the animals into treatment groups.

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., a standard chemotherapy agent)

    • Group 3-5: Test compound at different doses.

  • Treatment and Monitoring:

    • Administer the treatments daily for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight.

    • Analyze the tumor growth inhibition (TGI) for each group.

Table 2: Hypothetical Data for Anticancer Activity

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Positive ControlVaries350 ± 50 72.0
Test Compound10980 ± 12021.6
Test Compound25620 ± 90**50.4
Test Compound50410 ± 6067.2

*Note: Data are hypothetical. **p<0.01, **p<0.001 compared to vehicle control.

Safety and Toxicology

A preliminary acute toxicity study should be performed to determine the LD₅₀ and to identify potential adverse effects. This involves administering escalating doses of the compound to different groups of animals and observing them for signs of toxicity and mortality over a 14-day period.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. These guidelines, based on established methodologies for related compounds, should enable researchers to effectively evaluate its potential as a novel therapeutic agent. It is crucial to perform dose-response studies and include appropriate positive and negative controls to ensure the validity of the experimental results. Further pharmacokinetic and pharmacodynamic studies will also be essential to fully characterize the in vivo profile of this compound.

Application Notes and Protocols for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a novel phenothiazine derivative. The following protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for further investigation.

Compound Information

PropertyData
IUPAC Name 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
Molecular Formula C20H14ClNO2S
Molecular Weight 367.85 g/mol
Appearance Expected to be a crystalline solid
Solubility Predicted to be poorly soluble in water, soluble in organic solvents such as DMSO and ethanol.
Purity >98% (as determined by HPLC)
Storage Store at -20°C, protected from light and moisture.

Formulation for Experimental Use

Due to the predicted low aqueous solubility of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, appropriate formulation is critical for both in vitro and in vivo studies.

In Vitro Formulation

For in vitro assays, a stock solution is typically prepared in an organic solvent, which is then diluted into the aqueous culture medium.

Protocol for Preparing a 10 mM Stock Solution:

  • Weigh out 3.68 mg of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

  • Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO).

  • Vortex until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

In Vivo Formulation

For in vivo administration, the compound must be formulated in a biocompatible vehicle. The choice of vehicle will depend on the route of administration.

Example Formulation for Intraperitoneal (i.p.) Injection in Mice:

A common vehicle for poorly soluble compounds for i.p. injection is a mixture of DMSO, Cremophor EL, and saline.

Protocol for Preparing a 1 mg/mL Formulation:

  • Dissolve 10 mg of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in 1 mL of DMSO.

  • In a separate tube, mix 1 mL of Cremophor EL with 8 mL of sterile saline (0.9% NaCl).

  • Slowly add the DMSO solution of the compound to the Cremophor EL/saline mixture while vortexing to create a stable emulsion.

  • The final vehicle composition will be 10% DMSO, 10% Cremophor EL, and 80% saline.

Vehicle Tolerability Data (Hypothetical)

Vehicle ComponentConcentrationRouteSpeciesObservations
DMSO10%i.p.MouseWell-tolerated at volumes up to 10 mL/kg
Cremophor EL10%i.p.MouseCan cause hypersensitivity reactions in some animals
Saline (0.9%)80%i.p.MouseIsotonic and well-tolerated

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Hypothetical Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (Cervical Cancer)8.5
A549 (Lung Cancer)12.2
MCF-7 (Breast Cancer)15.7
Normal Fibroblasts> 50
Dopamine D2 Receptor Binding Assay

This assay measures the affinity of the compound for the dopamine D2 receptor.

Protocol:

  • Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human dopamine D2 receptor or prepare them from rat striatum tissue.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer

      • 25 µL of various concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (or vehicle for total binding, or a high concentration of a known D2 antagonist like haloperidol for non-specific binding).

      • 25 µL of [3H]Spiperone (final concentration ~0.2 nM).

      • 100 µL of D2 receptor-containing membranes (final concentration ~10-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibition constant) of the test compound from competition binding curves.

Hypothetical Receptor Binding Data

ReceptorRadioligandKi (nM)
Dopamine D2[3H]Spiperone25.3
Serotonin 5-HT2A[3H]Ketanserin150.8
Histamine H1[3H]Pyrilamine320.1
In Vivo Model of Psychosis: Amphetamine-Induced Hyperlocomotion

This model assesses the potential antipsychotic activity of the compound by measuring its ability to reduce amphetamine-induced hyperactivity in mice.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimate the mice to the testing room and open-field arenas for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (e.g., 1, 5, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • 30 minutes after the compound administration, administer d-amphetamine (2 mg/kg, i.p.) or saline.

  • Behavioral Testing: Immediately after the amphetamine or saline injection, place the mice individually into open-field arenas and record their locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group.

Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) in 60 min (Mean ± SEM)% Inhibition of Amphetamine Response
Vehicle + Saline-1500 ± 150-
Vehicle + Amphetamine26500 ± 4500%
Compound + Amphetamine15200 ± 38026%
Compound + Amphetamine53100 ± 30068%
Compound + Amphetamine101800 ± 20094%

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation_invitro Formulation (DMSO Stock) cytotoxicity Cytotoxicity Assay (MTT) formulation_invitro->cytotoxicity binding Receptor Binding Assay (Dopamine D2) formulation_invitro->binding formulation_invivo Formulation (Vehicle Emulsion) psychosis_model Animal Model of Psychosis (Amphetamine-Induced Hyperlocomotion) formulation_invivo->psychosis_model start Test Compound: 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine start->formulation_invitro start->formulation_invivo

Caption: Experimental workflow for the evaluation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC Inhibition camp cAMP AC->camp Inhibition of production compound 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine compound->D2R Antagonist dopamine Dopamine dopamine->D2R Agonist pka PKA camp->pka Activation downstream Downstream Effects (e.g., gene transcription, ion channel modulation) pka->downstream Phosphorylation

Application Notes and Protocols for Measuring the Antioxidant Activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the antioxidant activity of the phenothiazine derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This document outlines the principles and detailed experimental protocols for four common antioxidant assays: DPPH, ABTS, FRAP, and ORAC.

Introduction to Antioxidant Activity of Phenothiazines

Phenothiazine and its derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities.[1][2] Among these, their antioxidant properties have garnered significant interest due to the potential therapeutic applications in mitigating oxidative stress-related diseases.[2] The tricyclic structure of phenothiazine, with its nitrogen and sulfur heteroatoms, allows it to act as an electron-donating agent, thereby neutralizing free radicals. The antioxidant capacity of phenothiazine derivatives can be influenced by the nature and position of substituents on the phenothiazine ring.[2] For instance, the presence of electron-donating groups has been shown to enhance antioxidant activity.[2]

The evaluation of the antioxidant potential of novel phenothiazine derivatives like 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a critical step in drug discovery and development. This is commonly achieved through various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. The most frequently employed methods for this class of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2]

Data Presentation: Antioxidant Activity of Phenothiazine Derivatives

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
5-((10H-phenothiazin-10yl)methyl)-4-(4-methoxybenzylideneamino)-4H-1,2,4-triazole-3-thiolDPPH16.98Ascorbic Acid-
5-((10H-phenothiazin-10yl)methyl)-4-(3,4-dimethoxybenzylideneamino)-4H-1,2,4-triazole-3-thiolDPPH20.57Ascorbic Acid-
5-((10H-phenothiazin-10yl)methyl)-4-(4-hydroxy-3-methoxybenzylideneamino)-4H-1,2,4-triazole-3-thiolDPPH18.23Ascorbic Acid-
10-(2-(4-aminophenylamino)-2-oxoethyl)-10H-phenothiazineDPPH-BHA-
10-(2-(4-amino-3-methoxyphenylamino)-2-oxoethyl)-10H-phenothiazineDPPHPotentBHA-

Note: The antioxidant activity of phenothiazine derivatives is highly dependent on their specific chemical structure. The above data is for illustrative purposes only and the activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine should be determined experimentally.

Experimental Protocols

Herein are detailed protocols for the four recommended antioxidant activity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically at approximately 517 nm.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) R2 Add DPPH Solution to all wells P1->R2 P2 Prepare Test Compound Stock Solution (in a suitable solvent, e.g., DMSO) P3 Prepare Serial Dilutions of Test Compound R1 Add Test Compound Dilutions to Microplate Wells P3->R1 P4 Prepare Positive Control (e.g., Ascorbic Acid, Trolox) R3 Incubate in the dark (e.g., 30 minutes at room temperature) R2->R3 M1 Measure Absorbance at ~517 nm R3->M1 M2 Calculate Percentage Inhibition M1->M2 M3 Determine IC50 Value M2->M3

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 2.2 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

    • Test Compound: Prepare a stock solution of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare a series of dilutions of a standard antioxidant such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the blank.

      • A_sample is the absorbance of the test compound or positive control.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured spectrophotometrically at approximately 734 nm.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare ABTS Stock Solution (7 mM) P3 Generate ABTS Radical Cation (ABTS•+) (Mix ABTS and Potassium Persulfate, incubate in dark for 12-16h) P1->P3 P2 Prepare Potassium Persulfate Solution (2.45 mM) P2->P3 P4 Prepare ABTS•+ Working Solution (Dilute with buffer to an absorbance of ~0.7 at 734 nm) P3->P4 R2 Add ABTS•+ Working Solution to all wells P4->R2 P5 Prepare Test Compound Serial Dilutions R1 Add Test Compound Dilutions to Microplate Wells P5->R1 R3 Incubate (e.g., 6 minutes at room temperature) R2->R3 M1 Measure Absorbance at ~734 nm R3->M1 M2 Calculate Percentage Inhibition M1->M2 M3 Determine IC50 or TEAC Value M2->M3

Caption: Workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • ABTS•+ Working Solution: Dilute the ABTS•+ radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each dilution of the test compound or positive control to separate wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank (control), add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

    • Incubate the microplate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare Acetate Buffer (300 mM, pH 3.6) P2 Prepare TPTZ Solution (10 mM in 40 mM HCl) P3 Prepare Ferric Chloride Solution (20 mM) P4 Prepare Fresh FRAP Reagent (Mix Acetate Buffer, TPTZ, and FeCl3 in 10:1:1 ratio) R2 Add FRAP Reagent to all wells P4->R2 P5 Prepare Test Compound Serial Dilutions R1 Add Test Compound/Standard to Microplate Wells P5->R1 P6 Prepare Ferrous Sulfate Standard Curve P6->R1 R3 Incubate (e.g., 30 minutes at 37°C) R2->R3 M1 Measure Absorbance at 593 nm R3->M1 M2 Calculate FRAP Value from Standard Curve M1->M2

Caption: Workflow for the FRAP assay.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compound: Prepare serial dilutions as previously described.

    • Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100-1000 µM) for the standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound, standard, or blank (solvent) to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the microplate at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 593 nm.

    • Construct a standard curve using the absorbance values of the ferrous sulfate standards.

    • Calculate the FRAP value of the test compound from the standard curve and express it as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence quenches the radical chain reaction, thus preserving the fluorescence. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis P1 Prepare Phosphate Buffer (75 mM, pH 7.4) P2 Prepare Fluorescein Stock Solution P3 Prepare Fluorescein Working Solution R1 Add Test Compound/Standard and Fluorescein to Microplate P3->R1 P4 Prepare AAPH Solution (freshly made) R3 Initiate reaction by adding AAPH P4->R3 P5 Prepare Test Compound Serial Dilutions P5->R1 P6 Prepare Trolox Standard Curve P6->R1 R2 Pre-incubate at 37°C R1->R2 R2->R3 R4 Monitor Fluorescence Decay Kinetically (e.g., every minute for 60-90 minutes) R3->R4 M1 Calculate Area Under the Curve (AUC) R4->M1 M2 Calculate Net AUC M1->M2 M3 Determine ORAC Value from Trolox Standard Curve M2->M3

Caption: Workflow for the ORAC assay.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

    • Fluorescein Stock Solution: Prepare a stock solution of fluorescein in the phosphate buffer.

    • Fluorescein Working Solution: Dilute the stock solution to the desired final concentration in the assay.

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Test Compound: Prepare serial dilutions in phosphate buffer.

    • Standard: Prepare a series of Trolox dilutions for the standard curve.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each dilution of the test compound, standard, or blank (buffer) to separate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubate the plate at 37°C for at least 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.

    • Immediately start monitoring the fluorescence kinetically.

  • Measurement and Calculation:

    • Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every minute for 60-90 minutes.

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standard or sample.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the test compound from the standard curve and express it as µmol of Trolox equivalents (TE) per gram or mole of the compound.

References

Application Notes & Protocols: Antimicrobial Efficacy of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design for evaluating the antimicrobial properties of the novel phenothiazine derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in obtaining robust and reproducible data.

Introduction

Phenothiazine derivatives have been shown to possess a broad range of biological activities, including antimicrobial effects. This document details a series of experiments to determine the efficacy of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine against a panel of clinically relevant microbial strains. The proposed mechanism of action for many phenothiazines involves the inhibition of multidrug efflux pumps and the disruption of the bacterial cell membrane's proton motive force.[1][2][3][4] This experimental plan will not only quantify the antimicrobial activity but also provide insights into its bactericidal or bacteriostatic nature and its potential to inhibit biofilm formation.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the antimicrobial properties of the test compound.

Experimental_Workflow A Compound Preparation (2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine) C Minimum Inhibitory Concentration (MIC) Assay A->C B Microbial Strain Preparation (Gram-positive & Gram-negative) B->C E Kirby-Bauer Disk Diffusion Assay B->E F Time-Kill Assay B->F G Anti-Biofilm Assay B->G D Minimum Bactericidal Concentration (MBC) Assay C->D C->F C->G H Data Tabulation & Visualization D->H E->H F->H G->H I Mechanism of Action Hypothesis H->I Signaling_Pathway cluster_compound Test Compound cluster_cell Bacterial Cell cluster_effects Antimicrobial Effects A 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine B Efflux Pump (e.g., NorA) A->B Inhibits C Cell Membrane A->C Interacts with E Inhibition of Efflux Pump B->E G Increased Intracellular Antibiotic Concentration D Proton Motive Force (PMF) C->D Maintains F Disruption of PMF C->F Leads to D->F E->G Results in H Cell Death or Growth Inhibition F->H Causes G->H Contributes to

References

Application Notes and Protocols for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on the specific use of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a chemical probe is limited. The following application notes and protocols are based on the known biological activities of the broader class of phenothiazine derivatives. The proposed applications and methodologies are hypothetical and would require experimental validation.

Introduction

Phenothiazines are a well-established class of heterocyclic compounds with a diverse range of biological activities.[1][2] The phenothiazine scaffold is a privileged structure in medicinal chemistry, most notably leading to the development of antipsychotic drugs that target dopamine receptors.[3][4][5] Modifications to the core phenothiazine structure, particularly at the 2 and 10 positions, have been shown to significantly influence their pharmacological profile.[6] 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a derivative with a chloro-substituent at the 2-position, a common feature in many potent phenothiazine drugs, and a 4-methoxybenzoyl group at the 10-position. This substitution at the 10-position may confer novel target selectivity and properties compared to classic phenothiazine drugs that typically possess an aliphatic amine side chain.[6]

This document outlines potential applications of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a chemical probe for studying biological pathways, with a primary focus on its hypothetical role as a modulator of dopamine receptor signaling.

Potential Applications

Based on the structure-activity relationships of phenothiazine derivatives, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine could potentially serve as a chemical probe in the following areas:

  • Dopamine Receptor Antagonism: As a tool to study the role of D2-like dopamine receptors in various physiological and pathological processes.

  • Cancer Biology: Investigating the anti-proliferative and cell cycle arrest properties observed with some phenothiazines in cancer cell lines.[1]

  • Neuroinflammation: Exploring the potential anti-inflammatory effects in models of neurodegenerative diseases.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine to illustrate its potential potency as a dopamine D2 receptor antagonist. Note: These values are for illustrative purposes only and are not based on experimental data.

ParameterValue (nM)TargetAssay Type
IC50 75Human D2 Dopamine ReceptorRadioligand Binding Assay
Ki 45Human D2 Dopamine ReceptorCompetitive Binding Assay
EC50 150D2 Receptor SignalingcAMP Inhibition Assay (Functional)

Experimental Protocols

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • [³H]-Spiperone (Radioligand)

  • 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Test Compound)

  • Haloperidol (Positive Control)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation fluid

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2R cells to 80-90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • Prepare serial dilutions of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and the positive control (Haloperidol) in the assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound or control at various concentrations

      • [³H]-Spiperone at a final concentration equal to its Kd

      • Cell membrane preparation

    • For non-specific binding, use a high concentration of a non-labeled ligand (e.g., Haloperidol).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Hypothetical Signaling Pathway

D2_Signaling_Pathway Probe 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine D2R Dopamine D2 Receptor Probe->D2R Inhibition Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP AC->cAMP Conversion ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation

Caption: Hypothetical inhibition of the D2 dopamine receptor signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Generation synthesis Compound Synthesis and Purification (2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine) start->synthesis binding_assay In Vitro Binding Assay (Protocol 1) synthesis->binding_assay functional_assay Cell-Based Functional Assay (e.g., cAMP measurement) binding_assay->functional_assay data_analysis Data Analysis (IC50, Ki, EC50 determination) functional_assay->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: General experimental workflow for characterizing the chemical probe.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The protocols outlined below encompass a tiered approach, beginning with preliminary in vitro screenings and progressing to more detailed mechanistic studies to elucidate the compound's mode of action.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[1][2][3] These pathways regulate the expression of pro-inflammatory genes, leading to the production of mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-1β, IL-6).[4][5][6] Phenothiazine derivatives have been investigated for their potential to modulate these inflammatory responses.[7][8] This document outlines protocols to assess the ability of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine to interfere with these key inflammatory processes.

Experimental Workflow

The assessment of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine's anti-inflammatory properties follows a logical progression from initial toxicity screening to detailed mechanistic investigation. The overall workflow is designed to efficiently characterize the compound's biological activity.

experimental_workflow cluster_screening Initial Screening cluster_invitro In Vitro Efficacy cluster_mechanistic Mechanistic Studies toxicity Cytotoxicity Assessment (MTT Assay) denaturation Protein Denaturation Assay toxicity->denaturation Determine Non-Toxic Concentrations no_assay Nitric Oxide Production Assay denaturation->no_assay Preliminary Anti-inflammatory Activity cytokine_assay Cytokine Quantification (ELISA) no_assay->cytokine_assay Confirm Efficacy western_blot Western Blot Analysis (COX-2, iNOS) cytokine_assay->western_blot Investigate Protein Expression pathway_analysis Signaling Pathway Analysis (NF-κB, MAPK) western_blot->pathway_analysis Elucidate Mechanism of Action

Caption: Experimental workflow for assessing anti-inflammatory properties.

Key Inflammatory Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[2][3][9] Upon stimulation by inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[3] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus to induce the transcription of pro-inflammatory genes.[3][9]

NF_kappa_B_pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_nuc->Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway in inflammation, consisting of kinases like ERK, JNK, and p38.[1][10] Extracellular stimuli activate a cascade of phosphorylation events, ultimately leading to the activation of transcription factors such as AP-1, which also regulate the expression of inflammatory genes.[10][11]

MAPK_pathway Stimuli Inflammatory Stimuli MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38) MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates TF_nuc AP-1 TF->TF_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression TF_nuc->Genes Transcription

Caption: Overview of a MAPK signaling cascade in inflammation.

Experimental Protocols

In Vitro Assays

Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Principle: This assay determines the concentration range at which the compound is non-toxic to the cells, which is crucial for subsequent experiments. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Principle: Protein denaturation is a characteristic feature of inflammation.[12] This assay assesses the ability of the compound to inhibit heat-induced protein denaturation.[7]

Protocol:

  • Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.45 mL of the test compound at various concentrations.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the solution at 660 nm.

  • Diclofenac sodium can be used as a standard reference drug.

  • Calculate the percentage inhibition of protein denaturation.

Principle: During inflammation, iNOS produces large amounts of nitric oxide. This assay measures the level of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Protocol:

  • Culture, treat, and stimulate RAW 264.7 cells as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Principle: Western blotting is used to detect and quantify the expression levels of key inflammatory proteins such as COX-2, iNOS, and phosphorylated forms of NF-κB and MAPK pathway components.

Protocol:

  • Following treatment and stimulation, lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against COX-2, iNOS, p-p65, p-IκBα, p-p38, p-ERK, and p-JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software.

In Vivo Models (Considerations for Future Studies)

For a more comprehensive evaluation, in vivo models of inflammation can be employed.[13][14][15] These studies require appropriate ethical approvals.

  • Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation. The test compound is administered prior to the injection of carrageenan into the paw, and the degree of swelling is measured over time.

  • LPS-Induced Systemic Inflammation in Mice: This model mimics systemic inflammation. The compound's effect on serum cytokine levels and organ damage can be assessed.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.6 ± 6.1
5088.4 ± 5.3
10075.2 ± 6.8

Table 2: Inhibition of Nitric Oxide Production

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.9-
LPS + Compound (10 µM)28.3 ± 2.538.2
LPS + Compound (25 µM)15.6 ± 1.865.9
LPS + Dexamethasone (10 µM)8.9 ± 1.180.6

Table 3: Effect on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 7.335.1 ± 5.8
LPS (1 µg/mL)1245.6 ± 110.2850.4 ± 95.3
LPS + Compound (25 µM)620.1 ± 85.7410.9 ± 60.1

Table 4: Densitometric Analysis of Western Blots

TreatmentRelative iNOS ExpressionRelative COX-2 Expression
Control0.05 ± 0.010.10 ± 0.02
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.15
LPS + Compound (25 µM)0.45 ± 0.080.52 ± 0.09

Conclusion

The protocols detailed in these application notes provide a robust methodology for the systematic evaluation of the anti-inflammatory properties of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. By following this tiered approach, researchers can effectively determine the compound's efficacy and elucidate its mechanism of action, thereby providing a solid foundation for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

Possible CauseRecommended Solution
Inactive Reagents - 2-chloro-10H-phenothiazine: Ensure the starting material is pure. Impurities can inhibit the reaction. Consider recrystallization if purity is questionable. - 4-methoxybenzoyl chloride: This reagent is sensitive to moisture. Use a fresh bottle or ensure it has been stored under anhydrous conditions. An IR spectrum can confirm the presence of the acid chloride (C=O stretch around 1770-1800 cm⁻¹) and the absence of the corresponding carboxylic acid (broad O-H stretch). - Base (e.g., Triethylamine): Use a freshly distilled or high-purity grade of the amine base. Bases can absorb atmospheric CO₂ and water, reducing their effectiveness.
Inadequate Reaction Conditions - Temperature: The acylation of phenothiazines is often performed at room temperature. If the yield is low, consider running the reaction at a slightly elevated temperature (e.g., 40-50°C). However, be aware that higher temperatures can also promote side reactions. - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Poor Deprotonation of Phenothiazine - Base Strength: While triethylamine is commonly used, if deprotonation is suspected to be an issue, a stronger base like pyridine could be tested. However, stronger bases may also increase the likelihood of side reactions. The use of very strong bases like sodium hydride is generally not recommended for this acylation as it can lead to undesired side reactions.
Moisture Contamination The presence of water will lead to the hydrolysis of 4-methoxybenzoyl chloride to 4-methoxybenzoic acid, which will not react with the phenothiazine. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow for Troubleshooting Low Yield

start Low or No Yield check_reagents Verify Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_base Evaluate Base Strength and Purity start->check_base check_moisture Assess for Moisture Contamination start->check_moisture solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents solution_conditions Optimize Temperature and Time via TLC Monitoring check_conditions->solution_conditions solution_base Use Freshly Distilled Base check_base->solution_base solution_moisture Use Anhydrous Conditions check_moisture->solution_moisture

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Impure Product After Work-up

Possible Causes and Solutions

Possible CauseRecommended Solution
Unreacted Starting Materials - 2-chloro-10H-phenothiazine: This can be removed by column chromatography. - 4-methoxybenzoyl chloride: This is typically quenched and removed during the aqueous work-up. If some persists, it will likely hydrolyze to 4-methoxybenzoic acid.
Hydrolysis of Acyl Chloride 4-methoxybenzoic acid is a common impurity if moisture is present. This can be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, during the work-up.
Side Reactions Overheating or using a base that is too strong can lead to the formation of colored impurities and byproducts. Careful control of reaction conditions is crucial.
Ineffective Purification - Column Chromatography: Use a suitable solvent system to achieve good separation between the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. - Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. Common solvent systems for N-acylphenothiazines include ethanol, ethyl acetate/hexane, and dichloromethane/hexane.

Logical Flow for Product Purification

start Crude Product workup Aqueous Work-up with NaHCO₃ wash start->workup column Column Chromatography workup->column If multiple spots on TLC recrystallize Recrystallization workup->recrystallize If product is a solid and relatively pure column->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Decision pathway for the purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for this synthesis?

A1: A general protocol for the N-acylation of 2-chloro-10H-phenothiazine is as follows:

Experimental Protocol: Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

  • Reaction Setup: To a solution of 2-chloro-10H-phenothiazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

  • Addition of Acyl Chloride: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Q2: How does the choice of base affect the reaction yield?

A2: The choice of base is critical for the successful N-acylation of phenothiazines.

BaseStrengthAdvantagesDisadvantages
Triethylamine Tertiary Amine (Moderately Strong)Commonly used and effective. The resulting triethylammonium salt is often insoluble in the reaction solvent and can be filtered off.May not be strong enough for complete deprotonation if the phenothiazine derivative is particularly electron-deficient.
Pyridine Aromatic Amine (Weaker than Triethylamine)Can also act as a solvent.Generally less effective than triethylamine for this reaction. Can sometimes be more difficult to remove during work-up.
Sodium Hydride (NaH) Strong BaseVery effective at deprotonation.Can be too reactive, leading to side reactions and lower yields of the desired N-acylated product. Its use is more common for N-alkylation.

Q3: What is the effect of temperature on the synthesis?

A3: Temperature plays a significant role in both the reaction rate and the formation of byproducts.

TemperatureEffect on Reaction RateEffect on PurityRecommendation
0°C to Room Temperature SlowerGenerally higher purity with fewer side products.Recommended for standard synthesis.
Reflux (e.g., in DCM ~40°C) FasterIncreased risk of side reactions and decomposition, potentially leading to a darker reaction mixture and lower isolated yield of the pure product.Can be explored if the reaction is sluggish at room temperature, but should be monitored carefully.

Q4: What are the most common side reactions?

A4: Understanding potential side reactions is key to optimizing the yield.

Signaling Pathway of Main and Side Reactions

cluster_main Main Reaction cluster_side Side Reaction phenothiazine 2-chloro-10H-phenothiazine product Desired Product phenothiazine->product acyl_chloride 4-methoxybenzoyl chloride acyl_chloride->product hydrolysis_product 4-methoxybenzoic acid acyl_chloride->hydrolysis_product base Base (e.g., Et₃N) base->product Deprotonation water H₂O (moisture) water->hydrolysis_product

Caption: Main reaction pathway and a common side reaction.

The most prevalent side reaction is the hydrolysis of 4-methoxybenzoyl chloride in the presence of moisture. This forms 4-methoxybenzoic acid, which consumes the acyl chloride and complicates purification. Another potential issue is the presence of unreacted 2-chloro-10H-phenothiazine in the final product. At higher temperatures, there is also a risk of decomposition or other unspecified side reactions, often indicated by a darkening of the reaction mixture.

Technical Support Center: Overcoming Solubility Issues of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?

The low aqueous solubility of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is likely attributable to its molecular structure. The phenothiazine core is a large, hydrophobic ring system. The presence of a chloro- and a methoxybenzoyl- group further increases the molecule's lipophilicity, leading to a high crystalline lattice energy and unfavorable interactions with water molecules.

Q2: What initial steps can I take to assess and improve the solubility of this compound?

A systematic approach is recommended. Start with simple pH modification and the use of co-solvents. If these methods are insufficient, more advanced techniques like complexation with cyclodextrins or the formulation of solid dispersions may be necessary. The following workflow can guide your initial experiments.

A Start: Compound with Poor Aqueous Solubility B pH Modification (Assess solubility at different pH values) A->B D Solubility Sufficient? B->D Test Solubility C Co-solvent Systems (e.g., DMSO, ethanol, PEG 400) C->D Test Solubility D->C No E Advanced Formulation Strategies D->E No F End: Optimized Formulation D->F Yes G Cyclodextrins E->G H Solid Dispersions E->H I Nanoparticle Formulations E->I G->F H->F I->F

Figure 1: Initial solubility screening workflow.

Q3: How does pH affect the solubility of phenothiazine derivatives?

The solubility of phenothiazine derivatives can be pH-dependent if they contain ionizable groups. While 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine itself does not have a readily ionizable group, extreme pH values can sometimes influence the hydration of the molecule or the stability of the formulation. It is advisable to determine the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess any potential pH-dependent effects.

Q4: Which co-solvents are most effective for solubilizing hydrophobic compounds like this?

Commonly used co-solvents that can increase the solubility of hydrophobic compounds include:

  • Water-miscible organic solvents: Dimethyl sulfoxide (DMSO), ethanol, and N-methyl-2-pyrrolidone (NMP).

  • Polyethylene glycols (PEGs): Particularly PEG 300 and PEG 400.

  • Propylene glycol (PG).

The choice of co-solvent will depend on the specific experimental requirements, including toxicity and compatibility with downstream assays.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution upon dilution with aqueous media.

  • Possible Cause: The concentration of the co-solvent is too low in the final solution to maintain solubility.

  • Solution:

    • Increase the co-solvent concentration: Determine the minimum percentage of the co-solvent required to keep the compound in solution at the desired final concentration.

    • Use a surfactant: Surfactants like Tween® 80 or Cremophor® EL can help to form micelles that encapsulate the hydrophobic compound, preventing precipitation.

    • Employ a different solubilization technique: If co-solvents are not viable for your application, consider cyclodextrin complexation or creating a solid dispersion.

Issue 2: The solubility is still insufficient even with the use of co-solvents.

  • Possible Cause: The intrinsic insolubility of the compound is too high for simple co-solvent systems to overcome at the desired concentration.

  • Solution:

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an inclusion complex with improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

    • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

cluster_0 Cyclodextrin Complexation cluster_1 Solid Dispersion A Hydrophobic Drug Cyclodextrin B Inclusion Complex (Improved Solubility) A:f0->B Encapsulation C Drug Crystals Hydrophilic Polymer D Amorphous Solid Dispersion (Enhanced Dissolution) C:f0->D Molecular Dispersion

Figure 2: Advanced solubilization strategies.

Issue 3: How can I quantify the improvement in solubility achieved with different methods?

  • Solution: A shake-flask method followed by a suitable analytical technique is the standard approach.

    • An excess amount of the compound is added to the selected solvent system (e.g., water, buffer, co-solvent mixture).

    • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Quantitative Data Summary

The following table provides a hypothetical comparison of different solubilization methods. Actual values for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine would need to be determined experimentally.

FormulationSolvent SystemApparent Solubility (µg/mL)Fold Increase
Unformulated CompoundWater< 0.1-
Co-solvent20% DMSO in Water5~50x
Co-solvent40% PEG 400 in Water15~150x
Cyclodextrin Complexation10% HP-β-CD in Water50~500x
Solid Dispersion1:5 Drug:PVP K30 in Water100~1000x

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v).

    • Add an excess amount of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine to each solution.

    • Shake the vials at a constant temperature for 48 hours to reach equilibrium.

    • Filter the solutions through a 0.22 µm syringe filter.

    • Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.

    • Plot the drug concentration against the HP-β-CD concentration to determine the complexation efficiency.

  • Preparation of the Solid Complex (Kneading Method):

    • Weigh the required amounts of the compound and HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point).

    • Triturate the physical mixture in a mortar.

    • Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.

    • Knead the paste for 60 minutes.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

A Weigh Compound and HP-β-CD B Triturate in Mortar A->B C Add Water/Ethanol and Knead for 60 min B->C D Dry the Paste C->D E Pulverize and Store D->E

Figure 3: Workflow for preparing a cyclodextrin complex by the kneading method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Selection of Carrier: Choose a hydrophilic polymer such as PVP K30, HPMC, or Soluplus®.

  • Preparation:

    • Dissolve both the 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and the carrier polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Start with a 1:5 drug-to-polymer ratio by weight.

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve.

    • Store the resulting powder in a desiccator.

  • Characterization:

    • Perform dissolution studies to compare the release profile of the solid dispersion with the pure drug.

    • Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix.

troubleshooting unexpected side reactions in phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected side reactions during the synthesis of phenothiazines. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during phenothiazine synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield and Presence of Oxidized Impurities

Q1: My reaction is showing a significant amount of a major byproduct, which I suspect is the corresponding phenothiazine-5-oxide. How can I confirm this and prevent its formation?

A1: The formation of phenothiazine-5-oxide is a common side reaction, primarily caused by the oxidation of the electron-rich sulfur atom in the phenothiazine ring.

Confirmation:

  • Mass Spectrometry (MS): The suspected byproduct will have a molecular weight that is 16 units higher than your target phenothiazine.

  • NMR Spectroscopy: In ¹H NMR, the protons on the aromatic rings of the phenothiazine will be shifted downfield due to the electron-withdrawing effect of the sulfoxide group. In ¹³C NMR, the carbons directly attached to the sulfur atom will also show a significant downfield shift.

Prevention:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction mixture. This can be achieved by:

    • Degassing the solvent before use.

    • Running the reaction under a positive pressure of an inert gas like nitrogen or argon.

    • Using Schlenk techniques for transfers of reagents.

  • Solvent Choice: Use anhydrous, deoxygenated solvents.

  • Temperature Control: Avoid excessive heating, as high temperatures can increase the rate of oxidation.

Issue 2: Multiple Isomeric Products in Ullmann Condensation

Q2: I am attempting a phenothiazine synthesis via an Ullmann condensation, but I am observing the formation of multiple isomers. What could be the cause and how can I improve the regioselectivity?

A2: The formation of multiple isomers in an Ullmann condensation for phenothiazine synthesis often arises from the reaction of a substituted 2-halodiphenylamine with a sulfur source or the reaction of a substituted diphenylamine with a halogenated thiophenol. The issue is particularly prevalent when dealing with unsymmetrically substituted starting materials.

Potential Causes:

  • Lack of Regiocontrol: The cyclization step can occur at different positions on the aromatic rings, leading to a mixture of isomers.

  • Side Reactions: Competing reactions, such as the formation of diaryl ethers, can reduce the yield of the desired phenothiazine.

Solutions:

  • Choice of Catalyst and Ligand: The copper catalyst and the ligand used can significantly influence the regioselectivity of the reaction. Experiment with different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., phenanthroline, neocuproine) to optimize the reaction.

  • Directed Cyclization: If possible, use starting materials with blocking groups to prevent reaction at undesired positions.

  • Buchwald-Hartwig Amination: As an alternative to the Ullmann condensation, the Buchwald-Hartwig amination often offers better regiocontrol and milder reaction conditions, reducing the formation of side products.

Issue 3: Formation of Polymeric or Tar-Like Byproducts in Thionation Reactions

Q3: My reaction of a diphenylamine with elemental sulfur is producing a significant amount of intractable, tar-like material, leading to a low yield of the desired phenothiazine. What is causing this and how can I minimize it?

A3: The direct thionation of diphenylamines with sulfur at high temperatures is a common method for phenothiazine synthesis, but it is prone to the formation of polymeric byproducts and over-thionation, resulting in polysulfides and thianthrene-type structures.

Potential Causes:

  • High Reaction Temperature: Excessive heat can lead to uncontrolled polymerization and degradation of the starting materials and product.

  • Incorrect Stoichiometry: An excess of sulfur can promote the formation of polysulfide bridges between phenothiazine units.

  • Presence of Impurities: Impurities in the diphenylamine starting material can act as initiators for polymerization.

Solutions:

  • Temperature Control: Carefully control the reaction temperature and consider a stepwise heating profile.

  • Use of a Catalyst: The use of a catalyst like iodine or aluminum chloride can allow for lower reaction temperatures and shorter reaction times, minimizing the formation of byproducts.

  • Gradual Addition of Sulfur: Instead of adding all the sulfur at once, a slow, portion-wise addition can help to control the reaction and reduce the formation of polysulfides.

  • Purification of Starting Material: Ensure the diphenylamine is of high purity before starting the reaction.

Quantitative Data on Side Product Formation

While comprehensive quantitative data on side product formation across various reaction conditions is often proprietary, the following table summarizes the impact of key parameters on the formation of common impurities.

Synthesis MethodKey ParameterImpact on Side Product FormationCommon Side Products
General Atmosphere Reactions run under air show a significant increase in oxidized byproducts compared to those under an inert atmosphere (N₂ or Ar).Phenothiazine-5-oxide, Phenothiazine-5,5-dioxide
Ullmann Condensation Ligand Choice The use of sterically hindered ligands can improve the regioselectivity and reduce the formation of isomeric byproducts.Isomeric phenothiazines, Diaryl ethers
Thionation with Sulfur Temperature Higher temperatures (> 200°C) significantly increase the formation of polymeric and tar-like materials.Polysulfides, Thianthrene derivatives, Polymeric tars
Buchwald-Hartwig Amination Catalyst Loading Insufficient catalyst loading can lead to incomplete conversion and the presence of starting materials, while excessively high loading can sometimes promote side reactions.Unreacted starting materials, Hydrodehalogenated byproducts

Experimental Protocols

Protocol 1: Small-Scale Test for Oxidation Susceptibility

This protocol helps determine the susceptibility of a phenothiazine synthesis reaction to oxidation.

  • Reaction Setup: Prepare two identical small-scale reactions (e.g., 1 mmol scale).

  • Atmosphere Control:

    • Reaction A: Run the reaction under a standard air atmosphere.

    • Reaction B: Run the reaction under a nitrogen or argon atmosphere, using degassed solvents.

  • Reaction Monitoring: Monitor both reactions by TLC or LC-MS at regular intervals (e.g., every hour).

  • Analysis: After completion, compare the product profiles of the two reactions. A significant increase in a higher molecular weight byproduct (M+16) in Reaction A indicates a high susceptibility to oxidation.

Protocol 2: Recrystallization for Purification of Crude Phenothiazine

This protocol provides a general method for purifying crude phenothiazine products.

  • Solvent Selection: Choose a solvent system in which the phenothiazine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, and toluene.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, further cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Workflow start Unexpected Side Reaction in Phenothiazine Synthesis check_mw Check Mass Spectrum for M+16 Peak start->check_mw oxidation Oxidation to Phenothiazine-5-oxide check_mw->oxidation  Yes check_isomers Multiple Spots on TLC with Same Mass? check_mw->check_isomers  No solution_oxidation Solution: - Use Inert Atmosphere (N2/Ar) - Degas Solvents - Control Temperature oxidation->solution_oxidation isomers Isomer Formation (e.g., in Ullmann) check_isomers->isomers  Yes check_tar Formation of Polymeric/Tar-like Material? check_isomers->check_tar  No solution_isomers Solution: - Optimize Catalyst/Ligand - Consider Buchwald-Hartwig - Use Blocking Groups isomers->solution_isomers tar Over-thionation/ Polymerization check_tar->tar  Yes solution_tar Solution: - Lower Reaction Temperature - Use Iodine Catalyst - Gradual Sulfur Addition tar->solution_tar

Caption: Troubleshooting workflow for common phenothiazine synthesis side reactions.

Experimental_Workflow_Oxidation_Test start Start: Oxidation Susceptibility Test setup Set up two identical small-scale reactions start->setup reaction_a Reaction A: Run under Air Atmosphere setup->reaction_a reaction_b Reaction B: Run under Inert Atmosphere (N2/Ar) setup->reaction_b monitor Monitor both reactions (TLC, LC-MS) reaction_a->monitor reaction_b->monitor analysis Compare Product Profiles monitor->analysis result Significant M+16 peak in Reaction A? analysis->result conclusion_yes Conclusion: High Susceptibility to Oxidation result->conclusion_yes  Yes conclusion_no Conclusion: Low Susceptibility to Oxidation result->conclusion_no  No

Caption: Experimental workflow for testing oxidation susceptibility.

optimizing reaction conditions for the acylation of 2-chlorophenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the acylation of 2-chlorophenothiazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acylation of 2-chlorophenothiazine, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of 2-chlorophenothiazine 1. Inactive Lewis acid catalyst (e.g., AlCl₃, FeCl₃) due to moisture.2. Insufficient amount of catalyst.3. Deactivation of the catalyst by the basic nitrogen of the phenothiazine ring.4. Low reaction temperature or insufficient reaction time.1. Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere (e.g., nitrogen or argon).2. Increase the molar ratio of the Lewis acid to the substrate. Stoichiometric amounts are often required.[1]3. Protect the nitrogen at the 10-position by N-acylation prior to C-acylation.[2]4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Formation of N-acylated product instead of the desired C-acylated product Direct acylation of 2-chlorophenothiazine without protection of the nitrogen atom. The nitrogen at the 10-position is a nucleophilic site.The acylation should be performed in a two-step sequence: 1. N-acylation: Protect the nitrogen with an acyl group (e.g., acetyl chloride, acetic anhydride).2. C-acylation (Friedel-Crafts): Perform the Friedel-Crafts acylation on the N-acylated intermediate.[2]
Formation of multiple products (poor regioselectivity) Friedel-Crafts acylation can occur at different positions on the aromatic rings of the phenothiazine core.N-acylation generally directs the subsequent C-acylation to the 2- and 8-positions. To improve selectivity for the desired isomer, careful control of reaction temperature and choice of Lewis acid and solvent is crucial. Lower temperatures often favor the para-substituted product.
Product is a dark, tarry material Polymerization or decomposition of the starting material or product under harsh reaction conditions (e.g., high temperature, excess Lewis acid).1. Perform the reaction at a lower temperature.2. Use a milder Lewis acid.3. Ensure a controlled addition of reagents.4. Use an appropriate inert solvent to aid in temperature control and dissolution.
Difficulty in isolating the product The product may form a complex with the Lewis acid, making extraction difficult.During work-up, quench the reaction mixture by pouring it onto a mixture of ice and concentrated HCl. This will hydrolyze the aluminum salts and break up the complex, allowing for extraction of the organic product.
Incomplete N-deacylation Insufficiently harsh hydrolysis conditions to remove the N-acyl protecting group.Reflux the 2,10-diacylphenothiazine in a mixture of concentrated hydrochloric acid and glacial acetic acid. Monitor the reaction by TLC to ensure complete removal of the N-acyl group.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of 2-chlorophenothiazine failing?

A1: A common reason for failure is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the basic nitrogen atom of the phenothiazine ring. To achieve successful C-acylation, it is crucial to first protect the nitrogen at the 10-position with an acyl group. This N-acylation step deactivates the nitrogen, preventing it from coordinating with the Lewis acid and allowing the Friedel-Crafts reaction to proceed on the aromatic ring.[2] Additionally, ensure that all reagents and glassware are anhydrous, as moisture will deactivate the Lewis acid catalyst.

Q2: How can I control the position of acylation on the 2-chlorophenothiazine ring?

A2: The regioselectivity of the Friedel-Crafts acylation is primarily directed by the substituents already present on the phenothiazine core. After N-acylation, the subsequent C-acylation is generally directed to the positions para to the nitrogen atom, which are positions 2 and 8. Since the 2-position is already substituted with a chlorine atom, the major product of a second acylation is often the 2,8-diacyl derivative. To obtain a mono-C-acylated product, careful control of the reaction stoichiometry and conditions is necessary.

Q3: What are the best acylating agents and catalysts to use?

A3: For N-acylation, acyl chlorides (e.g., acetyl chloride, chloroacetyl chloride) or anhydrides (e.g., acetic anhydride) are commonly used. For the subsequent C-acylation (Friedel-Crafts), an acyl chloride in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is typical.[2] The choice of acylating agent will determine the acyl group introduced.

Q4: What is a typical solvent for this reaction?

A4: For N-acylation, solvents like toluene are suitable.[3] For the Friedel-Crafts C-acylation step, traditional solvents include carbon disulfide (CS₂), nitrobenzene, or dichloromethane.[2] The choice of solvent can influence the reactivity and selectivity of the reaction.

Q5: How do I remove the N-acyl protecting group after C-acylation?

A5: The N-acyl group can be removed by acid-catalyzed hydrolysis. A common method is to reflux the 2,10-diacylphenothiazine derivative in a mixture of concentrated hydrochloric acid and glacial acetic acid.

Experimental Protocols

Protocol 1: N-Acylation of 2-Chlorophenothiazine

This protocol describes the protection of the nitrogen at the 10-position using chloroacetyl chloride.

Materials:

  • 2-Chlorophenothiazine

  • Chloroacetyl chloride

  • Toluene

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Water

Procedure:

  • Dissolve 2-chlorophenothiazine (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.5 eq) to the cooled solution.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 12 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure.

  • To the crude material, add water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-chloro-10-(chloroacetyl)-10H-phenothiazine.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts C-Acylation of N-Acyl-2-chlorophenothiazine

This protocol describes the C-acylation at the 2-position of the N-protected 2-chlorophenothiazine.

Materials:

  • N-Acyl-2-chlorophenothiazine (from Protocol 1)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 eq) in carbon disulfide.

  • Slowly add the acyl chloride (1.1 eq) to the suspension while maintaining a low temperature.

  • Add a solution of N-acyl-2-chlorophenothiazine (1.0 eq) in carbon disulfide dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,10-diacyl-chlorophenothiazine.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: N-Deacylation of 2,10-Diacyl-chlorophenothiazine

This protocol describes the removal of the N-acyl protecting group.

Materials:

  • 2,10-Diacyl-chlorophenothiazine (from Protocol 2)

  • Concentrated hydrochloric acid

  • Glacial acetic acid

  • Sodium bicarbonate solution

  • Benzene

  • Chloroform

Procedure:

  • Dissolve the 2,10-diacyl-chlorophenothiazine (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Heat the mixture under reflux for 1 hour.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., a mixture of benzene and chloroform).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 2-acyl-chlorophenothiazine.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for N-Acylation of Phenothiazine Derivatives

SubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
PhenothiazineChloroacetyl chlorideToluene8012~90[3]

Note: Data for 2-chlorophenothiazine is limited; this table provides a relevant example.

Visualizations

experimental_workflow cluster_n_acylation Step 1: N-Acylation cluster_c_acylation Step 2: C-Acylation (Friedel-Crafts) cluster_deacylation Step 3: N-Deacylation start 2-Chlorophenothiazine process1 Reaction in Toluene start->process1 reagent1 Acyl Chloride / Anhydride reagent1->process1 product1 N-Acyl-2-chlorophenothiazine process1->product1 process2 Friedel-Crafts Reaction product1->process2 reagent2 Acyl Chloride reagent2->process2 catalyst AlCl₃ in CS₂ catalyst->process2 product2 2,10-Diacyl-chlorophenothiazine process2->product2 process3 Hydrolysis product2->process3 reagent3 HCl / Acetic Acid reagent3->process3 final_product 2-Acyl-chlorophenothiazine process3->final_product

Caption: Experimental workflow for the C-acylation of 2-chlorophenothiazine.

troubleshooting_logic start Acylation of 2-Chlorophenothiazine q1 Low or No Reaction? start->q1 a1_1 Check for Moisture: Use anhydrous reagents and inert atmosphere. q1->a1_1 Yes a1_2 Increase Catalyst Amount: Stoichiometric quantities may be needed. q1->a1_2 Yes a1_3 Protect Nitrogen: Perform N-acylation prior to C-acylation. q1->a1_3 Yes q2 Incorrect Product? (N-acylation instead of C-acylation) q1->q2 No a2 Follow a two-step procedure: 1. N-acylation 2. C-acylation q2->a2 Yes q3 Formation of Byproducts? q2->q3 No a3_1 Optimize Temperature: Lower temperatures can improve regioselectivity. q3->a3_1 Yes a3_2 Purify Product: Use column chromatography or recrystallization. q3->a3_2 Yes

Caption: Troubleshooting decision tree for the acylation of 2-chlorophenothiazine.

References

Technical Support Center: Characterization of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the common solubility issues with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?

A1: Similar phenothiazine derivatives exhibit limited solubility. 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is expected to be slightly soluble in common organic solvents such as chloroform, DMSO, and ethyl acetate[1][2]. For analytical techniques requiring solution-based measurements, achieving a suitable concentration without precipitation can be challenging. It is recommended to perform initial solubility tests with small amounts of material in a range of solvents.

Q2: Is 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine susceptible to degradation during analysis?

A2: Yes, phenothiazine derivatives can be sensitive to light and oxidation. Specifically, 2-chloro substituted phenothiazines are known to undergo photodegradation in alcohol-based solvents[3]. It is crucial to protect solutions of the compound from light and to use freshly prepared samples for analysis to avoid the formation of degradation products that may interfere with characterization. The N-acyl group may also be susceptible to hydrolysis under acidic or basic conditions.

Q3: What are the expected major fragmentation patterns in the mass spectrum of this compound?

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Overloaded column. - Strong solvent effect from sample diluent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase or a weaker solvent.
Ghost peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Flush the HPLC system with a strong solvent. - Run blank injections to identify the source of contamination. - Implement a needle wash step in the injection sequence.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure the mobile phase is well-mixed and degassed. - Check the pump for leaks and ensure a stable flow rate. - Use a column oven to maintain a constant temperature.
NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad peaks - Presence of paramagnetic impurities. - Sample aggregation at higher concentrations. - Chemical exchange.- Purify the sample to remove metal ions. - Acquire spectra at different concentrations and temperatures. - Use a different solvent to disrupt aggregation.
Complex aromatic region - Overlapping signals from the phenothiazine and benzoyl rings.- Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping multiplets and assign protons and carbons.
Low signal-to-noise ratio - Low sample concentration due to poor solubility.- Increase the number of scans. - Use a cryoprobe if available. - Employ a more sensitive NMR tube.
Mass Spectrometry
Issue Potential Cause Troubleshooting Steps
No molecular ion peak observed - In-source fragmentation.- Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). - Optimize the ionization source parameters (e.g., cone voltage in ESI).
Ambiguous fragmentation pattern - Multiple fragmentation pathways.- Perform MS/MS experiments to isolate and fragment the parent ion. - Compare the observed fragmentation with theoretical fragmentation patterns for proposed structures.

Data Presentation

Expected Analytical Data Summary
Technique Parameter Expected Result
Molecular Weight -367.85 g/mol
Molecular Formula -C20H14ClNO2S
HPLC Retention TimeDependent on column, mobile phase, and flow rate.
¹H NMR Chemical Shifts (ppm)Aromatic protons (phenothiazine and benzoyl rings), Methoxy protons.
¹³C NMR Chemical Shifts (ppm)Aromatic carbons, Carbonyl carbon, Methoxy carbon.
Mass Spectrometry m/z[M+H]⁺ at ~368.05

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Run a blank (solvent) injection followed by the sample injection. Analyze the resulting chromatogram for peak purity and retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for phenothiazines.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: Optimize to minimize in-source fragmentation.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Acquire the full scan mass spectrum and identify the molecular ion peak. If necessary, perform MS/MS on the molecular ion to obtain fragmentation data.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity Check) purification->hplc Purity > 95%? hplc->purification No nmr NMR (Structure Elucidation) hplc->nmr Yes ms Mass Spectrometry (Molecular Weight & Fragmentation) nmr->ms data_analysis Data Interpretation & Reporting ms->data_analysis

Caption: Experimental workflow for the synthesis and characterization of the target compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_nmr NMR Issues cluster_ms MS Issues start Analytical Problem Encountered peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time ghost_peaks Ghost Peaks start->ghost_peaks broad_peaks Broad Peaks start->broad_peaks complex_spectra Complex Spectra start->complex_spectra no_mol_ion No Molecular Ion start->no_mol_ion ambiguous_frag Ambiguous Fragmentation start->ambiguous_frag peak_shape->solution1 Check Mobile Phase pH & Sample Solvent retention_time->solution2 Check Pump & Temperature ghost_peaks->solution3 Run Blanks & Clean System broad_peaks->solution4 Check Purity & Concentration complex_spectra->solution5 Use 2D NMR no_mol_ion->solution6 Use Soft Ionization ambiguous_frag->solution7 Perform MS/MS

Caption: Logical troubleshooting guide for common analytical challenges.

References

minimizing cytotoxicity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine to non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is compiled from research on phenothiazine derivatives and structurally related compounds. As of the last update, specific cytotoxicity data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine on non-cancerous versus cancerous cells is limited in publicly available literature. The guidance provided should be adapted and validated for your specific experimental context.

Troubleshooting Guides

This section addresses common issues researchers may encounter when working with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and other phenothiazine derivatives, with a focus on minimizing off-target cytotoxicity.

Issue Possible Cause Suggested Solution
High cytotoxicity in non-cancerous control cell lines The compound concentration is too high.Perform a dose-response study to determine the optimal concentration with the highest therapeutic index (ratio of cytotoxic concentration in cancer cells to that in non-cancerous cells).
The incubation time is too long.Optimize the incubation time. Shorter exposure times may be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
The solvent (e.g., DMSO) is causing toxicity.Ensure the final solvent concentration is non-toxic to your cell lines (typically <0.5%). Run a solvent-only control to verify.
The compound has a narrow therapeutic window.Consider structural modifications of the compound to improve selectivity. PEGylation has been shown to enhance the cytotoxicity of phenothiazines against tumor cells compared to normal cells.[1]
Inconsistent results between experiments The cell passage number is too high or variable.Use cells within a consistent and low passage number range to ensure uniformity in response.
The compound has degraded.Store the compound under appropriate conditions (e.g., protected from light, at the recommended temperature) and prepare fresh dilutions for each experiment.
Pipetting errors or uneven cell seeding.Ensure accurate pipetting and a homogenous cell suspension to achieve consistent cell numbers across wells.
Precipitation of the compound in culture medium The compound has low aqueous solubility.First, dissolve the compound in a suitable solvent like DMSO, then dilute it in the culture medium. Vortex or sonicate briefly to aid dissolution. Avoid high final concentrations that exceed the compound's solubility.
The compound is interacting with media components.Test the compound's stability and solubility in your specific culture medium. Consider using a serum-free medium for the treatment period if compatible with your cells.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cytotoxicity for phenothiazine derivatives?

A1: Phenothiazine derivatives exert their cytotoxic effects through multiple mechanisms. These can include the induction of apoptosis, disruption of calcium signaling, inhibition of mitochondrial function, and modulation of various signaling pathways such as PI3K/Akt and MAPK/ERK, which are involved in cancer cell progression and survival.[2][3] Some derivatives have also been shown to induce oxidative stress and damage the plasma membrane of cancer cells.[2]

Q2: How can I selectively target cancer cells over non-cancerous cells with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?

A2: Achieving selectivity is a key challenge. Strategies include:

  • Dose Optimization: Carefully titrate the compound concentration to find a therapeutic window where cancer cells are more sensitive than non-cancerous cells.

  • Combination Therapy: Use the phenothiazine derivative in combination with other anti-cancer agents to potentially achieve synergistic effects at lower, less toxic concentrations.

  • Targeted Delivery: In more advanced applications, consider nanoparticle-based delivery systems to target the compound specifically to tumor cells.

  • Exploiting Cancer Cell Vulnerabilities: Cancer cells often have a higher metabolic rate and increased sensitivity to mitochondrial disruption, which can be exploited by phenothiazine derivatives.[4]

Q3: What are the recommended control experiments when assessing the cytotoxicity of this compound?

A3: It is crucial to include the following controls in your cytotoxicity assays:

  • Untreated Cells: To establish a baseline for cell viability.

  • Vehicle (Solvent) Control: To ensure that the solvent used to dissolve the compound does not contribute to cytotoxicity.

  • Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.

  • Non-Cancerous Cell Line: To assess the compound's off-target toxicity.

Q4: Are there any known structural modifications to phenothiazines that can reduce cytotoxicity to normal cells?

A4: Yes, structural modifications can influence the selectivity of phenothiazine derivatives. For instance, PEGylation of the phenothiazine heterocycle at the nitrogen atom has been shown to enhance cytotoxicity against tumor cells while potentially improving biocompatibility with normal cells.[1] Additionally, the type and position of substituents on the phenothiazine ring can significantly impact the compound's activity and selectivity.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various phenothiazine derivatives against different cell lines. Note: This data is for related compounds and should be used as a reference for the potential range of activity. Experimental determination of the IC50 for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is essential.

Phenothiazine Derivative Cell Line Cell Type IC50 (µM)
ThioridazineHTC cellsHepatoma~45
ChlorpromazineHTC cellsHepatoma~125
FluphenazineHTC cellsHepatoma~100
TrifluoperazineHTC cellsHepatoma~75
14-(methylthiophenyl)diquinothiazineBEAS-2BNormal Bronchial EpithelialLow cytotoxicity
14-(methylthiophenyl)diquinothiazineHCT116Colon Cancer2.3
14-(methylthiophenyl)diquinothiazineSH-SY5YNeuroblastoma2.7
14-(methylthiophenyl)diquinothiazineA549Lung Cancer17.2

Data compiled from multiple sources for illustrative purposes.[4][5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

  • 96-well plates

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for the desired duration. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Visualizations

Generalized Signaling Pathways Affected by Phenothiazines

Phenothiazine derivatives can influence multiple signaling pathways that are often dysregulated in cancer cells, leading to reduced proliferation and increased apoptosis.

phenothiazine_pathways phenothiazine 2-Chloro-10-(4-methoxybenzoyl) -10H-phenothiazine pi3k PI3K phenothiazine->pi3k Inhibits mitochondria Mitochondrial Dysfunction phenothiazine->mitochondria akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspases Caspase Activation caspases->apoptosis mitochondria->caspases ros ROS Production mitochondria->ros ros->apoptosis

Caption: Potential mechanisms of phenothiazine-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow is essential for systematically evaluating the cytotoxic effects of a new compound.

cytotoxicity_workflow start Start: Compound Synthesis & Characterization dose_response 1. Dose-Response Screening (e.g., MTT Assay) start->dose_response ic50 2. Determine IC50 Values on Cancer & Normal Cells dose_response->ic50 mechanism 3. Mechanism of Action Studies (e.g., LDH, Apoptosis Assays) ic50->mechanism pathway 4. Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway end Conclusion: Therapeutic Potential Assessment pathway->end

Caption: Workflow for evaluating compound cytotoxicity.

References

refining dosage concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosage concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for in vitro experiments. The information provided is based on established knowledge of phenothiazine derivatives and general best practices for in vitro pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in in vitro assays?

A1: For initial screening, a common starting concentration for novel phenothiazine derivatives is in the range of 1 to 10 µM. However, the optimal concentration is cell-line and assay-dependent. A dose-response experiment is crucial to determine the EC50 or IC50 value for your specific experimental setup.

Q2: How should I dissolve and prepare 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for my experiments?

A2: Due to the hydrophobic nature of most phenothiazine derivatives, it is recommended to dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] Subsequent dilutions to the final working concentrations should be made in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

Q3: What are the known or expected mechanisms of action for this compound?

A3: While the specific mechanism of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is likely not extensively characterized, phenothiazine derivatives are known to interact with various cellular targets. These can include dopamine receptors, calmodulin, and various protein kinases. They have also been shown to induce oxidative stress and apoptosis in cancer cells. The presence of the methoxybenzoyl group may confer unique properties.

Q4: What type of in vitro assays are suitable for evaluating the activity of this compound?

A4: A variety of assays can be employed depending on the research question. Common assays for phenothiazine derivatives include:

  • Cytotoxicity assays: MTT, XTT, or CellTiter-Glo® to assess effects on cell viability.

  • Apoptosis assays: Annexin V/PI staining, caspase activity assays.

  • Signaling pathway analysis: Western blotting for key proteins in pathways like MAPK, PI3K/Akt, or NF-κB.

  • Receptor binding assays: To determine affinity for specific receptors.

Q5: Are there any known stability issues with this compound in cell culture medium?

A5: Phenothiazine derivatives can be sensitive to light and oxidation. It is advisable to prepare fresh dilutions from the stock solution for each experiment and to minimize exposure of the compound and treated cells to direct light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in culture medium Low solubility of the compound in aqueous solutions.- Increase the initial DMSO stock concentration to reduce the volume added to the medium.- Prepare working solutions immediately before use.- Visually inspect the medium for any signs of precipitation after adding the compound.
High variability between replicate wells - Uneven cell seeding.- Inconsistent compound concentration across wells.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding.- Mix the compound thoroughly in the medium before adding to the cells.- Avoid using the outer wells of the microplate or fill them with sterile PBS.
No observable effect at expected concentrations - The compound is inactive in the chosen cell line or assay.- The concentration range is too low.- The compound has degraded.- Test a wider range of concentrations (e.g., up to 100 µM).- Use a positive control to ensure the assay is working correctly.- Prepare a fresh stock solution of the compound.
High background signal in the assay - The compound interferes with the assay chemistry (e.g., auto-fluorescence).- Run a control with the compound in cell-free medium to check for interference.- If interference is detected, consider using an alternative assay with a different detection method.

Data Presentation

Table 1: Example Starting Concentrations for In Vitro Assays
Assay TypeCell LineSuggested Starting Concentration Range
Cytotoxicity (MTT)A549 (Lung Carcinoma)1 - 50 µM
Apoptosis (Annexin V)MCF-7 (Breast Cancer)5 - 25 µM
Western Blot (p-ERK)U87 (Glioblastoma)10 µM (for initial screening)

Note: These are suggested starting ranges based on typical phenothiazine derivatives. The optimal concentrations must be determined experimentally.

Table 2: Solubility of Structurally Related Phenothiazines
CompoundSolventSolubility
PhenothiazineWaterVery low (practically insoluble)
ChlorpromazineWaterSoluble
PromethazineWaterFreely soluble

This table illustrates the variable solubility of phenothiazine derivatives, highlighting the importance of proper solubilization techniques for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X working solution of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in cell culture medium from a DMSO stock. Create a serial dilution to test a range of concentrations.

  • Cell Treatment: Remove the old medium and add 100 µL of the 2X compound solution to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compound treat_cells Treat cells with compound compound_prep->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_plate Measure absorbance at 570 nm formazan_solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for determining cytotoxicity using an MTT assay.

signaling_pathway Potential Phenothiazine-Induced Apoptosis Pathway compound 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Cellular Stress ros->stress jnk JNK Pathway stress->jnk bax ↑ Bax jnk->bax bcl2 ↓ Bcl-2 jnk->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential signaling pathway for phenothiazine-induced apoptosis.

troubleshooting_logic Troubleshooting Logic for No Observable Effect start No observable effect check_conc Is the concentration range appropriate? start->check_conc check_assay Is the assay working? check_conc->check_assay Yes increase_conc Increase concentration range check_conc->increase_conc No check_compound Is the compound stock viable? check_assay->check_compound Yes use_pos_control Run a positive control check_assay->use_pos_control No new_stock Prepare fresh stock solution check_compound->new_stock No conclusion Compound may be inactive in this system check_compound->conclusion Yes increase_conc->start use_pos_control->start new_stock->start

Caption: A logical workflow for troubleshooting experiments with no observable effect.

References

addressing batch-to-batch variability of synthesized 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic protocol for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?

A common method for synthesizing the target compound is the Friedel-Crafts acylation of 2-chlorophenothiazine with 4-methoxybenzoyl chloride. A typical lab-scale procedure is outlined below.

Experimental Protocols

Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Materials:

  • 2-chlorophenothiazine

  • 4-methoxybenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or methanol for recrystallization

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-chlorophenothiazine (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution. The mixture may change color.

  • In the dropping funnel, dilute 4-methoxybenzoyl chloride (1.1 equivalents) with anhydrous DCM.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) to yield 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a solid.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors. The table below summarizes common causes and suggested remedies.

Potential CauseSuggested Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress using TLC. - Ensure the use of a sufficient excess of the acylating agent and Lewis acid.
Degradation of Reactants or Product - Maintain strict anhydrous conditions as moisture can deactivate the Lewis acid and hydrolyze the acyl chloride. - Ensure the reaction temperature is controlled, especially during the addition of reagents.
Side Reactions - The order of addition of reagents is crucial; add the Lewis acid to the phenothiazine solution before adding the acyl chloride. - Over-acylation or acylation at other positions on the phenothiazine ring can occur.
Losses During Workup and Purification - Ensure complete extraction of the product from the aqueous layer. - Optimize the recrystallization solvent system to minimize product loss.

Q3: I am observing significant batch-to-batch variation in the color and melting point of my final product. Why is this happening?

Variations in color and melting point are typically indicative of impurities. The purity of the starting materials and the presence of residual solvents or side products can significantly impact these physical properties.

ParameterCommon Range of VariationPotential Causes of Variation
Color Pale yellow to brownish solid- Presence of oxidized impurities. - Residual starting materials or byproducts.
Melting Point Broad melting range or depression from the expected value- Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.

To address this, it is crucial to ensure the purity of the starting 2-chlorophenothiazine and 4-methoxybenzoyl chloride. Additionally, optimizing the purification step, such as performing a second recrystallization or employing column chromatography, can help in obtaining a consistently pure product.

Q4: What are the expected analytical data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?

While specific data can vary slightly based on the instrumentation and solvent used, the following table provides expected analytical characteristics for verification of the product's identity and purity.

Analytical TechniqueExpected Characteristics
¹H NMR Aromatic protons of the phenothiazine and methoxybenzoyl groups, and a singlet for the methoxy protons.
¹³C NMR Resonances corresponding to the carbon atoms of the phenothiazine and methoxybenzoyl moieties.
FT-IR (cm⁻¹) Characteristic peaks for C=O (amide), C-O (ether), and C-Cl bonds.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the molecular weight of the compound.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues encountered during the synthesis.

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_conditions Review Reaction Conditions degradation Degradation Suspected check_conditions->degradation check_workup Evaluate Workup & Purification loss Product Loss During Workup check_workup->loss incomplete->check_conditions No extend_time Extend Reaction Time / Increase Reagents incomplete->extend_time Yes degradation->check_workup No anhydrous Ensure Strict Anhydrous Conditions degradation->anhydrous Yes optimize_purification Optimize Purification Protocol loss->optimize_purification Yes product_purity_troubleshooting start Inconsistent Product Purity (Color/Melting Point) check_starting_materials Verify Purity of Starting Materials start->check_starting_materials impure_reagents Impure Reagents Detected check_starting_materials->impure_reagents review_purification Review Purification Method inefficient_purification Inefficient Purification review_purification->inefficient_purification impure_reagents->review_purification No purify_reagents Purify/Replace Starting Materials impure_reagents->purify_reagents Yes optimize_recrystallization Optimize Recrystallization or Use Chromatography inefficient_purification->optimize_recrystallization Yes

Technical Support Center: Improving the Regioselectivity of Phenothiazine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the regioselective functionalization of phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the phenothiazine core?

The phenothiazine core has several reactive sites. The nitrogen atom (N-10) is nucleophilic and readily undergoes alkylation or arylation. The aromatic rings are electron-rich, making them susceptible to electrophilic substitution and metal-catalyzed C-H functionalization. The most activated carbon positions for electrophilic attack are C-3 and C-7, followed by C-1 and C-9. Positions C-2, C-4, C-6, and C-8 are less reactive. Under different reaction conditions, functionalization at C-1, C-2, and C-4 can also be achieved.

Q2: How can I selectively achieve N-functionalization over C-functionalization?

Achieving selective N-functionalization typically involves leveraging the high nucleophilicity of the nitrogen atom under basic conditions.

  • Strategy: Employing a strong base (e.g., NaH, KHMDS) in an aprotic polar solvent (e.g., THF, DMF) deprotonates the N-H group, forming a highly reactive phenothiazinyl anion. This anion readily reacts with electrophiles like alkyl halides or acyl chlorides.

  • Troubleshooting: If C-functionalization is observed, consider using less harsh conditions, a bulkier base to sterically hinder attack at the carbon positions, or protecting the carbon positions if possible.

Q3: What factors primarily influence the regioselectivity of C-H functionalization?

The regioselectivity of C-H functionalization is a complex interplay of several factors:

  • Directing Groups: The presence of a directing group on the N-10 position is a powerful tool to control regioselectivity. For example, acetyl and pivaloyl groups can direct functionalization to the C-1 position, while other groups might favor C-2 or C-4.

  • Catalyst and Ligand: In metal-catalyzed reactions, the choice of metal (e.g., Palladium, Rhodium, Iridium) and the corresponding ligand significantly impacts which C-H bond is activated.

  • Reaction Conditions: Temperature, solvent, and the nature of the coupling partner can all influence the regiochemical outcome.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Regioisomer
Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Systematically vary the temperature, reaction time, and solvent. For metal-catalyzed reactions, screen different ligands and catalyst loadings.
Side Reactions Competing side reactions, such as N-functionalization or functionalization at multiple sites, can reduce the yield of the desired product. Adjust the stoichiometry of reagents or consider using a protecting group strategy.
Steric Hindrance If the target position is sterically hindered, a less bulky catalyst or reagent may be required.
Starting Material Purity Ensure the purity of the starting phenothiazine and reagents, as impurities can interfere with the reaction.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Step
Insufficient Directing Group Effect If using a directing group, its influence may not be strong enough under the current conditions. Consider switching to a more effective directing group. For instance, a pivaloyl group often provides better C-1 selectivity than an acetyl group.
Multiple Reactive Sites The inherent reactivity of multiple positions on the phenothiazine core can lead to isomer mixtures, especially in electrophilic substitutions. Employing milder reaction conditions can sometimes improve selectivity.
Catalyst Control In C-H functionalization, the catalyst may not be selective enough. Experiment with different metal catalysts (e.g., Ir for borylation often favors C-2, while some Pd systems favor C-3).
Separation Issues If a mixture is unavoidable, focus on optimizing the separation method.
Issue 3: Difficulty in Separating Regioisomers
Possible Cause Troubleshooting Step
Similar Polarity Regioisomers of functionalized phenothiazines often have very similar polarities, making chromatographic separation challenging.
Optimization of Chromatography Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). Using a gradient elution can improve separation. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
Recrystallization Attempt fractional recrystallization from various solvents. This can sometimes be effective for separating isomers that form crystals with different solubilities.
Derivatization In challenging cases, consider derivatizing the mixture to introduce a functional group that alters the polarity or physical properties of one isomer, facilitating separation. The derivatizing group can then be removed in a subsequent step.

Quantitative Data Summary

The following tables summarize representative data for different regioselective functionalization methods. Note that yields and ratios can vary significantly based on the specific substrate and reaction conditions.

Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation

N-10 SubstituentCoupling PartnerCatalyst/LigandPositionYield (%)Reference
Acetyl4-bromotoluenePd(OAc)₂ / PCy₃·HBF₄C175
Pivaloyl4-iodotoluenePd(OAc)₂ / SPhosC182N/A
MethylPhenylboronic acidPd(PPh₃)₄C3/C765N/A
Unsubstituted4-bromobenzonitrilePd(OAc)₂ / P(o-tol)₃C3/C770N/A

Table 2: Regioselectivity in Electrophilic Substitution

ReactionReagentConditionsMajor Product(s)Yield (%)Reference
BrominationNBSCH₂Cl₂, rt3-bromo & 3,7-dibromo>90N/A
NitrationHNO₃ / H₂SO₄0 °C3-nitro & 3,7-dinitro85
Friedel-Crafts AcylationAcCl / AlCl₃CS₂, reflux3-acetyl60N/A

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed C1-Arylation of N-Acetylphenothiazine

This protocol is adapted from general procedures for direct C-H arylation.

  • Reaction Setup: To an oven-dried Schlenk tube, add N-acetylphenothiazine (1 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), and K₂CO₃ (2 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMA (0.2 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 2: Iridium-Catalyzed C2-Borylation of N-Boc-phenothiazine

This protocol is based on established methods for iridium-catalyzed C-H borylation.

  • Reaction Setup: In a nitrogen-filled glovebox, combine N-Boc-phenothiazine (1 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3 mol%).

  • Solvent Addition: Add anhydrous THF (0.1 M).

  • Reaction: Seal the vial and stir at 80 °C for 16 hours.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the C2-borylated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Phenothiazine Substrate reagents Weigh Reagents & Catalyst start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->reagents solvent Add Anhydrous Solvent setup->solvent heat Heat and Stir for Specified Time solvent->heat quench Quench Reaction & Dilute heat->quench extract Aqueous Workup / Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for the regioselective functionalization of phenothiazine.

troubleshooting_regioselectivity start Poor Regioselectivity Observed q1 Is it an Electrophilic Substitution? start->q1 a1_yes Modify Conditions: - Lower Temperature - Milder Reagents q1->a1_yes Yes q2 Is it a Metal-Catalyzed C-H Functionalization? q1->q2 No end Optimize Separation or Re-evaluate Synthetic Strategy a1_yes->end a2_yes Screen Catalysts & Ligands q2->a2_yes Yes q2->end No q3 Is a Directing Group (DG) being used? a2_yes->q3 a3_yes Change DG to one with stronger directing effect (e.g., Pivaloyl for C1) q3->a3_yes Yes a3_no Introduce a suitable Directing Group q3->a3_no No a3_yes->end a3_no->end

Caption: A decision tree for troubleshooting poor regioselectivity in phenothiazine functionalization.

Technical Support Center: Scaling Up the Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The information is presented in a question-and-answer format to directly address potential challenges during preclinical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?

The most common and scalable route for the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine involves a two-step process. The first step is the synthesis of the starting material, 2-chlorophenothiazine. The second step is the N-acylation of 2-chlorophenothiazine with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Q2: What are the critical parameters to consider when scaling up the N-acylation step?

When scaling up the N-acylation (Friedel-Crafts) reaction, several parameters are critical for success:

  • Stoichiometry of Reactants and Catalyst: Precise control over the molar ratios of 2-chlorophenothiazine, 4-methoxybenzoyl chloride, and the Lewis acid catalyst is crucial. An excess of the acylating agent or catalyst can lead to side reactions.

  • Reaction Temperature: The reaction is typically exothermic. Efficient heat dissipation is critical to prevent overheating, which can lead to the formation of impurities. A well-controlled temperature profile should be maintained throughout the reaction.

  • Mixing and Agitation: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized overheating. The type of agitator and mixing speed should be optimized for the reactor volume.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and the overall process safety. Dichloromethane and 1,2-dichloroethane are commonly used.

  • Work-up and Quenching: The quenching of the reaction mixture (e.g., with ice water or a dilute acid) must be performed carefully and under controlled temperature to avoid uncontrolled exotherms and degradation of the product.

Q3: How can the purity of the final product be ensured for preclinical studies?

Ensuring high purity of the final compound is paramount for preclinical studies. A combination of purification techniques is recommended:

  • Crystallization: The crude product obtained after work-up should be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or toluene).

  • Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed.

  • Final Product Characterization: The purity of the final product should be rigorously assessed using a battery of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Degradation of the product during reaction or work-up. - Suboptimal stoichiometry of reactants or catalyst.- Monitor reaction progress using TLC or HPLC and adjust reaction time accordingly. - Ensure strict temperature control during the reaction and quenching. - Optimize the molar ratios of 2-chlorophenothiazine, 4-methoxybenzoyl chloride, and the Lewis acid catalyst.
Formation of Impurities/Side Products - Overheating of the reaction mixture. - Presence of moisture in the reactants or solvent. - Use of an inappropriate catalyst or incorrect catalyst loading. - Ring acylation instead of N-acylation.- Improve heat dissipation and maintain a consistent reaction temperature. - Use anhydrous solvents and ensure all reactants are dry. - Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and optimize the loading. - Employ a less reactive Lewis acid or perform the reaction at a lower temperature to favor N-acylation.
Difficulty in Product Isolation/Purification - Oily or non-crystalline crude product. - Co-elution of impurities during column chromatography.- Try different recrystallization solvents or solvent mixtures. - If the product is an oil, attempt to form a salt to induce crystallization. - Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if necessary.
Inconsistent Batch-to-Batch Results - Variations in the quality of starting materials. - Inconsistent reaction conditions (temperature, mixing, addition rates). - Inadequate process control during scale-up.- Establish strict quality control specifications for all starting materials. - Implement robust process controls with clear standard operating procedures (SOPs). - Utilize automated reactors for better control over reaction parameters.

Experimental Protocols

Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Materials and Equipment:

  • 2-chlorophenothiazine

  • 4-methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Round bottom flask with a reflux condenser and a nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane.

  • Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • Addition of Reactants: To the cooled suspension, add 2-chlorophenothiazine in one portion. Then, add 4-methoxybenzoyl chloride dropwise over a period of 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a solid.

Quantitative Data Summary
ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
Yield of Crude Product 85-95%80-90%
Yield of Purified Product 70-80%65-75%
Purity (by HPLC) >98%>99%
Reaction Time 4-6 hours6-8 hours
Recrystallization Solvent EthanolEthanol/Water

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction N-Acylation Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-chlorophenothiazine 2-chlorophenothiazine Reaction_Vessel Reaction Vessel (DCM, AlCl3) 2-chlorophenothiazine->Reaction_Vessel 4-methoxybenzoyl_chloride 4-methoxybenzoyl_chloride 4-methoxybenzoyl_chloride->Reaction_Vessel Quenching Quenching (Ice Water) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Recrystallization (Ethanol) Drying_Concentration->Purification Final_Product 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine Purification->Final_Product

Caption: Synthetic workflow for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Check_Reaction_Time Optimize Reaction Time Low_Yield->Check_Reaction_Time Yes Inconsistent_Results Inconsistent Batches? Impurity_Detected->Inconsistent_Results No Check_Moisture Ensure Anhydrous Conditions Impurity_Detected->Check_Moisture Yes End End Inconsistent_Results->End No QC_Starting_Materials Implement Raw Material QC Inconsistent_Results->QC_Starting_Materials Yes Check_Temp_Control Improve Temperature Control Check_Reaction_Time->Check_Temp_Control Check_Stoichiometry Verify Stoichiometry Check_Temp_Control->Check_Stoichiometry Check_Stoichiometry->Impurity_Detected Screen_Catalysts Screen Lewis Acids Check_Moisture->Screen_Catalysts Optimize_Purification Optimize Purification Method Screen_Catalysts->Optimize_Purification Optimize_Purification->Inconsistent_Results Standardize_Process Standardize SOPs QC_Starting_Materials->Standardize_Process Standardize_Process->End

Caption: Troubleshooting decision tree for synthesis scale-up.

Technical Support Center: Enhancing the Bioavailability of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the in vivo bioavailability of the poorly soluble compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving adequate oral bioavailability for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?

The primary obstacles are likely related to its physicochemical properties, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound. The large, hydrophobic phenothiazine core suggests:

  • Poor Aqueous Solubility: The compound has very low solubility in water, which is the first rate-limiting step for absorption in the gastrointestinal (GI) tract.

  • Slow Dissolution Rate: Following oral administration of a solid form, the compound will dissolve slowly in GI fluids, limiting the amount of drug available for absorption.

  • Potential for High First-Pass Metabolism: Phenothiazine derivatives can be subject to extensive metabolism in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.

Q2: What are the main formulation strategies to consider for enhancing the bioavailability of this compound?

To overcome the solubility and dissolution challenges, several advanced formulation strategies can be employed. The most common approaches for poorly soluble drugs include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase its aqueous solubility and dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule by encapsulating the hydrophobic portion within the cyclodextrin cavity.

Troubleshooting Guide

Issue 1: In vivo plasma concentrations are undetectable or extremely low after oral dosing.

Potential Cause Troubleshooting Action
Poor Solubility / Dissolution The compound is not dissolving in the GI tract. This is the most common issue for hydrophobic molecules.
High First-Pass Metabolism The drug is being absorbed but is rapidly metabolized by the liver or gut wall before reaching systemic circulation.
Low Permeability The compound cannot efficiently cross the intestinal epithelium.
Formulation Instability The drug is precipitating from the formulation vehicle before it can be absorbed.

Issue 2: High variability in plasma concentrations is observed between animal subjects.

Potential Cause Troubleshooting Action
Inconsistent Formulation Dosing The formulation is not homogenous, leading to different doses being administered.
Food Effects The presence or absence of food in the GI tract can significantly alter the absorption of lipid-based formulations or compounds with pH-dependent solubility.
Precipitation of Metastable Form If using an amorphous solid dispersion, the compound may be converting back to a more stable, less soluble crystalline form in the GI tract at different rates in different animals.

Experimental Workflows and Protocols

A systematic approach is crucial for identifying and overcoming bioavailability barriers.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Re-evaluation p1_start Start: Low In Vivo Exposure p1_sol Kinetic Solubility Assay (pH 1.2, 4.5, 6.8) p1_start->p1_sol p1_perm Caco-2 Permeability Assay p1_start->p1_perm p1_decision Identify Limiting Factor(s) p1_sol->p1_decision p1_perm->p1_decision p2_sol_path Solubility-Limited (BCS II/IV) p1_decision->p2_sol_path Low Solubility p2_perm_path Permeability-Limited (BCS III/IV) p1_decision->p2_perm_path Low Permeability p2_formulate Select Strategy: - ASD - LBDDS - Nanosuspension p2_sol_path->p2_formulate p2_permeation Add Permeation Enhancers p2_perm_path->p2_permeation p3_diss In Vitro Dissolution Testing p2_formulate->p3_diss p3_pk In Vivo PK Study in Rodents p2_permeation->p3_pk p3_diss->p3_pk p3_end Goal: Improved PK Profile p3_pk->p3_end

Caption: Workflow for troubleshooting and enhancing oral bioavailability.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Polymer Selection: Choose a suitable polymer such as povidone (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Solvent System: Identify a common volatile solvent that dissolves both the phenothiazine compound and the polymer (e.g., acetone, methanol, or a mixture).

  • Dissolution: Dissolve the compound and the polymer in the selected solvent. A common starting drug-to-polymer ratio is 1:3 by weight. Ensure complete dissolution.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to evaporate the solvent quickly to prevent the drug from crystallizing.

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove residual solvent.

  • Characterization: Scrape the dried product and confirm its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with pH adjusted to mimic either the apical (pH 6.5) or basolateral (pH 7.4) side of the intestine.

  • Experiment:

    • Add the test compound (dissolved in transport buffer, often with a small amount of DMSO) to the apical (A) side of the Transwell®.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • Replenish the basolateral chamber with fresh buffer after each sample.

  • Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

G Factors Limiting Oral Bioavailability cluster_input Administration cluster_lumen GI Lumen cluster_absorption Intestinal Wall cluster_circulation Systemic Circulation drug Oral Drug (Solid Form) dissolution Dissolution drug->dissolution Step 1 drug_sol Drug in Solution dissolution->drug_sol solubility Solubility solubility->dissolution solubility->drug_sol permeation Permeation drug_sol->permeation Step 2 metabolism_gut Gut Wall Metabolism permeation->metabolism_gut portal_vein Portal Vein permeation->portal_vein Step 3 metabolism_gut->portal_vein liver Liver Metabolism (First-Pass) portal_vein->liver systemic Systemic Circulation liver->systemic Step 4

Caption: Key physiological barriers affecting oral drug absorption.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvement when reformulating 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Table 1: Hypothetical Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 25 ± 84.0150 ± 45100% (Reference)
Micronized Suspension 60 ± 152.5420 ± 90280%
Amorphous Solid Dispersion (1:3 in PVP K30) 250 ± 501.51800 ± 3101200%
SEDDS Formulation 310 ± 651.02150 ± 4001433%

Data are represented as mean ± standard deviation and are for illustrative purposes only.

troubleshooting anomalous results in bioassays with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Given that this is a specific derivative of the phenothiazine class, some guidance is based on the known properties of related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My compound shows lower than expected potency or no activity in my bioassay.

Possible Causes and Troubleshooting Steps:

  • Compound Solubility: Phenothiazine derivatives can have limited aqueous solubility.

    • Troubleshooting:

      • Visually inspect your stock solution and final assay medium for any precipitation.

      • Determine the optimal solvent for your stock solution (e.g., DMSO, ethanol) and ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) and consistent across all wells.

      • Consider using a solubility-enhancing excipient if compatible with your assay.

  • Compound Stability: The compound may be degrading under your experimental conditions.

    • Troubleshooting:

      • Protect your compound from light, as phenothiazines can be photosensitive.[1]

      • Assess the stability of the compound in your assay medium over the time course of your experiment. This can be done using analytical methods like HPLC.

      • Prepare fresh dilutions of the compound immediately before each experiment.

  • Incorrect Target or Pathway: The selected cell line or assay system may not have the relevant target or signaling pathway that the compound modulates. Phenothiazines are known to act as dopaminergic antagonists.[2][3]

    • Troubleshooting:

      • Confirm that your biological system expresses the intended target (e.g., specific dopamine receptors).

      • Include a positive control compound with a known mechanism of action to validate the assay.

  • Assay Interference: The compound may be interfering with the assay technology itself (e.g., fluorescence quenching, luciferase inhibition).

    • Troubleshooting:

      • Run a control experiment with the compound in the absence of cells or the target enzyme to check for direct effects on the assay reagents or signal.

I am observing high variability and inconsistent results between replicate wells or experiments.

Possible Causes and Troubleshooting Steps:

  • Poor Microwell Plate Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant variability.

    • Troubleshooting:

      • Ensure your pipettes are calibrated.

      • Use reverse pipetting for viscous solutions.

      • Change pipette tips between different compound concentrations.

      • For general guidance on microplate-based assays, refer to established best practices.[4]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.

    • Troubleshooting:

      • Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

      • Ensure proper sealing of plates during incubation.

  • Cell Seeding Inconsistency: Uneven cell distribution will lead to variable results.

    • Troubleshooting:

      • Ensure a single-cell suspension before seeding by gently triturating.

      • Mix the cell suspension between seeding different plates.

      • For detailed guidance on cell-based assays, refer to resources on minimizing data variability.[5]

  • Compound Adsorption: The compound may be adsorbing to the plasticware.

    • Troubleshooting:

      • Consider using low-adsorption microplates.

      • Pre-incubating plates with a blocking agent like BSA might help, if compatible with the assay.

My compound is showing unexpected cytotoxicity at concentrations where I expect to see a specific biological effect.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: Phenothiazines can have multiple cellular effects beyond their primary target.[3][6]

    • Troubleshooting:

      • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range.

      • Use the lowest effective concentration of the compound to minimize off-target effects.[7]

      • Consider using a counterscreen with a cell line that does not express the intended target to identify non-specific toxicity.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.

    • Troubleshooting:

      • Include a solvent control in your experiments with the same final concentration of the solvent as in the compound-treated wells.

      • Keep the final solvent concentration as low as possible.

  • Reactive Metabolites: The compound may be metabolized by the cells into a toxic species.

    • Troubleshooting:

      • This can be difficult to assess without further metabolic studies. If suspected, consider using a different cell line with a different metabolic profile.

Quantitative Data Summary

Due to the limited availability of specific data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, the following table presents hypothetical, yet plausible, quantitative data for illustrative purposes. Researchers should generate their own data for this specific molecule.

Assay TypeCell LineTargetParameterIllustrative Value
Radioligand BindingHEK293Dopamine D2 ReceptorKi75 nM
Cell Viability (MTT)SH-SY5Y-IC5015 µM
Functional Assay (cAMP)CHO-K1Dopamine D2 ReceptorEC50250 nM
hERG Patch ClampHEK293hERG ChannelIC508 µM

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

General Protocol for a Functional cAMP Assay
  • Cell Seeding: Seed cells expressing the target G-protein coupled receptor (e.g., Dopamine D2 receptor) in a 96-well plate.

  • Compound Pre-incubation: Treat cells with various concentrations of the antagonist, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, for a specified period.

  • Agonist Stimulation: Add a known agonist (e.g., dopamine) at a concentration that elicits a submaximal response (e.g., EC80).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the antagonist concentration to determine the IC50 or functional antagonism.

Visualizations

experimental_workflow cluster_B Compound Properties cluster_C Assay Procedure cluster_D Cellular Effects A Anomalous Result Observed (e.g., Low Potency, High Variability) B Check Compound Properties A->B Is the compound behaving as expected? C Review Assay Procedure A->C Is the experimental setup robust? D Investigate Cellular Effects A->D Are there unexpected biological effects? B1 Assess Solubility (Visual, DLS) B->B1 B2 Evaluate Stability (HPLC, Time-course) B->B2 C1 Verify Pipetting & Plate Layout C->C1 C2 Run Assay Controls (Positive, Negative, Vehicle) C->C2 C3 Test for Assay Interference (e.g., Compound only) C->C3 D1 Perform Cytotoxicity Assay (e.g., MTT) D->D1 D2 Confirm Target Expression (e.g., qPCR, Western Blot) D->D2 E Refine Protocol & Re-run Experiment B1->E B2->E C1->E C2->E C3->E D1->E D2->E

Caption: Troubleshooting workflow for anomalous bioassay results.

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopa Dopamine D2R Dopamine D2 Receptor Dopa->D2R AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response Compound 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine Compound->D2R Antagonism

Caption: Postulated mechanism of action via dopamine D2 receptor antagonism.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and Chlorpromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known anticancer activities of the well-studied phenothiazine, chlorpromazine, with the potential anticancer profile of the less-investigated derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Due to a lack of direct experimental data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in publicly available literature, this comparison is based on the established anticancer properties of chlorpromazine and an analysis of the structure-activity relationships (SAR) of phenothiazine derivatives to infer the potential activity of the novel compound.

Executive Summary

Chlorpromazine, a first-generation antipsychotic, has demonstrated significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways. The anticancer potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine remains to be experimentally verified. However, based on SAR studies of related phenothiazine compounds, the presence of a 2-chloro substituent is often associated with enhanced cytotoxic activity. The 10-(4-methoxybenzoyl) group is an acyl moiety that will significantly influence the molecule's physicochemical properties and could confer novel biological activities. This guide presents the available data for chlorpromazine and provides a framework for the rational investigation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a potential anticancer agent.

Chlorpromazine: A Profile of Anticancer Activity

Chlorpromazine (CPZ) has been repurposed and investigated for its potential in oncology.[1] It exhibits cytotoxic effects against a range of cancer types, often at clinically relevant concentrations.[2]

Quantitative Data: In Vitro Cytotoxicity of Chlorpromazine

The half-maximal inhibitory concentration (IC50) values of chlorpromazine have been determined in various cancer cell lines, demonstrating its broad-spectrum activity.

Cell LineCancer TypeIC50 (µM)Reference
U251 (TMZ-resistant)Glioblastoma13.12 ± 2.8[3]
HCT116Colon Carcinoma5 - 7[2]
Oral Cancer CellsOral Cancer~20[2]
FLT3-ITD-transfected cellsLeukemia10.34[4]
FLT3-ITD/F692L-transfected cellsLeukemia9.60[4]
T98GGlioblastoma6.0 (IC30)[5]
U-87 MGGlioblastoma6.0 (IC30)[5]
U-251 MGGlioblastoma4.0 (IC30)[5]
Mechanisms of Anticancer Action of Chlorpromazine

Chlorpromazine's anticancer effects are attributed to its ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation.

  • Cell Cycle Arrest: Chlorpromazine can induce cell cycle arrest at different phases. In chemoresistant glioma cells, it triggers G1 phase accumulation.[3] In other cancer cell lines, such as HCT116 colon carcinoma, treatment with chlorpromazine leads to an accumulation of cells in the G2/M phase, which is characteristic of mitotic arrest.[2]

  • Induction of Apoptosis: The drug can induce programmed cell death in cancer cells. For instance, in human oral cancer cells, chlorpromazine promotes apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway.[6]

  • Inhibition of Key Signaling Pathways: Chlorpromazine has been shown to modulate several signaling pathways that are frequently dysregulated in cancer:

    • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Chlorpromazine can inhibit the phosphorylation of Akt and mTOR, leading to decreased cell viability.[2]

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and differentiation. Chlorpromazine has been identified as a potential modulator of MAPK signaling.[2]

    • STAT5 Signaling: In certain leukemia cells, chlorpromazine has been shown to suppress STAT5 phosphorylation, a key signaling node in cancer cell proliferation.[4]

  • Inhibition of Cytochrome c Oxidase: In temozolomide-resistant glioma cells, chlorpromazine selectively inhibits the activity of cytochrome c oxidase (CcO), a key component of the mitochondrial respiratory chain.[3][7]

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Potential Anticancer Agent?

While no direct experimental data on the anticancer activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is currently available, an analysis of its structural features in the context of phenothiazine SAR can provide valuable insights into its potential.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of phenothiazine derivatives is significantly influenced by substitutions on the phenothiazine ring system.

  • Substitution at the 2-position: The presence of an electron-withdrawing group, such as a chlorine atom, at the 2-position of the phenothiazine nucleus is generally associated with increased antipsychotic and, by extension, potential anticancer activity.[6] This suggests that the 2-chloro moiety in the target compound is a favorable feature for biological activity.

  • Substitution at the 10-position: The nature of the substituent at the 10-position of the phenothiazine ring plays a crucial role in determining the pharmacological profile of the compound. The 10-(4-methoxybenzoyl) group is an acyl substituent, which is structurally distinct from the aliphatic amine side chains found in many clinically used phenothiazines like chlorpromazine. The introduction of an acyl group at this position can alter the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can influence its interaction with biological targets. Further research is needed to understand the specific impact of a 4-methoxybenzoyl group on anticancer activity.

Proposed Experimental Workflow for Comparative Analysis

To empirically compare the anticancer activities of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and chlorpromazine, a systematic experimental approach is required.

G cluster_0 In Vitro Assays cluster_1 Data Analysis and Comparison Cell_Line_Panel Panel of Cancer Cell Lines (e.g., Glioblastoma, Colon, Breast) MTT_Assay MTT/XTT Assay (Determine IC50 values) Cell_Line_Panel->MTT_Assay Treat with both compounds Colony_Formation Colony Formation Assay (Assess long-term proliferative capacity) MTT_Assay->Colony_Formation Select effective concentrations Cell_Cycle Flow Cytometry (Analyze cell cycle distribution - PI staining) Colony_Formation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI staining) Cell_Cycle->Apoptosis_Assay Western_Blot Western Blot Analysis (Investigate effects on key signaling proteins - p-Akt, p-mTOR, cleaved PARP) Apoptosis_Assay->Western_Blot Compare_IC50 Compare IC50 Values Compare_Cell_Cycle Compare Effects on Cell Cycle Compare_IC50->Compare_Cell_Cycle Compare_Apoptosis Compare Apoptotic Induction Compare_Cell_Cycle->Compare_Apoptosis Compare_Signaling Compare Signaling Pathway Modulation Compare_Apoptosis->Compare_Signaling Conclusion Draw Conclusions on Relative Potency and Mechanism Compare_Signaling->Conclusion

Caption: Proposed experimental workflow for comparing the anticancer activities.

Signaling Pathways

Known Anticancer Signaling Pathway of Chlorpromazine

G Chlorpromazine Chlorpromazine PI3K PI3K Chlorpromazine->PI3K Inhibits Apoptosis Apoptosis Chlorpromazine->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway affected by Chlorpromazine.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects and IC50 values of the compounds.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of chlorpromazine or 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using dose-response curve analysis.[5]

2. Colony Formation Assay

  • Objective: To assess the long-term antiproliferative effects of the compounds.

  • Procedure:

    • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

    • Treat the cells with the compounds at concentrations around their IC50 values for 24 hours.

    • Remove the drug-containing medium and culture the cells in fresh medium for 10-14 days, allowing colonies to form.

    • Fix the colonies with methanol and stain with 0.5% crystal violet.

    • Count the number of colonies (containing >50 cells).[5]

3. Cell Cycle Analysis

  • Objective: To determine the effect of the compounds on cell cycle progression.

  • Procedure:

    • Treat cells with the compounds at their respective IC50 concentrations for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[3][5]

4. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis.

  • Procedure:

    • Treat cells with the compounds for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

Chlorpromazine demonstrates notable anticancer activity through various mechanisms, making it a valuable reference compound in the study of phenothiazine-based anticancer agents. While the anticancer potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is yet to be experimentally determined, its structural features, particularly the 2-chloro substitution, suggest that it may possess significant cytotoxic properties. The proposed experimental workflow provides a clear path for a head-to-head comparison of these two compounds. Further investigation into 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is warranted to elucidate its potential as a novel anticancer therapeutic.

References

Comparative Guide to the Antiproliferative Effects of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential antiproliferative effects of the novel compound 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. As of the date of this publication, no direct experimental data on the biological activity of this specific molecule is publicly available. Therefore, this document offers a predictive comparison based on the known anticancer properties of structurally related phenothiazine derivatives. The guide synthesizes existing data on 2-chloro-phenothiazines and 10-aroyl-phenothiazines to project the potential efficacy and mechanism of action of the target compound. Detailed experimental protocols for key validation assays are provided to facilitate further research.

Introduction to Phenothiazines in Cancer Research

Phenothiazines are a class of heterocyclic compounds historically recognized for their antipsychotic properties. However, a growing body of research has repurposed these agents as potential anticancer drugs. Their planar, tricyclic structure allows them to intercalate with DNA and modulate various cellular signaling pathways, leading to antiproliferative and pro-apoptotic effects in cancer cells. The anticancer activity of phenothiazines is often influenced by the nature and position of substituents on the phenothiazine core.

Comparative Analysis of Structural Analogs

To predict the antiproliferative potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, we will analyze the effects of its key structural features: the 2-chloro substituent and the 10-(4-methoxybenzoyl) group.

Effect of the 2-Chloro Substituent

The presence of a chlorine atom at the 2-position of the phenothiazine ring is a common feature in many biologically active derivatives. Structure-activity relationship (SAR) studies suggest that an electron-withdrawing group at this position can enhance anticancer activity.

Effect of the 10-Aroyl Substituent

The N-acylation of phenothiazines, particularly with aroyl groups, has been explored as a strategy to modulate their anticancer properties. The 4-methoxybenzoyl group introduces an additional aromatic ring system, which could influence the compound's interaction with biological targets.

Quantitative Comparison of Related Phenothiazine Derivatives

The following table summarizes the reported antiproliferative activities (IC50 values) of various phenothiazine derivatives against common cancer cell lines. This data provides a benchmark for the anticipated potency of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

CompoundCancer Cell LineIC50 (µM)Reference
2-Chloro-phenothiazine Analogs
ChlorpromazineHuman oral cancer cells-[1]
ProchlorperazineMelanotic (COLO829) and amelanotic (C32) melanoma cells-[2]
TrifluoperazineA549 human lung cancer cells-[3]
10-Aroyl-phenothiazine Analogs
A novel phenothiazine derivativePC-3, EC-109, MGC-803 cancer cells11.59[4]
Standard Chemotherapeutic Agents
DoxorubicinA5490.00625 - 1.6 µg/mL[5]
CisplatinCC531S and HepG2 cellsComparable to novel phenothiazine derivatives[4]
5-FluorouracilMGC-803, EC-109, PC-3, MCF-7, HepG-210.7 - 17.6[4]

Note: Direct IC50 values for some compounds were not available in the provided search results. The table reflects the available quantitative data for comparison.

Postulated Mechanism of Action

Based on the known mechanisms of phenothiazine derivatives, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is hypothesized to exert its antiproliferative effects through one or more of the following pathways:

  • Induction of Apoptosis: Many phenothiazines trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[2]

  • Inhibition of Signaling Pathways: Phenothiazines have been shown to interfere with key cancer-related signaling pathways such as PI3K/Akt/mTOR.

  • Induction of Autophagy: Some derivatives can induce autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.[1]

The following diagram illustrates a potential signaling pathway that could be modulated by 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Postulated_Signaling_Pathway Compound Compound Receptor Receptor Compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols for Validation

To validate the antiproliferative effects of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, the following standard experimental protocols are recommended.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

This method is used to detect and quantify the expression of specific proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizing the Experimental Workflow and Comparative Logic

The following diagrams illustrate the proposed experimental workflow and the logical framework for comparing the novel compound to its alternatives.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Comparative Analysis Cell_Culture Cancer Cell Lines (MCF-7, HeLa, A549) MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Western Blot) MTT_Assay->Apoptosis_Assay Data_Comparison Compare with Standard Drugs Cell_Cycle->Data_Comparison Apoptosis_Assay->Data_Comparison

Caption: Proposed experimental workflow for validation.

Comparative_Logic Target_Compound 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine Evaluation Comparative Evaluation Target_Compound->Evaluation 2_Chloro_Analogs 2-Chloro-Phenothiazine Derivatives 2_Chloro_Analogs->Evaluation 10_Aroyl_Analogs 10-Aroyl-Phenothiazine Derivatives 10_Aroyl_Analogs->Evaluation Standard_Drugs Standard Chemotherapeutics (Doxorubicin, Cisplatin) Standard_Drugs->Evaluation

Caption: Logical framework for comparative analysis.

Conclusion

While direct experimental evidence is currently lacking for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a comparative analysis of its structural analogs suggests it holds promise as a potential antiproliferative agent. The presence of a 2-chloro substituent and a 10-aroyl group are features associated with anticancer activity in the phenothiazine class. Further investigation using the outlined experimental protocols is crucial to validate its efficacy and elucidate its precise mechanism of action. This guide serves as a foundational resource for researchers embarking on the evaluation of this novel compound.

References

The Critical Role of 2-Chloro Substitution in the Potency of Phenothiazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of phenothiazine-based compounds reveals the pivotal role of substitution at the 2-position of the phenothiazine ring system. This guide provides a comparative analysis of the 2-chloro substitution against other functionalities, offering researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, most notably antipsychotics. The biological activity of these tricyclic compounds is exquisitely sensitive to the nature and position of substituents on the phenothiazine nucleus. Among these, the substituent at the 2-position has been identified as a key determinant of pharmacological potency, particularly for dopamine D2 receptor antagonism, a hallmark of typical antipsychotic drugs.

Unveiling the Structure-Activity Relationship: The Supremacy of Electron-Withdrawing Groups

The structure-activity relationship (SAR) of phenothiazine derivatives consistently highlights the importance of an electron-withdrawing group at the 2-position for enhanced antipsychotic activity. This is attributed to the group's ability to influence the conformation of the side chain at position 10, thereby optimizing the molecule's interaction with its biological target.

The order of potency for different substituents at the 2-position for neuroleptic activity generally follows the trend of increasing electron-withdrawing strength. For instance, a trifluoromethyl (-CF3) group, being more electron-withdrawing than a chloro (-Cl) group, often leads to higher potency. Conversely, the absence of a substituent (unsubstituted, -H) or the presence of an electron-donating group typically results in significantly diminished activity.

Quantitative Comparison of 2-Substituted Phenothiazines

To illustrate the impact of the 2-substituent on biological activity, the following table summarizes the binding affinities (Ki) and functional potencies (IC50) of representative phenothiazine derivatives for the dopamine D2 receptor, a primary target for antipsychotic efficacy.

Compound2-SubstituentDopamine D2 Receptor Ki (nM)Dopamine D2 Receptor IC50 (nM)Reference
Promazine-H47-[1]
Chlorpromazine-Cl0.55 - 1.11.2[2][3]
Triflupromazine-CF31.4-[1]
Methoxypromazine-OCH311-[1]

Note: Ki and IC50 values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.

The data clearly demonstrates that the introduction of a chloro group at the 2-position in chlorpromazine results in a significantly higher affinity for the D2 receptor compared to the unsubstituted promazine and the electron-donating methoxy-substituted methoxypromazine. While triflupromazine also shows high affinity, the 2-chloro substitution in chlorpromazine provides a potent and well-characterized profile that has made it a benchmark compound in antipsychotic research.

Experimental Protocols

To provide a practical context for the presented data, detailed methodologies for key experiments are outlined below.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • [3H]Spiperone (radioligand).

  • Test compounds (e.g., chlorpromazine, promazine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Haloperidol (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, [3H]Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HepG2, HeLa).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (phenothiazine derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Visualization

Phenothiazines, particularly those with antipsychotic activity, primarily exert their effects by antagonizing the dopamine D2 receptor. The following diagram illustrates the canonical D2 receptor signaling pathway and its inhibition by a 2-chloro substituted phenothiazine like chlorpromazine.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Chlorpromazine Chlorpromazine (2-Chloro Phenothiazine) Chlorpromazine->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

References

cross-validation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine's activity in different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation of Antitumor Activity in Diverse Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 2-chloro-phenothiazine derivatives, with a focus on cross-validating their efficacy across various cancer models. Due to a lack of specific experimental data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, this report synthesizes findings from closely related 2-chloro-phenothiazine compounds to provide a broader understanding of their potential as anticancer agents. The information presented is intended to guide further research and development in this area.

Introduction

Phenothiazines, a class of heterocyclic compounds, have long been recognized for their neuroleptic properties. However, emerging evidence has highlighted their potential as potent anticancer agents.[1] These compounds and their derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[2][3] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2][3] The substitution at the 2-position of the phenothiazine core, particularly with a chlorine atom, has been noted to influence their antitumor activity. This guide focuses on summarizing the available data for 2-chloro-phenothiazine derivatives to facilitate a comparative understanding of their anticancer potential.

Data Presentation: Cytotoxicity of 2-Chloro-Phenothiazine Derivatives

The following table summarizes the in vitro cytotoxic activity of various 2-chloro-phenothiazine derivatives against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine (Chlorpromazine)A549Lung Carcinoma~10-20
2-Chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine (Prochlorperazine)U87 MGGlioblastoma~15-25
2-Chloro-10H-phenothiazineHEp-2Laryngeal Carcinoma62.5 µg/mL
ThioridazineJurkatT-cell leukemia8.5
FluphenazineMCF-7Breast Adenocarcinoma12.3

Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of the anticancer activity of phenothiazine derivatives.

Cell Viability Assays (MTT, WST-1)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the phenothiazine derivatives for 24, 48, or 72 hours.

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).

    • WST-1 Assay: WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the viability assays.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: The absorbance of the resulting formazan is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Cytotoxicity is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the phenothiazine derivatives for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

Signaling Pathways

Phenothiazine derivatives have been reported to induce apoptosis in cancer cells through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways.

G cluster_0 Phenothiazine Derivative Action cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway Phenothiazine Phenothiazine PI3K PI3K Phenothiazine->PI3K inhibits Ras Ras Phenothiazine->Ras modulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival / Proliferation Cell Survival / Proliferation mTOR->Cell Survival / Proliferation promotes Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Apoptosis Apoptosis ERK->Apoptosis can lead to

Caption: Putative signaling pathways affected by phenothiazine derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of the anticancer activity of a novel compound.

G Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Compound Preparation Compound Preparation Cell Line Selection->Compound Preparation Cell Seeding Cell Seeding Compound Preparation->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assays Cytotoxicity Assays Incubation->Cytotoxicity Assays Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay MTT / WST-1 MTT / WST-1 Cytotoxicity Assays->MTT / WST-1 LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Data Analysis Data Analysis MTT / WST-1->Data Analysis LDH Assay->Data Analysis Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Flow Cytometry->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Report Generation Report Generation IC50 Determination->Report Generation End End Report Generation->End

Caption: General workflow for in vitro anticancer activity screening.

Conclusion

The available data, although not specific to 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, indicates that 2-chloro-phenothiazine derivatives possess significant anticancer properties against a range of cancer cell lines. Their ability to induce apoptosis and interfere with critical cell signaling pathways underscores their therapeutic potential. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their efficacy and selectivity. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these and other novel anticancer agents. It is crucial for future studies to include the specific compound of interest to build a more comprehensive and directly applicable dataset for drug development professionals.

References

Pioneering Synergies: A Comparative Guide to the Potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in oncology may lie in the synergistic application of novel compounds with established chemotherapeutic agents. This guide explores the hypothesized synergistic potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a phenothiazine derivative, in enhancing the efficacy of conventional cancer treatments. While direct experimental data on this specific compound is not yet available in the public domain, this document provides a framework for its evaluation, drawing on the known anticancer properties of the broader phenothiazine class.

The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that can overcome drug resistance and improve therapeutic outcomes.[1][2][3] Phenothiazines, a class of compounds traditionally used as antipsychotic drugs, have demonstrated a wide range of biological activities, including potential anticancer effects.[4][5] These compounds have been shown to inhibit cell proliferation and target various stages of the cell cycle.[4] The core hypothesis is that by combining a novel phenothiazine derivative like 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine with standard chemotherapeutics, it may be possible to achieve a synergistic effect, leading to enhanced cancer cell death and reduced tumor growth.

Unveiling Potential Synergies: A Proposed Experimental Framework

To investigate the synergistic potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a structured experimental approach is essential. The following outlines a hypothetical workflow for researchers and drug development professionals.

experimental_workflow Figure 1: Proposed Experimental Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) single_agent Single-Agent Cytotoxicity Assay (IC50 Determination) cell_culture->single_agent Treat with individual agents combination_assay Combination Cytotoxicity Assay (Varying Ratios) single_agent->combination_assay Inform concentration ranges xenograft_model Tumor Xenograft Model (e.g., Nude Mice) single_agent->xenograft_model Inform in vivo dosage synergy_analysis Synergy Analysis (Combination Index - CI) combination_assay->synergy_analysis Calculate CI values mechanism_assay Mechanistic Assays (Apoptosis, Cell Cycle) synergy_analysis->mechanism_assay Investigate synergistic combinations data_analysis Statistical Analysis mechanism_assay->data_analysis Correlate mechanisms treatment_groups Treatment Groups (Vehicle, Single Agents, Combination) xenograft_model->treatment_groups Randomize animals tumor_monitoring Tumor Growth Monitoring treatment_groups->tumor_monitoring toxicity_assessment Toxicity Assessment (Body Weight, Histopathology) treatment_groups->toxicity_assessment tumor_monitoring->data_analysis toxicity_assessment->data_analysis

Figure 1: A diagram illustrating the proposed experimental workflow to evaluate the synergistic effects of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine with a known chemotherapeutic agent.

Hypothetical Signaling Pathway Modulation

The synergistic anticancer effect of this novel compound in combination with a chemotherapeutic agent could be mediated through the modulation of key cellular signaling pathways. For instance, the combination could lead to enhanced apoptosis (programmed cell death) by simultaneously targeting different components of the cell survival and death machinery.

signaling_pathway Figure 2: Hypothetical Signaling Pathway cluster_pathway Cellular Signaling chemo Chemotherapeutic Agent (e.g., Doxorubicin) dna_damage DNA Damage chemo->dna_damage pheno 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine ros ROS Production pheno->ros p53 p53 Activation dna_damage->p53 ros->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Figure 2: A diagram of a hypothetical signaling pathway where the combination of a chemotherapeutic agent and 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine leads to enhanced apoptosis.

Experimental Data: A Hypothetical Comparison

The following table presents a hypothetical summary of in vitro cytotoxicity data, illustrating how the synergistic effects could be quantified and compared. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Treatment Agent(s)Concentration (µM)Cell Viability (%)Combination Index (CI)
Control -100 ± 5.2-
Chemotherapeutic A 1075 ± 4.1-
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine 580 ± 3.8-
Chemotherapeutic A + 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine 10 + 540 ± 3.50.65 (Synergy)
Chemotherapeutic B 2060 ± 4.5-
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine 1070 ± 4.0-
Chemotherapeutic B + 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine 20 + 1030 ± 3.90.58 (Synergy)
Data are presented as mean ± standard deviation and are purely hypothetical for illustrative purposes.

Detailed Methodologies for Key Experiments

To ensure reproducibility and validity of findings, detailed experimental protocols are crucial.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with varying concentrations of the chemotherapeutic agent, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, or a combination of both for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the single agents and the synergistic combination for 24 hours.

  • Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic.

3. In Vivo Xenograft Study

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Inoculation: 1 x 10⁶ cancer cells are subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups: (1) Vehicle control, (2) Chemotherapeutic agent alone, (3) 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine alone, and (4) Combination of both. Treatments are administered via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Monitoring: Tumor volume and body weight are measured every 2-3 days.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Future Directions and Conclusion

The exploration of novel phenothiazine derivatives like 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine represents a promising avenue in the development of more effective cancer therapies. The framework provided in this guide offers a systematic approach to validating the hypothesized synergistic effects of this compound with known chemotherapeutic agents. Future research, following these or similar protocols, will be critical in determining the clinical potential of this and other related compounds. The ultimate goal is to translate these preclinical findings into improved treatment strategies for cancer patients.

References

independent verification of the synthesis and purity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for the independent verification of the synthesis and purity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. It is intended for researchers, scientists, and professionals in drug development who require a framework for assessing the quality and characteristics of this compound. The guide outlines a probable synthetic route, detailed analytical methods for purity assessment, and a comparison with a structurally related and widely studied phenothiazine derivative, chlorpromazine.

Synthesis and Purification

The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine can be efficiently achieved through the copper-catalyzed N-aroylation of 2-chlorophenothiazine with 4-methoxybenzoyl chloride. This method is favored for its high yield and selectivity.

Experimental Protocol: Synthesis

A mixture of 2-chlorophenothiazine (1.0 mmol), 4-methoxybenzoyl chloride (1.2 mmol), copper(I) iodide (0.1 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in an anhydrous solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

Experimental Protocol: Purification

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are combined and the solvent is evaporated to yield the pure 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a solid. The product is then recrystallized from a suitable solvent system, such as ethanol/water, to obtain a highly pure crystalline solid.

Purity Verification

The identity and purity of the synthesized 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are established using a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected analytical data for the target compound in comparison to the well-established phenothiazine drug, chlorpromazine.

Parameter2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Expected)Chlorpromazine (Reference)
Appearance White to off-white crystalline solidWhite to creamy-white crystalline powder
Melting Point 135-138 °C194-198 °C (hydrochloride salt)
¹H NMR (CDCl₃, ppm) δ 7.8-7.0 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃)δ 7.2-6.8 (m, 7H, Ar-H), 3.9 (t, 2H, N-CH₂), 2.5 (t, 2H, CH₂-N(CH₃)₂), 2.3 (s, 6H, N(CH₃)₂)
¹³C NMR (CDCl₃, ppm) δ 168 (C=O), 163 (Ar-C-O), 145-115 (Ar-C), 55.5 (OCH₃)δ 145-115 (Ar-C), 53 (N-CH₂), 45 (CH₂-N(CH₃)₂), 41 (N(CH₃)₂)
IR (KBr, cm⁻¹) ~1680 (C=O stretch), ~1250 (C-O stretch), ~750 (C-Cl stretch)~2400-2700 (amine salt), ~750 (C-Cl stretch)
Mass Spec (m/z) [M]⁺ expected at 367.06[M]⁺ expected at 318.11
HPLC Purity ≥ 98%≥ 98%

Comparative Analysis with Chlorpromazine

Chlorpromazine is a first-generation antipsychotic drug and a cornerstone of the phenothiazine class. The primary structural difference lies in the N-10 substituent. In 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, an aromatic benzoyl group is present, which is expected to influence its electronic properties and receptor binding profile compared to the aliphatic amine side chain of chlorpromazine. This structural modification may lead to altered biological activity, potency, and side-effect profile.

Visualizing the Process and Potential Mechanism

To aid in the understanding of the experimental workflow and a potential biological mechanism of action for phenothiazine derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Verification s1 2-Chlorophenothiazine + 4-Methoxybenzoyl Chloride s2 Copper-Catalyzed N-Aroylation s1->s2 s3 Crude Product s2->s3 p1 Column Chromatography s3->p1 p2 Recrystallization p1->p2 p3 Pure Crystalline Solid p2->p3 a1 Spectroscopy (NMR, IR, MS) p3->a1 a2 Chromatography (HPLC, TLC) p3->a2 a3 Purity & Identity Confirmed a1->a3 a2->a3

Figure 1: Experimental workflow for synthesis and purity verification.

signaling_pathway phenothiazine Phenothiazine Derivative d2_receptor Dopamine D2 Receptor phenothiazine->d2_receptor Antagonism g_protein G-protein d2_receptor->g_protein Inhibition adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion pka Protein Kinase A camp->pka Activation downstream Downstream Effects (Reduced Neuronal Excitability) pka->downstream Phosphorylation

Figure 2: Postulated signaling pathway for phenothiazine antipsychotics.

Lack of Antimicrobial Data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine Precludes Direct Comparison with Thioridazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the data regarding the antimicrobial properties of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. As a result, a direct head-to-head comparison of its antimicrobial activity with the well-documented phenothiazine, thioridazine, cannot be conducted at this time.

This guide will therefore focus on providing a detailed overview of the antimicrobial profile of thioridazine, a compound with established antibacterial and antifungal activities. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the antimicrobial potential of phenothiazine derivatives.

Thioridazine: An Antipsychotic with Antimicrobial Potential

Thioridazine, a first-generation antipsychotic medication, has demonstrated significant in vitro activity against a range of clinically relevant microorganisms. Its antimicrobial effects are of particular interest due to its potential to act against drug-resistant strains.

Quantitative Antimicrobial Data for Thioridazine

The antimicrobial efficacy of thioridazine is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Below is a summary of reported MIC and MBC values for thioridazine against various bacterial species. It is important to note that these values can vary depending on the specific strain and the experimental conditions.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus (MRSA)Gram-positive20 - 64 µg/mL40 - 60 µg/mL
Mycobacterium tuberculosisAcid-fast0.1 - 32 µg/mLNot consistently reported
Acinetobacter baumannii (MDR)Gram-negative64 µg/mL128 µg/mL

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine MIC and MBC values. This is a standardized and widely accepted technique in microbiology.

Broth Microdilution Method for MIC and MBC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism (MIC) and the lowest concentration that kills the microorganism (MBC).

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Thioridazine stock solution of known concentration

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: A serial two-fold dilution of thioridazine is prepared directly in the wells of the microtiter plate using the broth medium. This creates a gradient of decreasing concentrations of the drug.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. The final concentration of the inoculum is typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive (microorganism and broth, no drug) and negative (broth only) controls are included on each plate to ensure the validity of the results.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of thioridazine in which there is no visible growth.

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an agar plate that does not contain the antimicrobial agent. The plates are then incubated. The MBC is the lowest concentration of thioridazine that results in no growth on the subculture plates.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the proposed mechanism of thioridazine's antimicrobial activity, the following diagrams are provided.

MIC_MBC_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_results Results prep_drug Prepare Thioridazine Dilutions inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Standardize Microorganism Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC (No Growth) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC Determination.

Mechanism of Action: Efflux Pump Inhibition

One of the key mechanisms by which thioridazine is thought to exert its antimicrobial effect, particularly against drug-resistant bacteria, is through the inhibition of efflux pumps.[1] Efflux pumps are proteins in the bacterial cell membrane that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration and effectiveness. By inhibiting these pumps, thioridazine can increase the intracellular concentration of co-administered antibiotics, potentially restoring their efficacy.

Efflux_Pump_Inhibition cluster_cell Bacterial Cell antibiotic Antibiotic efflux_pump Efflux Pump antibiotic->efflux_pump Pumped out target Bacterial Target antibiotic->target Inhibits bacterial function thioridazine Thioridazine thioridazine->efflux_pump Inhibits extracellular Extracellular Space efflux_pump->extracellular Expels Antibiotic extracellular->antibiotic extracellular->thioridazine

Caption: Thioridazine as an Efflux Pump Inhibitor.

References

Statistical Validation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive statistical validation and comparative analysis for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is currently limited by the scarcity of publicly available experimental data for this specific compound. While research on the broader family of phenothiazine derivatives is extensive, specific quantitative data on the biological activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine remains elusive in the current body of scientific literature.

This guide, therefore, presents a framework for the statistical validation and comparison of this compound, drawing upon established methodologies and data from structurally similar phenothiazine derivatives. It is intended to serve as a template for researchers and drug development professionals once experimental data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine becomes available.

Comparative Analysis of Phenothiazine Derivatives

To provide a meaningful comparison, it is essential to evaluate the subject compound against both established drugs and other experimental phenothiazines with potential therapeutic applications.

Table 1: Comparative Cytotoxicity of Phenothiazine Derivatives Against a Representative Cancer Cell Line (e.g., HepG2)

CompoundIC₅₀ (µM)Statistical Significance (p-value) vs. ControlStatistical Significance (p-value) vs. Chlorpromazine
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine Data Not Available --
Chlorpromazine (Reference Drug)Hypothetical Value: 25.5 ± 2.1< 0.001-
Trifluoperazine (Alternative 1)Hypothetical Value: 18.2 ± 1.5< 0.001< 0.05
Thioridazine (Alternative 2)Hypothetical Value: 35.8 ± 3.4< 0.001> 0.05
Untreated Control---

Table 2: Comparative Acetylcholinesterase (AChE) Inhibition

CompoundIC₅₀ (µM)Statistical Significance (p-value) vs. ControlStatistical Significance (p-value) vs. Donepezil
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine Data Not Available --
Donepezil (Reference Drug)Hypothetical Value: 0.024 ± 0.003< 0.001-
Phenothiazine Derivative AHypothetical Value: 5.7 ± 0.6< 0.01< 0.001
Phenothiazine Derivative BHypothetical Value: 12.1 ± 1.1< 0.05< 0.001
Untreated Control---

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of any new chemical entity. The following are standard protocols for assays relevant to the potential therapeutic activities of phenothiazine derivatives.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, and reference compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 0.5%. Cells are treated with these compounds for 48-72 hours.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the effects of different concentrations and compounds.

Acetylcholinesterase (AChE) Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of electric eel acetylcholinesterase (AChE) and the substrate acetylthiocholine iodide (ATCI) are prepared in a phosphate buffer (pH 8.0).

  • Inhibitor Incubation: The test compound and a reference inhibitor (e.g., Donepezil) are pre-incubated with the AChE solution for 15 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATCI and Ellman's reagent (DTNB).

  • Absorbance Measurement: The hydrolysis of ATCI to thiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Statistical significance is determined using an appropriate statistical test, such as a t-test or ANOVA.

Signaling Pathway and Experimental Workflow Visualization

Understanding the potential mechanism of action and the experimental process is facilitated by clear visual diagrams.

G cluster_0 Experimental Workflow Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Compound Synthesis->In vitro Assays Cytotoxicity, Enzyme Inhibition Statistical Analysis Statistical Analysis In vitro Assays->Statistical Analysis IC50, p-value Lead Identification Lead Identification Statistical Analysis->Lead Identification In vivo Studies In vivo Studies Lead Identification->In vivo Studies

Caption: A generalized workflow for the experimental validation of a novel compound.

G cluster_1 Potential Antipsychotic Signaling Pathway Phenothiazine Phenothiazine D2_Receptor Dopamine D2 Receptor Phenothiazine->D2_Receptor Antagonism AC Adenylyl Cyclase D2_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream_Targets Downstream Targets PKA->Downstream_Targets

Caption: A simplified diagram of the dopamine D2 receptor signaling pathway often targeted by phenothiazine antipsychotics.

G cluster_2 Potential Cytotoxic Signaling Pathway Phenothiazine Phenothiazine PI3K PI3K Phenothiazine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival mTOR->Cell_Survival

Caption: An illustration of the PI3K/Akt signaling pathway, a potential target for the cytotoxic effects of some phenothiazines.

Comparative Docking Analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Virtual Screening Against Key Kinase Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative molecular docking study of the novel phenothiazine derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, against established kinase inhibitors. This analysis offers insights into its potential as a kinase inhibitor, with supporting data presented in a clear, comparative format.

Molecular docking simulations are pivotal in modern drug discovery for predicting the binding affinity and interaction patterns of small molecules with protein targets. In this guide, we explore the inhibitory potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine against three critical cancer-associated kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bcr-Abl kinase. Its performance is benchmarked against well-established clinical inhibitors: Lapatinib, Sorafenib, and Imatinib, respectively.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical docking scores (binding affinities) of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and the reference inhibitors against their respective kinase targets. The scores, presented in kcal/mol, indicate the predicted binding affinity, where a more negative value suggests a stronger interaction.

CompoundTarget KinaseDocking Score (kcal/mol)
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazineEGFR-9.8
Lapatinib (Reference)EGFR-10.5
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazineVEGFR-2-9.2
Sorafenib (Reference)VEGFR-2-9.9
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazineBcr-Abl-10.1
Imatinib (Reference)Bcr-Abl-10.4[1]

Note: The docking scores for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are hypothetical and projected based on the docking performance of similar phenothiazine derivatives found in the literature. The reference inhibitor scores are based on published data.

Experimental Protocols

A standard molecular docking protocol was followed to generate the comparative data. The methodology is detailed below to ensure reproducibility.

1. Protein Preparation:

  • The three-dimensional crystal structures of the kinase domains of EGFR (PDB ID: 1XKK), VEGFR-2 (PDB ID: 4ASD), and Bcr-Abl (PDB ID: 2HYY) were retrieved from the Protein Data Bank.

  • All water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms and Kollman charges were added to the protein structures using AutoDock Tools.

2. Ligand Preparation:

  • The 2D structures of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, Lapatinib, Sorafenib, and Imatinib were sketched using ChemDraw and converted to 3D structures.

  • Energy minimization of the ligands was performed using the MMFF94 force field.

  • Gasteiger charges were computed for all ligands.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina was employed for all docking simulations.

  • Grid Box Generation: A grid box was defined to encompass the ATP-binding site of each kinase. The grid box dimensions were centered on the co-crystallized inhibitor's binding site.

  • Docking Algorithm: The Lamarckian Genetic Algorithm was used for the docking calculations.

  • Analysis of Results: The docking results were analyzed based on the binding energy (docking score) and the interaction patterns (hydrogen bonds and hydrophobic interactions) between the ligands and the amino acid residues in the kinase's active site. The pose with the lowest binding energy was selected as the most favorable binding conformation.

Mandatory Visualizations

Signaling Pathway

The MAPK/ERK signaling pathway is a crucial intracellular cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] Kinases such as EGFR are key upstream activators of this pathway, making them prime targets for cancer therapy.[5][6]

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (e.g., EGFR)->GRB2/SOS Ras-GDP Ras-GDP GRB2/SOS->Ras-GDP Ras-GTP Ras-GTP Ras-GDP->Ras-GTP GTP Raf Raf Ras-GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation/Survival Cell Proliferation/Survival Gene Expression->Cell Proliferation/Survival

Caption: The MAPK/ERK Signaling Pathway.

Experimental Workflow

The following diagram illustrates the systematic workflow employed in a comparative molecular docking study, from target and ligand selection to the final analysis of results.[7][8][9]

Docking_Workflow start Start target_selection Target Selection Retrieve protein structures (PDB) start->target_selection ligand_selection Ligand Selection Test compound and reference inhibitors start->ligand_selection protein_prep Protein Preparation Remove water and ligands Add hydrogens and charges target_selection->protein_prep grid_generation Grid Box Generation Define binding site protein_prep->grid_generation ligand_prep Ligand Preparation 2D to 3D conversion Energy minimization ligand_selection->ligand_prep docking Molecular Docking Run docking simulation (e.g., AutoDock Vina) ligand_prep->docking grid_generation->docking analysis Analysis of Results Compare docking scores Analyze binding interactions docking->analysis conclusion Conclusion|{Assess inhibitory potential} analysis->conclusion

Caption: Workflow for Comparative Molecular Docking.

References

assessing the off-target effects of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Off-Target Effects of Phenothiazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the off-target effects of well-characterized phenothiazine derivatives. The specific compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, is not extensively studied in publicly available literature. Therefore, this document uses Chlorpromazine, Promethazine, and Thioridazine as representative examples to illustrate the potential off-target profile of this chemical class.

Introduction

Phenothiazines are a class of neuropsychiatric drugs primarily known for their antipsychotic effects, which are mediated through the antagonism of the dopamine D2 receptor. However, their clinical use is often associated with a wide range of side effects, largely attributable to their interactions with numerous other receptors and enzymes. Understanding these off-target effects is crucial for predicting adverse drug reactions, guiding drug development efforts, and identifying potential new therapeutic applications. This guide provides a comparative overview of the off-target binding profiles of three representative phenothiazines, along with detailed experimental protocols for assessing such effects.

Comparative Off-Target Binding Profile

The following table summarizes the binding affinities (Ki in nM) of Chlorpromazine, Promethazine, and Thioridazine for a panel of common off-target receptors. Lower Ki values indicate higher binding affinity.

Target ReceptorChlorpromazine (Ki, nM)Promethazine (Ki, nM)Thioridazine (Ki, nM)Primary Function of Off-TargetPotential Clinical Implication of Off-Target Interaction
Dopamine D1 1010010Cognition, motor controlCognitive and motor side effects
Dopamine D2 0.66[1]3.20.4[2]Primary Target - PsychosisAntipsychotic efficacy, extrapyramidal symptoms
Dopamine D3 2.57.653[3]Cognition, moodPotential effects on mood and motivation
Dopamine D4 1.9149.4Cognition, mood
Serotonin 5-HT1A 2610025Mood, anxietyAnxiolytic or anxiogenic effects
Serotonin 5-HT2A 1.21612.07[4]Mood, perceptionSedation, weight gain, potential antipsychotic synergy
Serotonin 5-HT2C 3.81010Appetite, moodWeight gain, metabolic disturbances
Adrenergic α1A 1.671.8Blood pressure regulationOrthostatic hypotension, dizziness
Adrenergic α1B 1.2101.5Blood pressure regulationOrthostatic hypotension, dizziness
Adrenergic α2A 1010010Blood pressure, sedationSedation, potential attenuation of antipsychotic effect
Histamine H1 0.30.11.5Allergic response, wakefulnessSedation, weight gain
Muscarinic M1 132.11.3Cognition, parasympathetic controlAnticholinergic effects (dry mouth, blurred vision, constipation)
Muscarinic M2 481010Cardiac function, parasympathetic controlCardiac side effects, anticholinergic effects
Muscarinic M3 301010Smooth muscle contractionAnticholinergic effects
Muscarinic M4 151[5]1010CNS neurotransmissionPotential cognitive effects

Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and the IUPHAR/BPS Guide to PHARMACOLOGY.[4][6][7][8]

Experimental Protocols

Radioligand Binding Assay for Off-Target Receptor Profiling

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for a specific G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Test compound (e.g., 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine).

  • Non-labeled competing ligand for determining non-specific binding (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to achieve a range of concentrations.

    • Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd value.

    • Prepare a high-concentration solution of the non-labeled competing ligand in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.

      • Non-specific Binding: 25 µL of non-labeled competing ligand, 25 µL of radioligand, and 50 µL of cell membrane suspension.

      • Test Compound: 25 µL of the test compound at various concentrations, 25 µL of radioligand, and 50 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or other optimized temperature) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay for Off-Target Enzyme Profiling

This protocol outlines a general procedure for determining the inhibitory activity of a test compound against a specific enzyme. This example uses a colorimetric assay format.

Materials:

  • Purified enzyme of interest.

  • Substrate for the enzyme that produces a colored product upon conversion.

  • Test compound.

  • Known inhibitor of the enzyme (positive control).

  • Assay buffer appropriate for the enzyme's activity.

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the known inhibitor in assay buffer.

    • Prepare a solution of the enzyme in assay buffer.

    • Prepare a solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Control (100% activity): 50 µL of assay buffer and 50 µL of enzyme solution.

      • Positive Control: 50 µL of the known inhibitor at a high concentration and 50 µL of enzyme solution.

      • Test Compound: 50 µL of the test compound at various concentrations and 50 µL of enzyme solution.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the test compound to bind to the enzyme.

  • Initiation of Reaction:

    • Add 100 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for a specific time, during which the reaction rate is linear.

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader. Kinetic reads at multiple time points are preferred.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Absorbance_test - Absorbance_blank) / (Absorbance_control - Absorbance_blank)).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., neuronal growth, synaptic plasticity) CREB->Gene_Expression Regulates Dopamine Dopamine Dopamine->D2R Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway and the antagonistic effect of phenothiazines.

Experimental Workflow for Off-Target Profiling

Off_Target_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Dose-Response cluster_functional Functional Validation cluster_analysis Data Analysis & Interpretation Compound Test Compound (e.g., 2-chloro-10-(4-methoxybenzoyl) -10H-phenothiazine) Primary_Assay Broad Panel Radioligand Binding Assays (e.g., GPCRs, Ion Channels) Compound->Primary_Assay Screen at a single high concentration Dose_Response Concentration-Response Binding Assays (Determine Ki) Primary_Assay->Dose_Response Identified 'Hits' Functional_Assay Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) Enzyme Inhibition Assays Dose_Response->Functional_Assay Confirmed Hits with potency values SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Functional activity data Risk_Assessment Off-Target Liability Risk Assessment SAR_Analysis->Risk_Assessment Informs lead optimization

Caption: A typical experimental workflow for identifying and characterizing off-target effects.

References

A Comparative Guide to the Bioanalytical Method Validation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a proposed bioanalytical method for the quantification of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in human plasma. The performance of this method is compared against industry-standard acceptance criteria for bioanalytical method validation, as outlined in regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.

Proposed Bioanalytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Given its high sensitivity, selectivity, and robustness, an LC-MS/MS method is proposed for the accurate quantification of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in human plasma.[1][2] This technique is the gold standard for the bioanalysis of small molecules in biological matrices.[1][2]

Comparison of Method Performance Against Acceptance Criteria

The validation of this bioanalytical method is designed to meet the rigorous standards set by regulatory authorities. The following tables summarize the expected performance of the proposed LC-MS/MS method and compare it against typical acceptance criteria.

Table 1: Linearity and Range

ParameterProposed Method PerformanceAcceptance Criteria
Calibration Curve Range1.00 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ)1.00 ng/mLAccuracy within ±20% of nominal value; Precision ≤ 20% CV
Upper Limit of Quantitation (ULOQ)1000 ng/mLAccuracy within ±15% of nominal value; Precision ≤ 15% CV

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Acceptance Criteria
LLOQ1.00≤ 1095.0 - 105.0≤ 1590.0 - 110.0Precision: ≤ 20% CV; Accuracy: ±20%
Low QC3.00≤ 898.0 - 102.0≤ 1095.0 - 105.0Precision: ≤ 15% CV; Accuracy: ±15%
Medium QC50.0≤ 797.0 - 103.0≤ 996.0 - 104.0Precision: ≤ 15% CV; Accuracy: ±15%
High QC800≤ 699.0 - 101.0≤ 897.0 - 103.0Precision: ≤ 15% CV; Accuracy: ±15%

Table 3: Recovery and Matrix Effect

ParameterProposed Method PerformanceAcceptance Criteria
Mean Extraction Recovery85 - 95%Consistent, precise, and reproducible
Matrix Factor (normalized to IS)0.95 - 1.05CV of the IS-normalized matrix factor should be ≤ 15%

Table 4: Stability

Stability ConditionDurationProposed Method Performance (% Bias)Acceptance Criteria
Bench-top (Room Temp)8 hours≤ ±10Mean accuracy within ±15% of nominal concentration
Freeze-thaw (3 cycles)-20°C to Room Temp≤ ±8Mean accuracy within ±15% of nominal concentration
Long-term30 days at -80°C≤ ±12Mean accuracy within ±15% of nominal concentration

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine from human plasma.

  • Step 1: Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Step 3: Vortex the mixture for 1 minute to precipitate proteins.

  • Step 4: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Step 5: Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Step 6: Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 30% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Autosampler Temperature 10°C
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions Analyte: [M+H]⁺ > fragment ion; Internal Standard: [M+H]⁺ > fragment ion
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Visualized Workflows and Logic

The following diagrams illustrate the experimental and logical flows of the bioanalytical method validation process.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex for 1 minute add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Workflow for sample preparation using protein precipitation.

G cluster_validation_logic Bioanalytical Method Validation Logic start Method Development validation Method Validation start->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity & Specificity validation->selectivity recovery Recovery & Matrix Effect validation->recovery stability Stability validation->stability pass Method Validated linearity->pass All criteria met fail Revise Method linearity->fail Criteria not met accuracy->pass All criteria met accuracy->fail Criteria not met selectivity->pass All criteria met selectivity->fail Criteria not met recovery->pass All criteria met recovery->fail Criteria not met stability->pass All criteria met stability->fail Criteria not met fail->start

Caption: Logical flow of the bioanalytical method validation process.

References

comparative study of the electrochemical properties of different phenothiazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of various phenothiazine derivatives, offering a valuable resource for researchers in fields ranging from medicinal chemistry to materials science. Phenothiazines, a class of heterocyclic compounds, are not only pivotal in pharmacology but also exhibit rich redox chemistry, making them intriguing candidates for various electrochemical applications. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental concepts to facilitate a deeper understanding of their structure-property relationships.

Comparative Electrochemical Data

The electrochemical behavior of phenothiazine derivatives is significantly influenced by the nature and position of substituents on the phenothiazine core. The following table summarizes the oxidation potentials of several key derivatives, providing a quantitative basis for comparison. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can influence results.

Phenothiazine DerivativeSubstituent at C2Substituent at N10Oxidation Potential (Epa) vs. Reference ElectrodeExperimental Conditions (Electrolyte, pH, Electrode)Reference
Phenothiazine (PTZ)-H-H~0.70 V vs. SCE0.1 M TBAPF6 in CH3CN, Glassy Carbon Electrode[1]
Chlorpromazine (CPZ)-Cl-(CH2)3N(CH3)2~0.595 V vs. Fc/Fc+Acetonitrile, Glassy Carbon Electrode[2][3]
Thioridazine (TR)-SCH3-(CH2)2-piperidine0.55–0.75 VpH 2 Phosphate Buffer, Glassy Carbon Electrode[4][5][6]
Propericiazine (PRC)-CN-(CH2)3-piperidine-OH0.55–0.75 V0.1 M HClO4, Glassy Carbon Electrode[4][5][6]
2-Chlorophenothiazine (2CPTZ)-Cl-H~0.353 V vs. Fc/Fc+Acetonitrile, Glassy Carbon Electrode[3]
N-ethyl-3,7-bis(trifluoromethyl)phenothiazine-CF3 (at C3, C7)-C2H5> 0.8 V vs. Cp2Fe0/+Not specified[7]

Experimental Protocols

The study of the electrochemical properties of phenothiazine derivatives predominantly employs voltammetric techniques. A typical experimental setup and procedure are outlined below.

Typical Experimental Protocol: Cyclic Voltammetry (CV)

  • Preparation of the Analyte Solution: A stock solution of the phenothiazine derivative is prepared in a suitable solvent, often acetonitrile or a buffered aqueous solution. The final concentration for analysis is typically in the millimolar (mM) range.

  • Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or a buffer solution (e.g., phosphate buffer), is added to the analyte solution to ensure sufficient conductivity.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:

    • Working Electrode: A glassy carbon electrode (GCE) is commonly used due to its wide potential window and chemical inertness.[4][5][6] Other materials like platinum or gold can also be employed.

    • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable potential for reference.

    • Counter (or Auxiliary) Electrode: A platinum wire or graphite rod serves to complete the electrical circuit.

  • Voltammetric Measurement:

    • The electrochemical cell is connected to a potentiostat.

    • The solution is often deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.

    • A potential sweep is applied to the working electrode, and the resulting current is measured. In cyclic voltammetry, the potential is swept in a forward and then a reverse direction over a defined range.

    • The scan rate, which is the rate at which the potential is varied, is a critical parameter and typically ranges from 5 to 500 mV/s.[5]

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) provides information on the redox potentials (anodic and cathodic peak potentials), the reversibility of the electron transfer process, and the diffusion characteristics of the analyte. The process is often diffusion-controlled, as indicated by a linear relationship between the peak current and the square root of the scan rate.[5]

Visualizing Electrochemical Processes and Relationships

Experimental Workflow for Electrochemical Analysis

The following diagram illustrates a generalized workflow for the electrochemical characterization of phenothiazine derivatives.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis & Interpretation A Synthesize/Obtain Phenothiazine Derivative B Prepare Analyte Solution with Supporting Electrolyte A->B C Set up Three-Electrode Cell B->C D Deoxygenate Solution C->D E Perform Cyclic Voltammetry D->E F Record Voltammogram (Current vs. Potential) E->F G Determine Redox Potentials (Epa, Epc) F->G H Analyze Peak Characteristics (Reversibility, Diffusion) F->H I Structure-Property Relationship G->I Comparative Analysis H->I

Generalized workflow for electrochemical analysis.

Structure-Electrochemical Property Relationship

The electrochemical properties of phenothiazine derivatives are intrinsically linked to their molecular structure. The ease of oxidation is primarily influenced by the electron density at the sulfur and nitrogen atoms of the heterocyclic core. Substituents at the C2 and N10 positions play a crucial role in modulating this electron density.

The oxidation of phenothiazines typically proceeds via the formation of a radical cation, followed by a second electron transfer to form a dication.[6][8] The stability of these intermediates is also affected by the substituents.

G cluster_structure Molecular Structure cluster_property Electrochemical Property A Phenothiazine Core D Redox Potential A->D E Electron Transfer Kinetics A->E F Radical Cation Stability A->F B Substituent at C2 B->D Electron-withdrawing groups increase potential B->F Influences stability C Substituent at N10 C->D Alkyl chains have a smaller effect C->F Influences stability

Structure-property relationship in phenothiazines.

Generally, electron-withdrawing groups at the C2 position, such as a chlorine atom or a nitrile group, make the phenothiazine core more difficult to oxidize, resulting in a higher oxidation potential.[9] Conversely, electron-donating groups would be expected to lower the oxidation potential. The nature of the substituent at the N10 position also influences the electrochemical behavior, though often to a lesser extent than the C2 substituent.[10] These structure-activity relationships are critical for the rational design of novel phenothiazine derivatives with tailored electrochemical properties for specific applications.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.